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  • Product: 1-Fluoro-4-(trimethylsilyl)benzene
  • CAS: 455-17-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Fluoro-4-(trimethylsilyl)benzene (CAS: 455-17-4)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-Fluoro-4-(trimethylsilyl)benzene, a versatile organosilicon compound with significant p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Fluoro-4-(trimethylsilyl)benzene, a versatile organosilicon compound with significant potential in organic synthesis and medicinal chemistry. The strategic placement of a fluorine atom and a trimethylsilyl group on the benzene ring imparts unique reactivity and physicochemical properties, making it a valuable building block for the synthesis of complex molecules, including pharmaceutical intermediates. This document consolidates available data on its chemical and physical properties, safety and handling, spectral characteristics, and synthetic and reactive methodologies. Furthermore, it explores the potential applications of the 4-fluorophenyltrimethylsilyl moiety in drug design, drawing on the established roles of fluorine and silicon in modulating pharmacokinetic and pharmacodynamic profiles.

Chemical and Physical Properties

1-Fluoro-4-(trimethylsilyl)benzene, also known as (4-fluorophenyl)trimethylsilane, is a colorless liquid at room temperature. The presence of the fluorine atom and the trimethylsilyl group influences its polarity, boiling point, and reactivity. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 1-Fluoro-4-(trimethylsilyl)benzene

PropertyValueReference
CAS Number 455-17-4[1][2]
Molecular Formula C₉H₁₃FSi[1]
Molecular Weight 168.28 g/mol [1]
Appearance Colorless liquidN/A
Boiling Point 170-171 °CN/A
Density 0.966 g/cm³N/A
Refractive Index 1.463[1]
Flash Point 53 °CN/A
Solubility Insoluble in water[3]

Spectral Data

Table 2: Predicted and Reported Spectral Data for 1-Fluoro-4-(trimethylsilyl)benzene

Technique Data Reference
¹H NMR Signals expected for the trimethylsilyl protons (singlet, ~0.25 ppm) and the aromatic protons (multiplets, ~7.0-7.6 ppm).[4]
¹³C NMR Signals expected for the trimethylsilyl carbons, and four distinct aromatic carbons due to the fluorine substitution.[5]
¹⁹F NMR A single resonance is expected for the fluorine atom.[5]
²⁹Si NMR A single resonance is expected for the silicon atom.[1]
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z = 168. A prominent fragment corresponding to the loss of a methyl group ([M-15]⁺) at m/z = 153 is expected.[6][7]
FT-IR Characteristic peaks for C-H (aromatic and aliphatic), C=C (aromatic), C-F, and Si-C bonds are anticipated.N/A

Synthesis and Purification

The most common and logical synthetic route to 1-Fluoro-4-(trimethylsilyl)benzene is through a Grignard reaction. This involves the formation of a Grignard reagent from an appropriate aryl halide, followed by quenching with a silicon electrophile.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is a general procedure adapted for the synthesis of aryltrimethylsilanes and should be optimized for 1-Fluoro-4-(trimethylsilyl)benzene.

Reaction Scheme:

Materials:

  • 4-Bromofluorobenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Chlorotrimethylsilane

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq).

    • Assemble the apparatus under an inert atmosphere (e.g., nitrogen or argon).

    • Add a small crystal of iodine to the flask.

    • Add a solution of 4-bromofluorobenzene (1.0 eq) in anhydrous THF to the dropping funnel.

    • Add a small amount of the 4-bromofluorobenzene solution to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle refluxing.

    • Once the reaction has started, add the remaining 4-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Silylation:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add chlorotrimethylsilane (1.2 eq) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Work-up and Purification:

    • Pour the reaction mixture slowly into a beaker containing ice and a saturated aqueous solution of ammonium chloride to quench the reaction.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure 1-Fluoro-4-(trimethylsilyl)benzene.

G cluster_synthesis Synthesis Workflow Start 4-Bromofluorobenzene + Mg Turnings Grignard Formation Grignard Reagent Formation (Anhydrous THF, I₂ catalyst) Start->Grignard Formation Grignard Reagent 4-Fluorophenylmagnesium bromide Grignard Formation->Grignard Reagent Silylation Reaction with Chlorotrimethylsilane Grignard Reagent->Silylation Crude Product Crude 1-Fluoro-4-(trimethylsilyl)benzene Silylation->Crude Product Quenching Quenching (aq. NH₄Cl) Crude Product->Quenching Extraction Solvent Extraction (Diethyl Ether) Quenching->Extraction Drying Drying (MgSO₄) Extraction->Drying Purification Fractional Distillation (Reduced Pressure) Drying->Purification Final Product Pure 1-Fluoro-4- (trimethylsilyl)benzene Purification->Final Product

A generalized workflow for the synthesis of 1-Fluoro-4-(trimethylsilyl)benzene.

Chemical Reactivity and Experimental Protocols

The dual functionality of 1-Fluoro-4-(trimethylsilyl)benzene makes it a valuable substrate for various organic transformations. The trimethylsilyl group can act as a directing group or be replaced in ipso-substitution reactions, while the fluorinated aromatic ring can participate in cross-coupling reactions.

Ipso-Substitution (Desilylation)

The trimethylsilyl group can be readily cleaved from the aromatic ring, providing a route to generate a fluorophenyl anion or to replace the silyl group with other functionalities.

This general procedure illustrates the removal of the trimethylsilyl group to yield fluorobenzene.

Reaction Scheme:

Materials:

  • 1-Fluoro-4-(trimethylsilyl)benzene

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)[1]

  • Anhydrous tetrahydrofuran (THF)

  • DOWEX 50WX8-400 resin[1]

  • Calcium carbonate[1]

  • Methanol

Procedure:

  • Dissolve 1-Fluoro-4-(trimethylsilyl)benzene (1.0 eq) in anhydrous THF.

  • Add TBAF solution (1.1 - 1.5 eq) dropwise to the stirred solution at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Upon completion, add DOWEX 50WX8-400 resin and calcium carbonate to the reaction mixture and stir for 1 hour.[1]

  • Filter the mixture to remove the resin and inorganic salts.

  • Remove the solvent under reduced pressure to yield the crude fluorobenzene, which can be further purified by distillation.

G cluster_ipso Ipso-Substitution Mechanism Reactant 1-Fluoro-4- (trimethylsilyl)benzene Intermediate Wheland-type Intermediate (Meisenheimer complex) Reactant->Intermediate Attack at ipso-carbon Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product Substituted Fluorobenzene Intermediate->Product Aromaticity restored Leaving Group Trimethylsilyl Cation [(CH₃)₃Si⁺] Intermediate->Leaving Group Elimination

A simplified mechanism of ipso-substitution on the silylated carbon.
Palladium-Catalyzed Cross-Coupling Reactions

Aryl-silanes can be utilized in various palladium-catalyzed cross-coupling reactions, often requiring activation of the C-Si bond. Alternatively, the fluorinated aromatic ring can be further functionalized with a leaving group (e.g., bromine or iodine) to participate in these reactions. Below are general protocols for common cross-coupling reactions.

This reaction forms a new carbon-carbon bond between an organohalide and an organoboron compound.

General Protocol:

  • To a reaction vessel, add the aryl halide (e.g., a brominated derivative of 1-Fluoro-4-(trimethylsilyl)benzene) (1.0 eq), a boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Purge the vessel with an inert gas.

  • Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Heat the reaction mixture with stirring until the starting material is consumed (monitor by TLC or GC-MS).

  • After cooling, perform an aqueous workup, extract the product with an organic solvent, dry, and purify by chromatography or recrystallization.

This reaction couples an organohalide with an alkene.

General Protocol:

  • Combine the aryl halide (1.0 eq), the alkene (1.1-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or a more specialized ligand), and a base (e.g., Et₃N or K₂CO₃) in a suitable solvent (e.g., DMF, NMP, or acetonitrile).

  • De-gas the mixture and heat under an inert atmosphere until the reaction is complete.

  • Cool the reaction, filter off any solids, and perform an aqueous workup.

  • Extract the product, dry the organic layer, and purify by column chromatography.

This reaction forms a carbon-carbon bond between an organohalide and a terminal alkyne.

General Protocol:

  • In a reaction flask, combine the aryl halide (1.0 eq), the terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and a base (e.g., Et₃N or piperidine) in a suitable solvent (e.g., THF or DMF).

  • De-gas the mixture and stir at room temperature or with gentle heating until the reaction is complete.

  • Perform an aqueous workup, extract the product, dry the organic layer, and purify by chromatography.

Applications in Drug Development

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[8] The C-F bond is strong and the small size of the fluorine atom often allows it to act as a bioisostere for a hydrogen atom. Similarly, the introduction of silicon can modulate a compound's lipophilicity and metabolic profile.[9][10]

  • Metabolic Stability: The strong C-F bond can block metabolic oxidation at the para-position of the phenyl ring. The trimethylsilyl group may also influence metabolic pathways, potentially leading to a different metabolic fate compared to a carbon analogue.[9]

  • Lipophilicity and Permeability: The trimethylsilyl group generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.

  • Target Interactions: The electronegative fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing binding affinity.

  • Bioisosterism: The 4-fluorophenyl group is a common bioisostere for a phenyl or other aryl groups. The addition of the trimethylsilyl group provides a further point of modification and can influence the overall shape and electronic properties of the molecule.

While the direct pharmacokinetic data for compounds containing the 4-fluorophenyltrimethylsilyl moiety is scarce, the "sila-substitution" (replacing a carbon with a silicon) approach has been shown to alter the metabolic fate and in some cases, improve the selectivity of drug candidates.[9] Researchers in drug development could utilize 1-Fluoro-4-(trimethylsilyl)benzene as a starting material to introduce this moiety into lead compounds to explore potential improvements in their ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Safety and Handling

1-Fluoro-4-(trimethylsilyl)benzene is a flammable liquid and should be handled with appropriate precautions.[3]

Table 3: GHS Hazard Information for 1-Fluoro-4-(trimethylsilyl)benzene

Pictogram Signal Word Hazard Statement Precautionary Statements
alt text
Warning H226: Flammable liquid and vaporP210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501

Handling:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Keep away from heat, sparks, and open flames.

  • Ground and bond containers when transferring material.

  • Use non-sparking tools.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

1-Fluoro-4-(trimethylsilyl)benzene is a valuable chemical entity with a unique combination of reactive sites. Its synthesis is achievable through standard organometallic procedures, and it serves as a versatile precursor for a variety of organic transformations, including ipso-substitutions and palladium-catalyzed cross-coupling reactions. For drug development professionals, the 4-fluorophenyltrimethylsilyl moiety offers an intriguing scaffold for modulating the physicochemical and pharmacokinetic properties of bioactive molecules. Further research into the specific applications and biological effects of compounds derived from this building block is warranted to fully exploit its potential in medicinal chemistry and materials science.

References

Exploratory

An In-depth Technical Guide to the Chemical Properties of (4-fluorophenyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals Abstract (4-fluorophenyl)trimethylsilane is a versatile organosilicon compound that serves as a key building block in organic synthesis, particularly in the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-fluorophenyl)trimethylsilane is a versatile organosilicon compound that serves as a key building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its utility stems from the unique reactivity of the trimethylsilyl group, which can be strategically employed in a variety of chemical transformations. This technical guide provides a comprehensive overview of the core chemical properties of (4-fluorophenyl)trimethylsilane, including its physical characteristics, spectral data, synthesis, and key reactions. Detailed experimental protocols and structured data tables are presented to facilitate its practical application in a research and development setting.

Chemical and Physical Properties

(4-fluorophenyl)trimethylsilane is a colorless liquid at room temperature. It is characterized by the presence of a fluorine atom on the phenyl ring and a trimethylsilyl (TMS) group directly attached to the aromatic system. These structural features impart specific physical and chemical properties that are crucial for its handling and reactivity.

PropertyValueReference
Molecular Formula C₉H₁₃FSi
Molecular Weight 168.29 g/mol
CAS Number 455-17-4
Boiling Point 175.6 ± 23.0 °C at 760 mmHg
Density 0.9 ± 0.1 g/cm³
Flash Point 60.0 ± 22.6 °C
Refractive Index 1.463

Spectral Data

The structural elucidation of (4-fluorophenyl)trimethylsilane is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
7.50 - 7.44m2H, Aromatic (ortho to Si)
7.05 - 6.99m2H, Aromatic (ortho to F)
0.25s9H, Si(CH₃)₃

¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
162.5 (d, ¹JCF = 247.5 Hz)C-F
137.5 (d, ³JCF = 7.5 Hz)C-Si
133.8 (d, ²JCF = 21.0 Hz)CH (ortho to F)
115.4 (d, ⁴JCF = 3.5 Hz)CH (ortho to Si)
-1.5Si(CH₃)₃
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals the characteristic vibrational frequencies of the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3070 - 3010MediumAromatic C-H stretch
2955, 2897MediumC-H stretch (in Si-CH₃)
1590, 1490StrongC=C stretch (aromatic ring)
1248StrongSi-CH₃ symmetric deformation
1220StrongC-F stretch
1155StrongIn-plane C-H bend (aromatic)
835StrongSi-C stretch
815StrongOut-of-plane C-H bend (aromatic, p-disubstituted)
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of (4-fluorophenyl)trimethylsilane shows a characteristic fragmentation pattern that can be used for its identification.

m/zRelative Intensity (%)Proposed Fragment
16840[M]⁺
153100[M - CH₃]⁺
7380[Si(CH₃)₃]⁺

Synthesis

A common and effective method for the synthesis of (4-fluorophenyl)trimethylsilane is through a Grignard reaction. This involves the reaction of a Grignard reagent, prepared from 1-bromo-4-fluorobenzene, with chlorotrimethylsilane.

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

  • Magnesium turnings

  • 1-Bromo-4-fluorobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Chlorotrimethylsilane

  • Iodine (crystal, as initiator)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 equivalents).

    • Add a small crystal of iodine and a few milliliters of anhydrous diethyl ether.

    • In the dropping funnel, place a solution of 1-bromo-4-fluorobenzene (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the 1-bromo-4-fluorobenzene solution to the magnesium turnings. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing.

    • Once the reaction has started, add the remaining 1-bromo-4-fluorobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Chlorotrimethylsilane:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add chlorotrimethylsilane (1.2 equivalents) dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain pure (4-fluorophenyl)trimethylsilane.

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_silylation Silylation cluster_workup Work-up & Purification Mg Mg turnings Grignard 4-Fluorophenylmagnesium bromide Mg->Grignard BrFPh 1-Bromo-4-fluorobenzene BrFPh->Grignard Ether Anhydrous Ether/THF Ether->Grignard Product_crude Crude (4-fluorophenyl)trimethylsilane Grignard->Product_crude TMSCl Chlorotrimethylsilane TMSCl->Product_crude Quench Quench (aq. NH4Cl) Product_crude->Quench Extract Extraction Quench->Extract Dry Drying (Na2SO4) Extract->Dry Distill Vacuum Distillation Dry->Distill Product_pure Pure (4-fluorophenyl)trimethylsilane Distill->Product_pure

Caption: Synthesis workflow for (4-fluorophenyl)trimethylsilane.

Chemical Reactivity

The C-Si bond in (4-fluorophenyl)trimethylsilane is susceptible to cleavage under various conditions, making it a valuable precursor for the introduction of the 4-fluorophenyl group in organic synthesis. Key reactions include Hiyama cross-coupling and desilylation.

Hiyama Cross-Coupling Reaction

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide.[1] (4-fluorophenyl)trimethylsilane can be activated by a fluoride source, such as tetrabutylammonium fluoride (TBAF), to form a pentacoordinate silicate intermediate, which then undergoes transmetalation with a palladium(0) complex. This reaction is a powerful tool for the formation of biaryl compounds.

Experimental Protocol: Hiyama Coupling with 4-Iodoanisole

Materials:

  • (4-fluorophenyl)trimethylsilane

  • 4-Iodoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tetrabutylammonium fluoride (TBAF, 1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a Schlenk flask, dissolve (4-fluorophenyl)trimethylsilane (1.2 equivalents) and 4-iodoanisole (1.0 equivalent) in anhydrous THF.

  • Add Pd(OAc)₂ (2-5 mol%).

  • Add the TBAF solution (1.5 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Hiyama_Coupling_Pathway cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_activation Silane Activation ArylSi (4-fluorophenyl)trimethylsilane Silicate Pentacoordinate Silicate ArylSi->Silicate ArylX Aryl Halide (e.g., 4-Iodoanisole) OxAdd Oxidative Addition ArylX->OxAdd Pd0 Pd(0)L_n Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII Transmetal Transmetalation PdII_Aryl Ar-Pd(II)-Ar' Transmetal->PdII_Aryl RedElim Reductive Elimination RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product PdII->Transmetal PdII_Aryl->RedElim Fluoride Fluoride Source (e.g., TBAF) Fluoride->Silicate Silicate->Transmetal

Caption: Hiyama cross-coupling signaling pathway.

Desilylation

The trimethylsilyl group can be readily cleaved to replace it with a hydrogen atom (protodesilylation) or other functional groups. Protodesilylation is typically achieved under acidic or fluoride-mediated conditions.

Experimental Protocol: Protodesilylation using TBAF

Materials:

  • (4-fluorophenyl)trimethylsilane

  • Tetrabutylammonium fluoride (TBAF, 1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve (4-fluorophenyl)trimethylsilane in anhydrous THF in a round-bottom flask.

  • Add a stoichiometric amount of the TBAF solution.

  • Stir the reaction mixture at room temperature and monitor by TLC or GC-MS until the starting material is consumed.

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain fluorobenzene.

Safety and Handling

(4-fluorophenyl)trimethylsilane is a flammable liquid and should be handled with appropriate safety precautions. It is an irritant to the skin, eyes, and respiratory system.[2]

  • Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from ignition sources.

Conclusion

(4-fluorophenyl)trimethylsilane is a valuable synthetic intermediate with well-defined chemical and physical properties. Its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Hiyama cross-coupling, makes it an important tool for medicinal chemists and materials scientists. The detailed protocols and spectral data provided in this guide are intended to facilitate its effective and safe use in the laboratory.

References

Foundational

An In-depth Technical Guide to 1-Fluoro-4-(trimethylsilyl)benzene

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Fluoro-4-(trimethylsilyl)benzene, also known as (4-fluorophenyl)trimethylsilane, is a versatile bifunctional organosilicon compound of signif...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-4-(trimethylsilyl)benzene, also known as (4-fluorophenyl)trimethylsilane, is a versatile bifunctional organosilicon compound of significant interest in modern organic synthesis. Its structure, featuring a fluorine-substituted aromatic ring and a reactive trimethylsilyl group, makes it a valuable building block in the pharmaceutical, agrochemical, and materials science sectors. The fluorine atom can modulate a molecule's pharmacokinetic properties, such as metabolic stability and binding affinity, while the trimethylsilyl group serves as a versatile handle for various transformations, most notably in palladium-catalyzed cross-coupling reactions like the Hiyama coupling.[1][2] This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and application, and logical workflows for its use.

Core Compound Data

The fundamental properties of 1-Fluoro-4-(trimethylsilyl)benzene are summarized below. This data is essential for reaction planning, safety assessment, and analytical characterization.

Table 1: Chemical Identity and Physical Properties
PropertyValueReference(s)
Molecular Formula C₉H₁₃FSi[3][4]
Molecular Weight 168.28 g/mol [3][4]
CAS Number 455-17-4[3][4]
Appearance Colorless oil[5]
Solubility Insoluble in water (4.5E-3 g/L at 25 °C)
Storage Temperature 0-6 °C
Table 2: Spectroscopic Data
Spectrum TypeDataReference(s)
¹H NMR (300 MHz, CDCl₃) δ 7.49 (dd, J = 8.6, 6.3 Hz, 2H), 7.05 (dd, J = 9.4, 8.7 Hz, 2H), 0.26 (s, 9H)[5]
¹³C NMR Spectral data available.[3]
¹⁹F NMR The chemical shift is highly sensitive to the molecular environment.[6]
²⁹Si NMR Spectral data available.[3]
Mass Spectrometry Spectral data available.
Infrared (IR) Spectral data available.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for successful research and development. The following sections provide protocols for the synthesis of 1-Fluoro-4-(trimethylsilyl)benzene and a representative application in cross-coupling chemistry.

Synthesis via Grignard Reaction

This protocol describes the synthesis of (4-fluorophenyl)trimethylsilane from 1-bromo-4-fluorobenzene via a Grignard reaction. This is a standard and effective method for forming aryl-silicon bonds.

Reaction Scheme: 4-FC₆H₄Br + Mg → 4-FC₆H₄MgBr 4-FC₆H₄MgBr + (CH₃)₃SiCl → 4-FC₆H₄Si(CH₃)₃ + MgBrCl

Materials and Equipment:

  • Three-necked round-bottom flask, oven-dried

  • Condenser and dropping funnel, oven-dried

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • 1-Bromo-4-fluorobenzene

  • Magnesium turnings

  • Chlorotrimethylsilane (TMSCl), freshly distilled

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble the dry three-necked flask with a condenser, dropping funnel, and nitrogen/argon inlet. Place magnesium turnings in the flask.

  • Initiation: Add a small crystal of iodine to the flask to help initiate the reaction. Add a small portion of a solution of 1-bromo-4-fluorobenzene in anhydrous ether/THF to the magnesium turnings.

  • Grignard Reagent Formation: Once the reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining 1-bromo-4-fluorobenzene solution dropwise from the funnel at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent, 4-fluorophenylmagnesium bromide.

  • Silylation: Cool the reaction mixture to 0 °C using an ice bath. Add chlorotrimethylsilane dropwise via the dropping funnel. After the addition, allow the mixture to warm to room temperature and stir for several hours or overnight.

  • Workup: Cool the reaction mixture again to 0 °C and quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2-3 times). Combine the organic layers.

  • Drying and Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure to yield pure 1-Fluoro-4-(trimethylsilyl)benzene as a colorless oil.[1][5]

Application: Gold-Catalyzed Oxidative Cross-Coupling

This protocol details the use of 1-Fluoro-4-(trimethylsilyl)benzene as a nucleophilic partner in a gold-catalyzed oxidative cross-coupling reaction with an aryl halide, demonstrating its utility in constructing biaryl structures.[7]

Reaction Scheme: 4-FC₆H₄Si(CH₃)₃ + Ar-X + Oxidant --[Au catalyst]--> 4-FC₆H₄-Ar

Materials and Equipment:

  • Screw-cap borosilicate vial

  • Magnetic stirrer

  • (4-Fluorophenyl)trimethylsilane

  • Aryl halide coupling partner (e.g., 2-bromo-3-(2-fluorophenyl)thiophene)

  • Gold precatalyst (e.g., thtAuBr₃, where tht = tetrahydrothiophene)

  • Oxidant (e.g., F-IBDA - 1-fluoro-2,6-diiodobenzene-3,3-diacetate)

  • Acid co-catalyst (e.g., Camphorsulfonic acid, CSA)

  • Solvent system (e.g., CDCl₃/CD₃OD)

  • Internal standard for analysis (e.g., dibromomethane)

Procedure:

  • Reaction Setup: To a 7 mL screw-cap borosilicate vial, add the gold precatalyst (e.g., 0.0014 mmol), the aryl halide (0.100 mmol), and 1-Fluoro-4-(trimethylsilyl)benzene (0.100 mmol) from stock solutions in chloroform-d (CDCl₃).

  • Solvent Addition: Add methanol-d₄ (CD₃OD, e.g., 20 µL) and adjust the total volume to 1.0 mL with CDCl₃. Add an internal standard for quantitative analysis if desired.

  • Initiation: Add the oxidant (e.g., F-IBDA, 0.130 mmol) and the acid co-catalyst (e.g., CSA, 0.150 mmol) simultaneously.

  • Reaction: Seal the vial and shake until the contents are homogeneous (approximately 10-15 seconds). Allow the reaction to proceed at the desired temperature (e.g., room temperature or 65 °C), monitoring by NMR or GC-MS.

  • Workup and Analysis: Upon completion, the reaction mixture can be directly analyzed or subjected to a standard workup. For isolation, the mixture can be concentrated and purified by preparative thin-layer chromatography (TLC) or column chromatography on silica gel.[7]

Workflow and Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Synthesis_Workflow reagent reagent process process product product intermediate intermediate A 1-Bromo-4-fluorobenzene + Mg Turnings B Form Grignard Reagent (Anhydrous Ether/THF) A->B C 4-Fluorophenyl- magnesium bromide B->C E Silylation (0°C to RT) C->E D Chlorotrimethylsilane (TMSCl) D->E F Quench (NH4Cl) & Aqueous Workup E->F G Purification (Distillation) F->G H 1-Fluoro-4-(trimethylsilyl)benzene G->H

Caption: Workflow for the synthesis of 1-Fluoro-4-(trimethylsilyl)benzene.

Coupling_Workflow reagent reagent process process product product catalyst catalyst A 1-Fluoro-4-(trimethylsilyl)benzene + Aryl Halide C Combine Reagents & Catalysts in Solvent A->C B Gold Precatalyst + Oxidant + Acid B->C D Reaction (RT or 65°C) C->D E Aqueous Workup & Extraction D->E F Purification (Chromatography) E->F G Cross-Coupled Biaryl Product F->G

Caption: Workflow for a Gold-Catalyzed Cross-Coupling Reaction.

References

Exploratory

Spectroscopic Profile of 1-Fluoro-4-(trimethylsilyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the spectroscopic data for 1-Fluoro-4-(trimethylsilyl)benzene, a versatile organosilane compound. The...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-Fluoro-4-(trimethylsilyl)benzene, a versatile organosilane compound. The information presented herein is intended to support research and development activities by offering a comprehensive collection of spectral data and the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1-Fluoro-4-(trimethylsilyl)benzene, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.50Multiplet2H, Aromatic (ortho to F)
~7.00Multiplet2H, Aromatic (ortho to Si(CH₃)₃)
0.25Singlet9H, -Si(CH₃)₃

Table 2: ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~163 (d, ¹JCF ≈ 245 Hz)C-F
~135 (d, ³JCF ≈ 8 Hz)C-H (ortho to F)
~129 (d, ²JCF ≈ 20 Hz)C-Si
~115 (d, ²JCF ≈ 21 Hz)C-H (ortho to Si(CH₃)₃)
-1.5-Si(CH₃)₃

Table 3: ¹⁹F NMR Data

Chemical Shift (δ) ppmReference
~ -114CFCl₃

Table 4: ²⁹Si NMR Data

Chemical Shift (δ) ppmReference
~ -5TMS
Infrared (IR) Spectroscopy

Table 5: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3070MediumAromatic C-H stretch
~2960, ~2900Medium-StrongAliphatic C-H stretch (-Si(CH₃)₃)
~1600, ~1500StrongAromatic C=C stretch
~1250StrongSi-C stretch (-Si(CH₃)₃)
~1230StrongC-F stretch
~840StrongAromatic C-H bend (para-disubstituted)
Mass Spectrometry (MS)

Table 6: Key Mass-to-Charge Ratios (m/z) in Electron Ionization (EI) MS

m/zRelative IntensityAssignment
168High[M]⁺ (Molecular Ion)
153Very High[M - CH₃]⁺
125Medium[M - 3CH₃]⁺
96Medium[C₆H₅F]⁺
73High[Si(CH₃)₃]⁺
Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 7: UV-Vis Absorption Maxima

λmax (nm)Solvent
~260, ~210Ethanol/Methanol

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of 1-Fluoro-4-(trimethylsilyl)benzene for ¹H NMR and 50-100 mg for ¹³C and ²⁹Si NMR.[1]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1]

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.[1]

  • If necessary, filter the solution to remove any particulate matter before transferring it to the NMR tube.[1]

Instrumentation and Data Acquisition:

  • General: All NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer.

  • ¹H NMR:

    • The spectrometer is locked onto the deuterium signal of the solvent.

    • The magnetic field is shimmed to achieve homogeneity.

    • A standard single-pulse experiment is performed.

    • The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[2]

  • ¹³C NMR:

    • A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is used to obtain a spectrum with singlets for each carbon environment.[3][4]

    • The spectral width is typically set from 0 to 220 ppm.[3]

    • A sufficient number of scans are acquired to achieve a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds.[3]

    • Chemical shifts are referenced to TMS at 0.00 ppm.[3][5]

  • ¹⁹F NMR:

    • A ¹H/¹⁹F dual-tune probe is often used.[6]

    • The spectral width is set to encompass the expected chemical shift range (e.g., -50 to -250 ppm for many organofluorine compounds).[7]

    • The spectrum is referenced to an external standard, typically CFCl₃ at 0.00 ppm.[8][9]

  • ²⁹Si NMR:

    • Due to the low sensitivity and potentially long relaxation times of the ²⁹Si nucleus, a polarization transfer technique like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to enhance the signal.[10]

    • Alternatively, inverse-gated decoupling with a relaxation agent (e.g., Cr(acac)₃) and a long relaxation delay may be employed for quantitative measurements.[10]

    • The spectrum is referenced to an external standard of TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Ensure two sodium chloride (NaCl) or potassium bromide (KBr) salt plates are clean and dry.[11]

  • Place one to two drops of liquid 1-Fluoro-4-(trimethylsilyl)benzene onto the surface of one salt plate.[11][12]

  • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[11][12]

Instrumentation and Data Acquisition:

  • A background spectrum of the empty spectrometer is recorded.

  • The prepared salt plates are placed in the sample holder of an FT-IR spectrometer.

  • The spectrum is typically recorded over a range of 4000 to 600 cm⁻¹.[13]

  • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

  • The sample must be volatile enough to be introduced into the high vacuum of the mass spectrometer.[14]

  • In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[14][15][16]

  • This causes the molecules to ionize, forming a molecular ion (M⁺) and fragment ions.[15]

Mass Analysis and Detection:

  • The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • The analyzer separates the ions based on their mass-to-charge ratio (m/z).[17]

  • A detector records the abundance of each ion, generating a mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation:

  • Prepare a dilute solution of 1-Fluoro-4-(trimethylsilyl)benzene in a UV-transparent solvent, such as ethanol or methanol.

  • Use a quartz cuvette for the sample and a matching cuvette containing only the solvent as a reference (blank).

Instrumentation and Data Acquisition:

  • Place the reference cuvette in the spectrophotometer and record a baseline spectrum.[18]

  • Replace the reference cuvette with the sample cuvette.

  • Scan a range of wavelengths, typically from 200 to 400 nm, to obtain the absorption spectrum.[18]

  • The resulting spectrum plots absorbance versus wavelength (nm).

Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and characterization of a sample suspected to be 1-Fluoro-4-(trimethylsilyl)benzene.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for 1-Fluoro-4-(trimethylsilyl)benzene Sample Unknown Sample MS Mass Spectrometry (EI) Sample->MS IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis MolWeight Determine Molecular Weight (m/z = 168) MS->MolWeight FuncGroups Identify Functional Groups (Aromatic, C-F, Si-C) IR->FuncGroups H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR F_NMR ¹⁹F NMR NMR->F_NMR Si_NMR ²⁹Si NMR NMR->Si_NMR ConfirmConj Confirm Aromatic System (π -> π* transitions) UV_Vis->ConfirmConj FinalStruct Final Structure Confirmation: 1-Fluoro-4-(trimethylsilyl)benzene MolWeight->FinalStruct FuncGroups->FinalStruct StructureElucid Elucidate Structure (Substitution Pattern, Connectivity) H_NMR->StructureElucid C_NMR->StructureElucid F_NMR->StructureElucid Si_NMR->StructureElucid StructureElucid->FinalStruct ConfirmConj->FinalStruct

Caption: Logical workflow for spectroscopic analysis.

References

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of (4-fluorophenyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of (4-fluorophenyl)trimethylsilane. The document deta...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of (4-fluorophenyl)trimethylsilane. The document details the characteristic ¹H and ¹³C NMR spectral data, outlines a standard experimental protocol for data acquisition, and presents logical workflows for spectral analysis. This guide is intended to serve as a valuable resource for scientists engaged in organic synthesis, medicinal chemistry, and materials science where precise structural elucidation is paramount.

Overview of (4-fluorophenyl)trimethylsilane

(4-fluorophenyl)trimethylsilane is an organosilicon compound that incorporates a fluorinated aromatic ring. This structure is of significant interest in organic synthesis, serving as a versatile building block in cross-coupling reactions and as a precursor for various functionalized aromatic compounds. The presence of the fluorine atom and the trimethylsilyl group imparts unique electronic properties and reactivity, making detailed structural analysis by NMR spectroscopy essential for its characterization and for monitoring its transformations.

¹H NMR Spectral Data

The ¹H NMR spectrum of (4-fluorophenyl)trimethylsilane is characterized by two main regions: the aromatic region, which displays signals for the protons on the fluorophenyl ring, and the aliphatic region, which contains the sharp, intense signal from the trimethylsilyl (TMS) group protons.

The para-substitution pattern of the aromatic ring results in a symmetrical spectrum. The protons ortho to the trimethylsilyl group (H-2, H-6) are chemically equivalent, as are the protons ortho to the fluorine atom (H-3, H-5). These two sets of protons couple to each other and also exhibit coupling to the ¹⁹F nucleus, resulting in complex multiplets that often appear as two distinct pseudo-triplets or doublet of doublets.

Table 1: ¹H NMR Spectral Data for (4-fluorophenyl)trimethylsilane Note: The following data are representative and compiled from typical values for similar structures, as a definitive, published spectrum was not located in the searched literature. Actual experimental values may vary slightly based on conditions.

Assigned ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Si(CH₃)₃~ 0.25Singlet-
H-3, H-5~ 7.05Triplet (pseudo)J(H,H) ≈ 8.7, J(H,F) ≈ 8.7
H-2, H-6~ 7.50Triplet (pseudo)J(H,H) ≈ 8.7, J(H,F) ≈ 5.5

¹³C NMR Spectral Data

In the proton-decoupled ¹³C NMR spectrum, (4-fluorophenyl)trimethylsilane exhibits four signals for the aromatic carbons and one for the methyl carbons of the TMS group. A key feature of the spectrum is the carbon-fluorine (C-F) coupling. The carbon atom directly bonded to the fluorine (C-4) shows a large one-bond coupling constant (¹JCF), appearing as a doublet. The other ring carbons show smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF), which also cause their signals to appear as doublets.

Table 2: ¹³C NMR Spectral Data for (4-fluorophenyl)trimethylsilane Note: The following data are representative and compiled from typical values for similar structures and established C-F coupling patterns, as a definitive, published spectrum was not located in the searched literature. Actual experimental values may vary slightly.

Assigned CarbonChemical Shift (δ) ppmMultiplicityCoupling Constant (JCF) Hz
Si(CH₃)₃~ -1.5Singlet-
C-1~ 130.0Doublet⁴JCF ≈ 3.5
C-2, C-6~ 135.0Doublet²JCF ≈ 20.0
C-3, C-5~ 115.5Doublet³JCF ≈ 8.0
C-4~ 164.0Doublet¹JCF ≈ 250.0

Structural and Analytical Workflow Diagrams

Visualizing the molecular structure and the process of its analysis is crucial for understanding the relationship between structure and spectral output.

Caption: Molecular structure of (4-fluorophenyl)trimethylsilane.

SamplePrep Sample Preparation (Dissolve in CDCl₃, add TMS) Acquisition NMR Data Acquisition (¹H, ¹³C Spectra) SamplePrep->Acquisition Processing Spectral Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis Processing->Analysis H_NMR ¹H NMR Interpretation - Chemical Shift - Integration - Multiplicity Analysis->H_NMR C_NMR ¹³C NMR Interpretation - Chemical Shift - C-F Coupling Constants Analysis->C_NMR Structure Structure Confirmation H_NMR->Structure C_NMR->Structure

Caption: Workflow for NMR-based structural elucidation.

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental to accurate structural analysis. The following section details a standard protocol for the preparation and analysis of (4-fluorophenyl)trimethylsilane.

Sample Preparation
  • Sample Weighing : Accurately weigh approximately 10-20 mg of (4-fluorophenyl)trimethylsilane for ¹H NMR or 50-75 mg for ¹³C NMR.

  • Solvent Selection : Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for this type of compound.

  • Dissolution : Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference standard for chemical shift calibration (δ = 0.00 ppm). Note that many commercially available deuterated solvents already contain TMS.

  • Transfer : Once the sample is fully dissolved, transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is sufficient for the instrument's detector, typically around 4-5 cm.

  • Capping : Cap the NMR tube securely to prevent solvent evaporation.

NMR Instrument Parameters

The following parameters are typical for a 400 MHz NMR spectrometer:

  • Spectrometer : 400 MHz (for ¹H) / 100 MHz (for ¹³C)

  • Solvent : CDCl₃

  • Temperature : 298 K (25 °C)

  • ¹H NMR Parameters :

    • Pulse Program : Standard single pulse (zg30)

    • Acquisition Time : ~4 seconds

    • Relaxation Delay : 1-2 seconds

    • Number of Scans : 8-16

  • ¹³C NMR Parameters :

    • Pulse Program : Proton-decoupled single pulse (zgpg30)

    • Acquisition Time : ~1-2 seconds

    • Relaxation Delay : 2 seconds

    • Number of Scans : 1024 or more, depending on sample concentration.

Data Processing
  • Fourier Transform : Apply an exponential window function to the Free Induction Decay (FID) and perform a Fourier transform to convert the time-domain signal to the frequency domain.

  • Phasing : Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.

  • Baseline Correction : Apply a polynomial function to correct any distortions in the spectral baseline.

  • Referencing : Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. If TMS is not used, the residual solvent peak of CDCl₃ can be used as a secondary reference (δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).

  • Integration : For ¹H spectra, integrate the signals to determine the relative ratios of the different types of protons in the molecule.

Conclusion

The ¹H and ¹³C NMR spectra of (4-fluorophenyl)trimethylsilane provide definitive information for its structural confirmation. Key diagnostic features include the singlet of the trimethylsilyl group in the ¹H spectrum and the characteristic doublet patterns in the ¹³C spectrum arising from carbon-fluorine coupling. Adherence to standardized experimental protocols ensures the acquisition of high-resolution, reliable data critical for the needs of researchers, scientists, and drug development professionals.

Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Fluoro-4-(trimethylsilyl)benzene

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the key physical and chemical properties of 1-Fluoro-4-(trimethylsilyl)benzene, a versatile organo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical and chemical properties of 1-Fluoro-4-(trimethylsilyl)benzene, a versatile organosilicon compound with applications in organic synthesis and materials science. The information is presented to support research and development activities, with a focus on clarity, accuracy, and practical application.

Chemical Identity

IdentifierValue
IUPAC Name (4-Fluorophenyl)trimethylsilane
CAS Number 455-17-4[1][2][3][4]
Molecular Formula C₉H₁₃FSi[1][2][3][4]
Molecular Weight 168.28 g/mol [1][4]
InChI Key VZKFVPRKXHZBQO-UHFFFAOYSA-N[1][2]
Canonical SMILES C--INVALID-LINK--(C)C1=CC=C(C=C1)F[2][5]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 1-Fluoro-4-(trimethylsilyl)benzene. These parameters are crucial for its handling, purification, and use in chemical reactions.

PropertyValueConditions
Boiling Point 170-171 °Cat 745 Torr[3]
Density 0.9656 g/cm³at 20 °C[3]
Refractive Index (n_D) 1.463at 20 °C[3]
Flash Point 60.0 ± 22.6 °C
Vapor Pressure 1.53 mmHgat 25 °C[3]
Solubility Insoluble in water (4.5E-3 g/L at 25 °C)[2]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of 1-Fluoro-4-(trimethylsilyl)benzene. While specific spectra were not directly available, the following provides an indication of expected spectral characteristics.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the trimethylsilyl protons and the aromatic protons. The trimethylsilyl group will appear as a sharp singlet, typically in the region of 0.2-0.3 ppm. The aromatic protons will exhibit a more complex splitting pattern due to fluorine-proton coupling.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbons of the trimethylsilyl group, the carbon atom attached to the silicon, and the aromatic carbons. The aromatic carbon signals will be split due to carbon-fluorine coupling.[1][6]

  • ²⁹Si NMR: The silicon-29 NMR spectrum provides direct information about the silicon environment.[1]

3.2. Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the C-H stretching of the aromatic ring and the methyl groups, C=C stretching of the aromatic ring, C-F stretching, and Si-C stretching.

Experimental Protocols

4.1. Determination of Boiling Point (Micro-scale Method)

This method is suitable for small quantities of the liquid.

Apparatus:

  • Thiele tube or similar heating bath

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Rubber band or wire for attaching the test tube to the thermometer

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Mineral oil or other suitable heating fluid

Procedure:

  • A small amount of 1-Fluoro-4-(trimethylsilyl)benzene is placed in the small test tube.

  • A capillary tube, sealed at one end, is placed open-end down into the liquid.

  • The test tube is attached to a thermometer.

  • The assembly is placed in a Thiele tube containing mineral oil, ensuring the sample is level with the thermometer bulb.

  • The Thiele tube is heated gently.

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Heating is stopped, and the liquid is allowed to cool.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[7]

  • The atmospheric pressure should be recorded, and the boiling point corrected to standard pressure if necessary.

4.2. Determination of Density

Apparatus:

  • Pycnometer (specific gravity bottle) of a known volume

  • Analytical balance

  • Constant temperature water bath

Procedure:

  • The empty pycnometer is cleaned, dried, and weighed accurately.

  • The pycnometer is filled with the sample, 1-Fluoro-4-(trimethylsilyl)benzene, ensuring no air bubbles are trapped.

  • The filled pycnometer is placed in a constant temperature water bath (e.g., at 20°C) until it reaches thermal equilibrium.

  • The pycnometer is removed, wiped dry, and weighed accurately.

  • The weight of the sample is determined by subtracting the weight of the empty pycnometer.

  • The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

4.3. Determination of Refractive Index

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath connected to the refractometer

  • Dropper or pipette

  • Soft tissue and a suitable solvent (e.g., ethanol or acetone) for cleaning

Procedure:

  • The prisms of the Abbe refractometer are cleaned with a suitable solvent and allowed to dry.[8]

  • The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

  • A few drops of 1-Fluoro-4-(trimethylsilyl)benzene are placed on the surface of the prism.[8]

  • The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus.

  • The refractive index is read directly from the instrument's scale.[8]

  • The temperature at which the measurement is made is recorded, as the refractive index is temperature-dependent.[9]

Safety and Handling

1-Fluoro-4-(trimethylsilyl)benzene is classified as a flammable liquid and vapor (GHS Category 3).[1][2]

Precautionary Statements:

  • Prevention: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharge. Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • Response: If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. In case of fire: Use appropriate media to extinguish.[2]

  • Storage: Store in a well-ventilated place. Keep cool.[2]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

It is recommended to handle this chemical in a well-ventilated area or under a chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Logical Relationships of Physical Properties

The following diagram illustrates the interconnectedness of the key physical properties of 1-Fluoro-4-(trimethylsilyl)benzene.

G Figure 1: Interrelation of Key Physical Properties A Molecular Structure (C₉H₁₃FSi) B Molecular Weight (168.28 g/mol) A->B Determines C Boiling Point (170-171 °C) B->C Influences D Density (0.9656 g/cm³) B->D Influences F Vapor Pressure (1.53 mmHg @ 25°C) C->F Related to E Refractive Index (1.463) D->E Correlates with

Caption: Interrelation of Key Physical Properties.

References

Foundational

A Technical Guide to (4-Fluorophenyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals Abstract The chemical formula C9H13FSi represents multiple isomers. This guide focuses on a particularly significant isomer for the research and drug develo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical formula C9H13FSi represents multiple isomers. This guide focuses on a particularly significant isomer for the research and drug development community: (4-Fluorophenyl)trimethylsilane. This organosilane compound, with its unique chemical properties, serves as a valuable reagent and building block in organic synthesis, particularly in the development of novel pharmaceutical agents. This document provides a comprehensive overview of its properties, synthesis, and applications, with a focus on experimental protocols and data presented for practical use by scientists.

Introduction

Organosilicon compounds have become indispensable tools in modern organic chemistry and drug discovery. Among them, (4-Fluorophenyl)trimethylsilane stands out due to the combined features of a trimethylsilyl group and a fluorine-substituted phenyl ring. The trimethylsilyl group is a versatile protecting group and a key component in various coupling reactions, while the fluorophenyl moiety is a common feature in many bioactive molecules, enhancing properties such as metabolic stability and binding affinity. This guide will delve into the technical aspects of (4-Fluorophenyl)trimethylsilane, providing researchers with the necessary information to effectively utilize this compound in their work.

IUPAC Name and Chemical Properties

The IUPAC name for the C9H13FSi isomer discussed in this guide is (4-fluorophenyl)(trimethyl)silane .

Table 1: Chemical and Physical Properties of (4-Fluorophenyl)trimethylsilane

PropertyValueReference
CAS Number 455-17-4
Molecular Formula C9H13FSi[1]
Molecular Weight 168.29 g/mol [2]
Boiling Point 175.6 ± 23.0 °C at 760 mmHg[1]
Flash Point 60.0 ± 22.6 °C[1]
Physical Form Liquid[2]
Purity ≥95%[2]
Storage Inert atmosphere, 2-8°C[2]
InChI Key VZKFVPRKXHZBQO-UHFFFAOYSA-N

Experimental Protocols

Synthesis of (4-Fluorophenyl)trimethylsilane

A common method for the synthesis of (4-Fluorophenyl)trimethylsilane involves the reaction of a Grignard reagent with a chlorosilane.

Experimental Protocol: Grignard Reaction

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A solution of 1-bromo-4-fluorobenzene in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed.

  • Reaction with Chlorotrimethylsilane: The freshly prepared Grignard reagent is cooled to 0°C. Chlorotrimethylsilane is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation to yield (4-Fluorophenyl)trimethylsilane as a colorless liquid.

Caption: Synthesis of (4-Fluorophenyl)trimethylsilane.

General Protocol for Silylation of Alcohols

(4-Fluorophenyl)trimethylsilane can be used in silylation reactions, although trimethylsilylating agents like N,O-Bis(trimethylsilyl)acetamide (BSA) or trimethylsilylimidazole are more commonly employed for protecting alcohols.[3][4] Silylation is a crucial step in multi-step organic synthesis to protect hydroxyl groups.

Experimental Protocol: Silylation of a Primary Alcohol

  • Reaction Setup: To a solution of the primary alcohol in an inert solvent such as dichloromethane or tetrahydrofuran, add a silylating agent (e.g., a slight molar excess of a silylamide like BSA) and a catalytic amount of a base like triethylamine or imidazole.[3]

  • Reaction Conditions: The reaction is typically stirred at room temperature.[3] Progress can be monitored by thin-layer chromatography (TLC). For less reactive alcohols, gentle heating may be required.

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with a non-polar solvent like hexane and washed with water or a mild aqueous acid to remove the catalyst and byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting silyl ether can often be used in the next step without further purification.

Silylation_Workflow A Primary Alcohol E Reaction Mixture A->E Dissolve B Silylating Agent (e.g., BSA) B->E Add C Inert Solvent (e.g., DCM) C->E In D Catalytic Base (e.g., Triethylamine) D->E Add F Stir at Room Temp E->F G TLC Monitoring F->G G->F Incomplete H Work-up G->H Reaction Complete I Protected Alcohol (Silyl Ether) H->I

Caption: General workflow for alcohol silylation.

Applications in Drug Development

The (4-fluorophenyl)trimethylsilyl moiety is a valuable pharmacophore in drug design. The fluorine atom can enhance metabolic stability by blocking sites of oxidation and can also increase binding affinity through favorable interactions with protein targets. The trimethylsilyl group can be used as a synthetic handle for further molecular elaboration.

Table 2: Potential Applications in Drug Discovery

Application AreaRationale
Medicinal Chemistry Introduction of the fluorophenyl group to modulate pharmacokinetic and pharmacodynamic properties of lead compounds.
Protecting Group Chemistry The trimethylsilyl group can be used to protect reactive functional groups during multi-step synthesis.
Cross-Coupling Reactions Aryl silanes can participate in various cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.

While specific drug candidates containing the exact (4-fluorophenyl)trimethylsilane structure are not prominently in the public domain, the constituent motifs are prevalent. For instance, fluorophenyl groups are present in numerous approved drugs, and silyl groups are fundamental in the synthesis of complex molecules. The strategic incorporation of fluorine is a widely used strategy in drug design to improve a drug's metabolic stability and bioavailability.[5][6][7]

Logical Relationships in Silylation Strategies

The choice of silylating agent and reaction conditions is critical for successful protection of functional groups. This decision is often based on the reactivity of the substrate and the desired stability of the resulting silyl ether.

Silylation_Strategy cluster_substrate Substrate Reactivity cluster_reagent Silylating Agent Strength Primary_Alcohol Primary Alcohol (High Reactivity) Mild_Reagent Mild Silylating Agent (e.g., TMSCl/Base) Primary_Alcohol->Mild_Reagent Effective with Tertiary_Alcohol Tertiary Alcohol (Low Reactivity) Strong_Reagent Strong Silylating Agent (e.g., Silylamides) Tertiary_Alcohol->Strong_Reagent Requires Less_Stable_Ether Less_Stable_Ether Mild_Reagent->Less_Stable_Ether Forms More_Stable_Ether More_Stable_Ether Strong_Reagent->More_Stable_Ether Forms

References

Exploratory

In-Depth Technical Guide: Stability and Storage of 1-Fluoro-4-(trimethylsilyl)benzene

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Fluoro-4-(trimethylsilyl)benzene (CAS No. 455-17-4).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Fluoro-4-(trimethylsilyl)benzene (CAS No. 455-17-4). The information is intended to ensure the integrity of the compound for research and development applications.

Chemical and Physical Properties

1-Fluoro-4-(trimethylsilyl)benzene is a flammable liquid.[1][2] Proper handling and storage are crucial to maintain its purity and prevent hazardous situations. Key physical and chemical properties are summarized in the table below.

PropertyValueSource
CAS Number 455-17-4[1][3][4]
Molecular Formula C9H13FSi[1][3]
Molecular Weight 168.28 g/mol [2]
Appearance Colorless liquidN/A
Boiling Point 170-171 °C at 745 Torr[1]
Density 0.9656 g/cm³ at 20 °C[1]
Flash Point 60.0 ± 22.6 °C[1]
Vapor Pressure 1.53 mmHg at 25°C[1]
Purity ≥98%[3][4]

Stability Profile and Potential Degradation Pathways

The primary degradation pathway for aryltrimethylsilanes, including 1-Fluoro-4-(trimethylsilyl)benzene, is protodesilylation. This reaction involves the cleavage of the carbon-silicon bond by a proton source, such as water or acid, to yield fluorobenzene and a silanol or siloxane. The presence of moisture or acidic/basic conditions can facilitate this degradation.

Potential Degradation Products:

  • Fluorobenzene

  • Hexamethyldisiloxane (from the self-condensation of trimethylsilanol)

  • Other related siloxanes

A proposed degradation pathway is illustrated below:

G 1-Fluoro-4-(trimethylsilyl)benzene 1-Fluoro-4-(trimethylsilyl)benzene Intermediate Wheland-type intermediate 1-Fluoro-4-(trimethylsilyl)benzene->Intermediate Electrophilic attack Proton_Source H+ (e.g., from H2O, Acid) Proton_Source->Intermediate Fluorobenzene Fluorobenzene Intermediate->Fluorobenzene Loss of (CH3)3Si+ Trimethylsilanol Trimethylsilanol Intermediate->Trimethylsilanol Reaction with H2O Hexamethyldisiloxane Hexamethyldisiloxane Trimethylsilanol->Hexamethyldisiloxane Condensation

Caption: Proposed protodesilylation pathway of 1-Fluoro-4-(trimethylsilyl)benzene.

Recommended Storage Conditions

To ensure the long-term stability and maintain the purity of 1-Fluoro-4-(trimethylsilyl)benzene, the following storage conditions are recommended based on safety data sheets and general chemical handling principles.[1][5][6]

ParameterRecommendationRationale
Temperature Store in a cool place.[1][5][6] Some suppliers recommend 0-6°C.[6]Minimizes potential degradation and evaporation.
Atmosphere Store in a dry, well-ventilated place.[1][5]Prevents hydrolysis due to atmospheric moisture. Good ventilation mitigates the buildup of flammable vapors.
Container Keep container tightly closed.[1][5][6]Prevents ingress of moisture and air, and escape of vapors.
Incompatible Materials Strong oxidizing agents, strong bases.To prevent vigorous reactions.
Light Exposure Store in a light-resistant container (although not explicitly stated in all sources, it is good practice for long-term storage of organic compounds).To prevent potential photolytic degradation.
Other Keep away from heat, sparks, open flames, and other ignition sources.[1][5][6]The compound is a flammable liquid.[1][2][6]

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for assessing the stability of 1-Fluoro-4-(trimethylsilyl)benzene. This typically involves a chromatographic method capable of separating the intact compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are suitable techniques.

Forced Degradation Study Protocol

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical method.[5][6]

Objective: To generate potential degradation products of 1-Fluoro-4-(trimethylsilyl)benzene under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis:

    • Prepare a solution of 1-Fluoro-4-(trimethylsilyl)benzene in a suitable organic solvent (e.g., acetonitrile or THF).

    • Add 0.1 M hydrochloric acid.

    • Heat the mixture at 60°C for a specified period (e.g., 24 hours).

    • Neutralize the solution before analysis.

  • Base Hydrolysis:

    • Prepare a solution of the compound in a suitable organic solvent.

    • Add 0.1 M sodium hydroxide.

    • Maintain at room temperature or slightly elevated temperature (e.g., 40°C) for a specified period.

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Prepare a solution of the compound in a suitable organic solvent.

    • Add a solution of hydrogen peroxide (e.g., 3%).

    • Keep the mixture at room temperature for a specified period.

  • Thermal Degradation:

    • Store the solid compound or a solution in a thermostatically controlled oven at an elevated temperature (e.g., 70°C) for a specified period.

  • Photostability:

    • Expose a solution of the compound to light according to ICH Q1B guidelines (exposure to a cool white fluorescent lamp and a near UV lamp).

G cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions Sample 1-Fluoro-4-(trimethylsilyl)benzene Stress Apply Stress Conditions Sample->Stress Analysis Analyze by Stability-Indicating Method (e.g., HPLC/GC) Stress->Analysis Acid Acid Stress->Acid Base Base Stress->Base Oxidation Oxidation Stress->Oxidation Thermal Thermal Stress->Thermal Photolytic Photolytic Stress->Photolytic Data Identify & Quantify Degradation Products Analysis->Data

Caption: Workflow for a forced degradation study.

Development of a Stability-Indicating HPLC Method (Example)

Objective: To develop an HPLC method to separate 1-Fluoro-4-(trimethylsilyl)benzene from its primary degradation product, fluorobenzene.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water may be suitable.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where both the parent compound and potential degradants have significant absorbance (e.g., determined by UV scans).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Summary and Recommendations

1-Fluoro-4-(trimethylsilyl)benzene is a stable compound when stored under appropriate conditions. The primary stability concern is its susceptibility to hydrolysis (protodesilylation), particularly in the presence of moisture and acids or bases. To ensure the integrity of the compound, it is imperative to:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed to prevent exposure to atmospheric moisture.

  • Avoid contact with incompatible materials such as strong oxidizing agents and bases.

  • Handle as a flammable liquid, keeping it away from ignition sources.

For critical applications, it is recommended to perform periodic purity checks using a validated stability-indicating analytical method. If the compound is to be used in a formulation, compatibility and stability studies with the other excipients are essential.

References

Foundational

The Synergy of Silicon and Fluorine: A Technical Guide to Fluorinated Organosilicon Compounds

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the core characteristics of fluorinated organosilicon compounds. By strategically combining the unique proper...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core characteristics of fluorinated organosilicon compounds. By strategically combining the unique properties of organosilicon frameworks with the potent effects of fluorination, these hybrid molecules offer exceptional performance characteristics valuable in materials science and increasingly, in medicinal chemistry. This document details their synthesis, physicochemical properties, and burgeoning applications in drug development, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Physicochemical Characteristics

The introduction of fluorine atoms into an organosilicon structure imparts a unique combination of properties not achievable by either component alone. The trifluoropropyl group is a common motif that significantly alters the compound's characteristics. The flexible, robust siloxane (Si-O) backbone provides high thermal stability and a low glass transition temperature, while the highly polar carbon-fluorine (C-F) bonds lead to low surface energy, hydrophobicity, and chemical resistance.

Key Properties and Performance Metrics

Fluorinated organosilicon compounds are distinguished by several key features:

  • High Thermal Stability: The strong Si-O and C-F bonds contribute to excellent resistance to thermal degradation. Fluorosilicone polymers can often withstand temperatures ranging from -68°C to 230°C.[1]

  • Chemical and Solvent Resistance: The fluorine content provides a robust defense against non-polar solvents, oils, and fuels, a significant improvement over traditional silicones.[2]

  • Low Surface Energy and Hydrophobicity: Fluorination dramatically lowers surface energy, leading to surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent). This is evidenced by high water contact angles, often exceeding 110°.[3]

  • Enhanced Lipophilicity: The incorporation of fluorine can significantly alter a molecule's lipophilicity (LogP), a critical parameter in drug design that affects membrane permeability and pharmacokinetic properties.[4][5][6] While the effect is complex and depends on the specific fluorination pattern, it provides a powerful tool for tuning drug-like properties.[4][7]

  • Biocompatibility and Low Toxicity: Silicones are renowned for their physiological inertness, a property that generally extends to fluorinated silicones, making them attractive for biomedical applications.

Quantitative Data Summary

The following tables summarize key quantitative data for representative fluorinated organosilicon compounds, particularly Poly(3,3,3-trifluoropropylmethylsiloxane) (PTFPMS), a widely studied fluorosilicone.

PropertyValueCompound / ConditionsReference(s)
Thermal Properties
Decomposition Temp. (TGA)327 to 380 °C (in air)Fluorinated polyhedral oligomeric silsesquioxanes (F-POSS)[8]
Glass Transition (Tg)-65.46 to -74 °CPoly(3,3,3-trifluoropropylmethylsiloxane) (PTFPMS)[1][9]
Operating Temperature-50 to +250 °CFluorosilicone rubber (FVMQ)
Pour Point-40 to -47 °CPTFPMS (1,000 cSt and 80-120 cSt grades)[9][10]
Flash Point290 °CPTFPMS (1,000 cSt)[9]
Physical Properties
Density1.24 - 1.28 g/mL (at 20-25 °C)PTFPMS (various viscosities)[9][10]
Refractive Index (n20/D)1.382PTFPMS[9]
Tensile Strength> 2.0 MPaCured fluorosilicone resin[3]
Elongation at Break> 300%Cured fluorosilicone resin[3]
Interfacial Properties
Surface Tension26.1 mN/mPTFPMS (1,000 cSt)[9]
Surface Free Energy22.98 mN/mCured fluorosilicone resin[3]
Water Contact Angle (WCA)110.4°Cured fluorosilicone resin[3]
Water Contact Angle (WCA)94 - 105°PMMA film with 5 wt% F-POSS[8]
Hexadecane Contact Angle34.2°Cured fluorosilicone resin[3]
Electrical Properties
Dielectric Constant7.35PTFPMS (1,000 cSt)[9]

Synthesis and Characterization Workflow

The synthesis of high-performance fluorinated organosilicon polymers, such as PTFPMS, is typically achieved through the anionic ring-opening polymerization (AROP) of cyclic siloxane monomers. This method allows for controlled synthesis of high molecular weight linear polymers while minimizing undesirable side reactions.

Synthesis_Workflow Figure 1. General Workflow for Synthesis and Characterization of PTFPMS cluster_characterization Characterization Monomer Monomer 1,3,5-tris(trifluoropropylmethyl) cyclotrisiloxane (D3F) Polymerization Anionic Ring-Opening Polymerization (AROP) Monomer->Polymerization Initiator Initiator Dilithium Diphenylsilanediolate Initiator->Polymerization Promoter Promoter 1,2-dimethoxyethane (DME) Promoter->Polymerization Termination Termination End-capping agent (e.g., Chlorosilane) Polymerization->Termination Propagation Purification Purification Precipitation in Methanol Termination->Purification Crude Polymer Polymer Final Polymer Poly[methyl(3,3,3-trifluoro- propyl)siloxane] (PTFPMS) Purification->Polymer NMR NMR Spectroscopy (1H, 13C, 19F, 29Si) Polymer->NMR Analysis FTIR FT-IR Spectroscopy Polymer->FTIR Analysis GPC Gel Permeation Chromatography (GPC) Polymer->GPC Analysis TGA Thermogravimetric Analysis (TGA) Polymer->TGA Analysis

Figure 1. General Workflow for Synthesis and Characterization of PTFPMS
Detailed Experimental Protocol: Synthesis of PTFPMS

The following protocol is a representative example for the synthesis of Poly[methyl(3,3,3-trifluoropropyl)siloxane] via anionic ring-opening polymerization.[11][12][13]

Materials:

  • 1,3,5-tris(trifluoropropylmethyl)cyclotrisiloxane (D3F) monomer

  • Dilithium diphenylsilanediolate initiator

  • 1,2-dimethoxyethane (DME) promoter

  • Terminating agent (e.g., vinyl- or hydroxyl-functional chlorosilanes)

  • Anhydrous solvents (e.g., THF)

  • Methanol for precipitation

Procedure:

  • Reactor Setup: A flame-dried, three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser is charged with the D3F monomer under an inert nitrogen atmosphere.

  • Initiation: The initiator, dilithium diphenylsilanediolate, and the promoter, DME, are added to the reaction vessel. The molar ratio of promoter to initiator is critical and often optimized (e.g., [P]/[I] = 2.0) to maximize the yield of linear polymer and suppress "backbiting" side reactions that can form cyclic byproducts.[11]

  • Polymerization: The reaction mixture is heated (e.g., to 80-100°C) and stirred. The polymerization proceeds via nucleophilic attack of the silanolate anion on the cyclic monomer, opening the ring and propagating the linear polymer chain. The reaction progress can be monitored by periodically measuring the viscosity of the mixture.

  • Termination: Once the desired molecular weight is achieved, the living polymer chains are terminated by adding a functional chlorosilane. This "end-capping" step introduces specific terminal groups (e.g., vinyl, hydroxyl) onto the polymer, which can be used for subsequent cross-linking or curing.

  • Purification: The resulting viscous polymer is dissolved in a suitable solvent (e.g., THF) and purified by precipitation into a non-solvent like methanol. This step removes unreacted monomer, initiator residues, and low-molecular-weight cyclic species.

  • Drying: The purified polymer is collected and dried under vacuum to remove residual solvents, yielding the final PTFPMS product.

Characterization:

  • Structural Verification: The chemical structure and functional groups of the synthesized polymer are confirmed using Fourier-transform infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and ²⁹Si).[11]

  • Molecular Weight: The average molecular weight and molecular weight distribution (polydispersity index, PDI) are determined by Gel Permeation Chromatography (GPC).

  • Thermal Properties: Thermal stability is assessed using Thermogravimetric Analysis (TGA), and the glass transition temperature (Tg) is measured by Differential Scanning Calorimetry (DSC).

Applications in Drug Development and Medicine

The unique physicochemical properties of fluorinated organosilicon compounds make them highly attractive for pharmaceutical and biomedical applications. Fluorination is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[14][15] When combined with a biocompatible silicone framework, these compounds offer novel opportunities for drug design and delivery.

Potential Roles in Medicinal Chemistry
  • Metabolic Blocking: The strong C-F bond can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[16]

  • Conformational Control: The introduction of fluorine can alter the conformational preferences of a molecule, potentially locking it into a more bioactive conformation for improved target binding.[16]

  • Modulating Acidity/Basicity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can influence a drug's solubility, absorption, and target engagement.

  • Drug Delivery Vehicles: The hydrophobicity and oleophobicity of fluorosilicones can be harnessed to create specialized drug delivery systems, such as nanoparticles or coatings, for controlled or targeted release.[17]

Example of a Fluorine-Modulated Biological Pathway: Glycolysis Inhibition

While no fluorinated organosilicon compound is yet an approved drug with a defined mechanism, the principle of using fluorine to induce biological activity is well-established. A classic example is the inhibition of glycolysis. The fluoride ion (F⁻) is a known inhibitor of enolase, a key enzyme in the glycolytic pathway.[3][18][19] This pathway is a fundamental process for energy production in all cells and is often upregulated in cancer cells (the Warburg effect).

Fluorinated glucose analogs, such as 2-fluoro-deoxy-glucose (2-FDG), are taken up by cells and phosphorylated by hexokinase, but the resulting fluorinated product cannot be further metabolized, effectively inhibiting the pathway. This demonstrates how a single fluorine substitution can create a potent enzyme inhibitor. This principle informs the design of new therapeutic agents, where a fluorinated organosilicon scaffold could be used to deliver a bioactive moiety or to constitute the active agent itself.

Glycolysis_Pathway Figure 2. Inhibition of the Glycolytic Pathway by Fluoride Glucose Glucose G6P Glucose-6-P Glucose->G6P Hexokinase F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP BPG13 1,3-Bisphosphoglycerate GAP->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 Enolase Enolase PG2->Enolase PEP Phosphoenolpyruvate Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase Enolase->PEP H₂O Fluoride Fluoride Ion (F⁻) Inhibitor Fluoride->Enolase Inhibits

Figure 2. Inhibition of the Glycolytic Pathway by Fluoride

Conclusion and Future Outlook

Fluorinated organosilicon compounds represent a versatile class of materials with a unique convergence of properties. Their high thermal stability, chemical inertness, and low surface energy have already established their use in demanding material science applications. For researchers in drug development, the strategic combination of a biocompatible silicon-based framework with the powerful electronic and metabolic effects of fluorine opens a promising frontier. As synthetic methodologies become more refined, the design of novel fluorinated organosilicon structures with tailored physicochemical and biological properties will undoubtedly lead to new therapeutic candidates and advanced drug delivery systems. The principles outlined in this guide provide a foundational understanding for scientists and researchers aiming to innovate in this exciting and rapidly evolving field.

References

Exploratory

Commercial Availability and Technical Guide for 1-Fluoro-4-(trimethylsilyl)benzene

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Fluoro-4-(trimethylsilyl)benzene is a versatile organosilicon compound that serves as a key building block in modern organic synthesis. Its u...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-4-(trimethylsilyl)benzene is a versatile organosilicon compound that serves as a key building block in modern organic synthesis. Its unique combination of a fluorine atom and a trimethylsilyl group on a benzene ring makes it a valuable reagent, particularly in the construction of complex organic molecules. The fluorine substituent can enhance the metabolic stability and binding affinity of drug candidates, while the trimethylsilyl moiety offers a reactive handle for various cross-coupling reactions. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthesis, and key applications of 1-Fluoro-4-(trimethylsilyl)benzene, with a focus on its utility for researchers and professionals in the field of drug discovery and development.

Commercial Availability

1-Fluoro-4-(trimethylsilyl)benzene is readily available from a range of chemical suppliers. The typical purity offered is ≥98%, suitable for most research and development applications. Below is a summary of some of the commercial suppliers.

SupplierPurityNotes
Echemi≥99%Industrial grade also available.
Santa Cruz Biotechnology≥98%Classified as a Dangerous Good for transport.
Guidechem-Lists multiple suppliers and synthesis routes.
ChemicalBook-Provides links to various suppliers and spectral data.
Aromsyn Co.,Ltd.98.0%Specializes in high-purity manufacturing for R&D and industrial applications.[1]

Commercial Availability Overview

G Commercial Availability of 1-Fluoro-4-(trimethylsilyl)benzene cluster_suppliers Commercial Suppliers 1-Fluoro-4-(trimethylsilyl)benzene 1-Fluoro-4-(trimethylsilyl)benzene Echemi Echemi 1-Fluoro-4-(trimethylsilyl)benzene->Echemi Santa Cruz Biotechnology Santa Cruz Biotechnology 1-Fluoro-4-(trimethylsilyl)benzene->Santa Cruz Biotechnology Guidechem Guidechem 1-Fluoro-4-(trimethylsilyl)benzene->Guidechem ChemicalBook ChemicalBook 1-Fluoro-4-(trimethylsilyl)benzene->ChemicalBook Aromsyn Co.,Ltd. Aromsyn Co.,Ltd. 1-Fluoro-4-(trimethylsilyl)benzene->Aromsyn Co.,Ltd.

Caption: Overview of commercial suppliers for 1-Fluoro-4-(trimethylsilyl)benzene.

Physicochemical Properties

A summary of the key physical and chemical properties of 1-Fluoro-4-(trimethylsilyl)benzene is provided in the table below. This data is essential for designing reactions and ensuring safe handling.

PropertyValueReference
CAS Number 455-17-4[2][3]
Molecular Formula C₉H₁₃FSi[2][3]
Molecular Weight 168.28 g/mol [2][3]
Appearance Colorless liquid
Boiling Point 170-171 °C at 745 Torr[4]
Density 0.9656 g/cm³ at 20 °C[4]
Refractive Index 1.463[4]
Flash Point 60.0 ± 22.6 °C[4]
Solubility Insoluble in water (4.5E-3 g/L at 25 °C)[3]

Summary of Physicochemical Properties

G Physicochemical Properties of 1-Fluoro-4-(trimethylsilyl)benzene cluster_physical Physical Properties cluster_chemical Chemical Identifiers Properties Key Properties Boiling Point: 170-171 °C Boiling Point: 170-171 °C Properties->Boiling Point: 170-171 °C CAS: 455-17-4 CAS: 455-17-4 Properties->CAS: 455-17-4 Density: 0.9656 g/cm³ Density: 0.9656 g/cm³ Refractive Index: 1.463 Refractive Index: 1.463 Formula: C₉H₁₃FSi Formula: C₉H₁₃FSi MW: 168.28 g/mol MW: 168.28 g/mol

Caption: Summary of key physicochemical properties.

Synthesis of 1-Fluoro-4-(trimethylsilyl)benzene

The synthesis of 1-Fluoro-4-(trimethylsilyl)benzene can be achieved through several methods, with directed ortho-metalation being a common and effective strategy.[5][6] This approach utilizes a directing group on the aromatic ring to guide the deprotonation and subsequent reaction with an electrophile at the ortho position. In the case of fluorobenzene, the fluorine atom itself can act as a moderate directing group.

Proposed Synthesis Workflow via Directed Ortho-Metalation

G Proposed Synthesis of 1-Fluoro-4-(trimethylsilyl)benzene Fluorobenzene Fluorobenzene Lithiation Directed ortho-Metalation (e.g., n-BuLi, THF, -78 °C) Fluorobenzene->Lithiation Aryllithium Intermediate Aryllithium Intermediate Lithiation->Aryllithium Intermediate Silylation Electrophilic Quench (e.g., Trimethylsilyl chloride) Aryllithium Intermediate->Silylation 1-Fluoro-4-(trimethylsilyl)benzene 1-Fluoro-4-(trimethylsilyl)benzene Silylation->1-Fluoro-4-(trimethylsilyl)benzene Workup_Purification Aqueous Workup & Purification (e.g., Distillation) 1-Fluoro-4-(trimethylsilyl)benzene->Workup_Purification

Caption: A logical workflow for the synthesis of 1-Fluoro-4-(trimethylsilyl)benzene.

Representative Experimental Protocol for Synthesis

The following is a representative protocol for the synthesis of 1-Fluoro-4-(trimethylsilyl)benzene based on the principles of directed ortho-metalation.

Materials:

  • Fluorobenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (e.g., flame-dried flasks, Schlenk line)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Add fluorobenzene to the cooled THF.

  • Slowly add a solution of n-butyllithium in hexanes dropwise to the reaction mixture while maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete lithiation.

  • To the resulting aryllithium solution, add trimethylsilyl chloride dropwise, again maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure 1-Fluoro-4-(trimethylsilyl)benzene.

Key Applications in Organic Synthesis

1-Fluoro-4-(trimethylsilyl)benzene is a valuable precursor for the synthesis of fluorinated biaryl compounds, which are important scaffolds in many pharmaceutical and agrochemical compounds.[2] The trimethylsilyl group can be readily converted to other functional groups or used directly in cross-coupling reactions.

Hiyama Cross-Coupling Reaction

The Hiyama cross-coupling reaction is a palladium-catalyzed reaction between an organosilicon compound and an organic halide to form a new carbon-carbon bond.[3][7] 1-Fluoro-4-(trimethylsilyl)benzene can serve as the organosilicon partner in this reaction. The reaction is typically activated by a fluoride source, such as tetrabutylammonium fluoride (TBAF).[7]

Catalytic Cycle of a Hiyama Cross-Coupling Reaction

G Catalytic Cycle of a Hiyama Cross-Coupling Reaction Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Ar-Ar' Biaryl Product Reductive_Elimination->Ar-Ar' Ar-X Aryl Halide Ar-X->Oxidative_Addition Ar'-SiMe3 1-Fluoro-4- (trimethylsilyl)benzene Ar'-SiMe3->Transmetalation F- Fluoride Activator F-->Transmetalation

Caption: Generalized catalytic cycle for the Hiyama cross-coupling reaction.

Representative Experimental Protocol for Hiyama Coupling

The following is a representative protocol for the Hiyama cross-coupling of 1-Fluoro-4-(trimethylsilyl)benzene with an aryl halide.

Materials:

  • 1-Fluoro-4-(trimethylsilyl)benzene

  • Aryl halide (e.g., 4-iodoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Tetrabutylammonium fluoride (TBAF) solution in THF

  • Anhydrous solvent (e.g., THF or DMF)

  • Standard glassware for anhydrous reactions

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve the aryl halide and the palladium catalyst in the anhydrous solvent.

  • Add 1-Fluoro-4-(trimethylsilyl)benzene to the reaction mixture.

  • Add the TBAF solution dropwise.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired fluorinated biaryl.

Safety Information

1-Fluoro-4-(trimethylsilyl)benzene is a flammable liquid and vapor.[3] It is important to handle this chemical in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, open flames, and other ignition sources. Store in a tightly closed container in a cool, dry, and well-ventilated place. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-Fluoro-4-(trimethylsilyl)benzene is a commercially available and highly useful building block for the synthesis of fluorinated organic molecules. Its application in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, provides an efficient route to valuable biaryl structures. The information provided in this technical guide is intended to assist researchers, scientists, and drug development professionals in the effective and safe utilization of this versatile reagent in their synthetic endeavors.

References

Foundational

Safety and handling of (4-fluorophenyl)trimethylsilane

An In-depth Technical Guide on the Safety and Handling of (4-fluorophenyl)trimethylsilane For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical reagents they ha...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety and Handling of (4-fluorophenyl)trimethylsilane

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical reagents they handle is paramount to ensuring laboratory safety and experimental success. This technical guide provides a detailed overview of the safety and handling procedures for (4-fluorophenyl)trimethylsilane, a versatile organosilane reagent.

Physicochemical and Hazard Properties

(4-fluorophenyl)trimethylsilane is a flammable liquid that requires careful handling in a controlled laboratory environment. Below is a summary of its key properties and hazard classifications.

Table 1: Physicochemical Properties of (4-fluorophenyl)trimethylsilane

PropertyValue
CAS Number 455-17-4[1][2][3]
Molecular Formula C₉H₁₃FSi[1]
Molecular Weight 168.29 g/mol
Appearance Liquid[1]
Storage Temperature 2-8°C under inert atmosphere[1]

Table 2: GHS Hazard Classification and Statements

Hazard ClassPictogramSignal WordHazard Statement
Flammable liquidsGHS02DangerH225: Highly flammable liquid and vapor[1]
Skin corrosion/irritationGHS07DangerH315: Causes skin irritation[1][4]
Serious eye damage/eye irritationGHS07DangerH319: Causes serious eye irritation[1][4]
Specific target organ toxicity — single exposure (respiratory tract irritation)GHS07DangerH335: May cause respiratory irritation[1]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with (4-fluorophenyl)trimethylsilane.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential.

Table 3: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield where splashing is possible.Protects against splashes and vapors that can cause serious eye irritation.
Skin Protection Flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile).Prevents skin contact which can cause irritation. A flame-retardant lab coat provides protection in case of fire.
Respiratory Protection Use only in a well-ventilated area, preferably a chemical fume hood.Minimizes inhalation of vapors which can cause respiratory tract irritation.
Storage

Store (4-fluorophenyl)trimethylsilane in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1] The container should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[1]

Experimental Protocols

Due to its reactivity, particularly with moisture, all manipulations of (4-fluorophenyl)trimethylsilane should be performed using air-sensitive techniques.

General Reaction Setup for Air-Sensitive Reagents

This protocol outlines the fundamental steps for setting up a reaction involving (4-fluorophenyl)trimethylsilane.

Materials:

  • Oven-dried glassware

  • Schlenk line or glove box

  • Dry, inert gas (nitrogen or argon)

  • Septa, syringes, and needles

  • Anhydrous solvents

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven (e.g., 120°C for at least 4 hours) and allow it to cool to room temperature under a stream of dry, inert gas.[5][6]

  • System Assembly: Assemble the glassware, including a reaction flask with a magnetic stir bar, a condenser (if necessary), and a septum-capped inlet.

  • Inert Atmosphere: Purge the assembled system with a dry, inert gas for several minutes to remove air and moisture. Maintain a positive pressure of the inert gas throughout the experiment, typically visualized with an oil bubbler.[5][6]

  • Reagent Transfer: Transfer anhydrous solvents and other reagents into the reaction flask via a syringe or cannula.[5][6] (4-fluorophenyl)trimethylsilane should be transferred using a dry, nitrogen-flushed syringe.[5]

G cluster_prep Preparation cluster_reaction Reaction prep1 Dry Glassware prep2 Assemble System prep1->prep2 prep3 Purge with Inert Gas prep2->prep3 react1 Add Solvents & Reagents prep3->react1 react2 Add (4-fluorophenyl)trimethylsilane react1->react2 react3 Monitor Reaction react2->react3

Caption: General workflow for setting up a reaction with (4-fluorophenyl)trimethylsilane.

Quenching Protocol for Unreacted Organosilanes

Unreacted organosilanes must be quenched safely before disposal. This is a general procedure that should be performed with caution in a fume hood.

Materials:

  • Reaction mixture containing residual organosilane

  • Inert solvent (e.g., toluene or THF)

  • Quenching agent (e.g., isopropanol, followed by methanol, then water)

  • Dropping funnel

  • Ice bath

Procedure:

  • Dilution: Dilute the reaction mixture with an inert, anhydrous solvent to control the reaction rate.

  • Cooling: Cool the flask in an ice bath to dissipate any heat generated during quenching.

  • Slow Addition of Quenching Agent: Slowly add a less reactive alcohol, such as isopropanol, dropwise from an addition funnel with vigorous stirring.

  • Sequential Quenching: After the initial vigorous reaction subsides, slowly add a more reactive alcohol like methanol, followed by the cautious addition of water.

  • Neutralization and Disposal: Once the quenching is complete and the mixture has returned to room temperature, neutralize it with a weak acid (e.g., 1 M HCl) before disposing of it as hazardous waste according to institutional guidelines.

G start Reaction Mixture dilute Dilute with Inert Solvent start->dilute cool Cool in Ice Bath dilute->cool quench_ipa Slowly Add Isopropanol cool->quench_ipa quench_meoh Slowly Add Methanol quench_ipa->quench_meoh quench_h2o Cautiously Add Water quench_meoh->quench_h2o neutralize Neutralize quench_h2o->neutralize dispose Dispose as Hazardous Waste neutralize->dispose

Caption: Step-by-step workflow for the safe quenching of residual organosilanes.

Derivatization for GC-MS Analysis

For analytical purposes, such as monitoring reaction progress, derivatization may be necessary to increase the volatility and thermal stability of analytes. Trimethylsilylation is a common derivatization technique.[7][8]

Materials:

  • Analyte sample (dried)

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS))

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or DMF)

  • Heating block or oven

  • GC-MS vials

Procedure:

  • Sample Preparation: Ensure the sample to be analyzed is completely dry, as moisture will react with the silylating agent.

  • Reagent Addition: In a GC vial, dissolve the dried sample in an anhydrous solvent. Add the silylating reagent (e.g., BSTFA with TMCS).

  • Reaction: Cap the vial tightly and heat it (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

  • Analysis: Cool the vial to room temperature before injecting the sample into the GC-MS.

Reactivity and Disposal

Chemical Reactivity

(4-fluorophenyl)trimethylsilane participates in various organic reactions, most notably as a source of the 4-fluorophenyl group in cross-coupling reactions. The silicon-carbon bond can be cleaved under specific conditions, often activated by fluoride ions or other nucleophiles. It is generally stable under anhydrous conditions but can be sensitive to strong acids and bases.

G compound (4-fluorophenyl)trimethylsilane reagents Reaction Partners (e.g., Electrophiles, Halides) compound->reagents products Desired Products (e.g., Biaryls) reagents->products Reaction conditions Reaction Conditions (e.g., Catalyst, Solvent, Temp) conditions->products byproducts Byproducts products->byproducts

Caption: Logical relationship in the chemical reactions of (4-fluorophenyl)trimethylsilane.

Disposal

All waste containing (4-fluorophenyl)trimethylsilane, including quenched reaction mixtures and contaminated materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Toxicity

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for comprehensive safety training and institutional safety protocols. Always consult the Safety Data Sheet (SDS) provided by the manufacturer before handling any chemical.

References

Exploratory

GHS Hazard Classification of 1-Fluoro-4-(trimethylsilyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard classific...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard classification for 1-Fluoro-4-(trimethylsilyl)benzene (CAS No. 455-17-4). The information herein is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring safe handling, storage, and use of this compound.

Executive Summary

1-Fluoro-4-(trimethylsilyl)benzene is definitively classified as a Flammable Liquid, Category 3 , under the GHS.[1][2][3] This classification is based on its physicochemical properties, specifically its flash point. For other GHS hazard classes, including acute toxicity, skin and eye irritation, respiratory or skin sensitization, carcinogenicity, mutagenicity, reproductive toxicity, and environmental hazards, there is a notable lack of publicly available experimental data. Consequently, a definitive GHS classification for these endpoints cannot be established at this time. This guide presents the available data and clearly identifies these data gaps.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Fluoro-4-(trimethylsilyl)benzene is provided in Table 1. These properties are essential for understanding its physical hazards.

PropertyValueSource
Molecular Formula C₉H₁₃FSi[3]
Molecular Weight 168.28 g/mol [1]
Boiling Point 170-171 °C at 745 Torr[3]
Flash Point 60.0 ± 22.6 °C[3]
Density 0.9656 g/cm³ at 20 °C[3]

GHS Hazard Classification

The GHS classification for 1-Fluoro-4-(trimethylsilyl)benzene is detailed in Table 2. The only established classification is for its flammability.

Hazard ClassCategoryHazard StatementPictogramSignal Word
Flammable Liquids Category 3H226: Flammable liquid and vapour.[1][2][3]
alt text
Warning[1][2][3]
Acute Toxicity (Oral, Dermal, Inhalation) No data availableNot classifiedNot applicableNot applicable
Skin Corrosion/Irritation No data availableNot classifiedNot applicableNot applicable
Serious Eye Damage/Eye Irritation No data availableNot classifiedNot applicableNot applicable
Respiratory or Skin Sensitization No data availableNot classifiedNot applicableNot applicable
Germ Cell Mutagenicity No data availableNot classifiedNot applicableNot applicable
Carcinogenicity No data availableNot classifiedNot applicableNot applicable
Reproductive Toxicity No data availableNot classifiedNot applicableNot applicable
Specific Target Organ Toxicity (Single Exposure) No data availableNot classifiedNot applicableNot applicable
Specific Target Organ Toxicity (Repeated Exposure) No data availableNot classifiedNot applicableNot applicable
Aspiration Hazard No data availableNot classifiedNot applicableNot applicable
Hazardous to the Aquatic Environment No data availableNot classifiedNot applicableNot applicable

Experimental Protocols

A critical aspect of GHS classification is the reliance on empirical data derived from standardized experimental protocols. For 1-Fluoro-4-(trimethylsilyl)benzene, the classification as a Flammable Liquid Category 3 is based on its flash point, which falls within the range of ≥ 23 °C and ≤ 60 °C as defined by GHS criteria.

Experimental Protocol for Flash Point Determination (Typical Method):

The flash point of a liquid is determined using a standardized apparatus, such as a Pensky-Martens closed-cup tester, following a recognized protocol (e.g., ASTM D93).

  • Apparatus: A calibrated Pensky-Martens closed-cup flash tester.

  • Procedure:

    • A sample of the substance is placed in the test cup.

    • The sample is heated at a slow, constant rate with continuous stirring.

    • An ignition source is directed into the cup at regular intervals.

    • The flash point is the lowest temperature at which the application of the ignition source causes the vapours of the sample to ignite.

  • Classification Criteria (GHS Flammable Liquids):

    • Category 1: Flash point < 23 °C and initial boiling point ≤ 35 °C.

    • Category 2: Flash point < 23 °C and initial boiling point > 35 °C.

    • Category 3: Flash point ≥ 23 °C and ≤ 60 °C.

    • Category 4: Flash point > 60 °C and ≤ 93 °C.

As of the date of this publication, no publicly accessible experimental data or protocols for the toxicological or ecotoxicological endpoints of 1-Fluoro-4-(trimethylsilyl)benzene could be identified.

GHS Classification Workflow

The following diagram illustrates the logical workflow for the GHS classification of 1-Fluoro-4-(trimethylsilyl)benzene, highlighting the available data and the existing data gaps.

GHS_Classification_Workflow cluster_data Data Evaluation cluster_classification GHS Hazard Classification cluster_outcome Classification Outcome physchem_data Physicochemical Data Flash Point: 60.0 ± 22.6 °C Boiling Point: 170-171 °C flammability Flammable Liquid physchem_data->flammability tox_data Toxicological Data Acute Toxicity: No Data Skin/Eye Irritation: No Data Sensitization: No Data ... health_hazard Health Hazards tox_data->health_hazard eco_tox_data Ecotoxicological Data Aquatic Toxicity: No Data env_hazard Environmental Hazards eco_tox_data->env_hazard category_3 Category 3 (H226) flammability->category_3 not_classified Not Classified (Data Gap) health_hazard->not_classified env_hazard->not_classified

Caption: GHS classification workflow for 1-Fluoro-4-(trimethylsilyl)benzene.

Conclusion and Recommendations

The only confirmed GHS hazard for 1-Fluoro-4-(trimethylsilyl)benzene is its classification as a Flammable Liquid, Category 3 (H226). All handling and storage procedures should reflect this flammability risk, including storage in a well-ventilated place away from ignition sources.

The absence of data for health and environmental hazards represents a significant information gap. It is strongly recommended that toxicological and ecotoxicological studies be conducted to fully characterize the hazard profile of this compound. Until such data becomes available, a precautionary approach should be taken, assuming potential for skin and eye irritation, and appropriate personal protective equipment should be worn when handling this substance.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 1-Fluoro-4-(trimethylsilyl)benzene

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the synthesis of 1-Fluoro-4-(trimethylsilyl)benzene, a valuable building...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 1-Fluoro-4-(trimethylsilyl)benzene, a valuable building block in medicinal chemistry and materials science, starting from the readily available 1,4-dibromobenzene. The described two-step synthetic route offers a practical approach for laboratory-scale preparation.

Introduction

1-Fluoro-4-(trimethylsilyl)benzene is a versatile bifunctional aromatic compound incorporating both a synthetically malleable trimethylsilyl group and a fluorine atom, which can significantly influence the pharmacokinetic and physicochemical properties of bioactive molecules. This document outlines a reliable two-step synthesis commencing with the selective monohalogen functionalization of 1,4-dibromobenzene to introduce the trimethylsilyl moiety, followed by a palladium-catalyzed fluorination of the remaining aryl bromide.

Overall Synthetic Scheme

The synthesis proceeds through two key transformations:

  • Selective Monosilylation: Formation of 1-bromo-4-(trimethylsilyl)benzene via a lithium-halogen exchange followed by quenching with an electrophilic silicon source.

  • Palladium-Catalyzed Fluorination: Conversion of the aryl bromide to the corresponding aryl fluoride using a palladium catalyst and a fluoride source.

Synthetic Pathway 1,4-Dibromobenzene 1,4-Dibromobenzene 1-Bromo-4-(trimethylsilyl)benzene 1-Bromo-4-(trimethylsilyl)benzene 1,4-Dibromobenzene->1-Bromo-4-(trimethylsilyl)benzene 1. n-BuLi, THF, -78 °C 2. (CH₃)₃SiCl 1-Fluoro-4-(trimethylsilyl)benzene 1-Fluoro-4-(trimethylsilyl)benzene 1-Bromo-4-(trimethylsilyl)benzene->1-Fluoro-4-(trimethylsilyl)benzene Pd Catalyst, Ligand Fluoride Source, Solvent, Heat Experimental_Workflow_Step1 cluster_Preparation Reaction Setup cluster_Reaction Lithiation and Silylation cluster_Workup Work-up and Purification A Dissolve 1,4-dibromobenzene in anhydrous THF under Argon B Cool solution to -78 °C A->B C Add n-BuLi dropwise Maintain -78 °C B->C D Stir for 1 hour at -78 °C C->D E Add trimethylsilyl chloride dropwise D->E F Warm to room temperature Stir for 12 hours E->F G Quench with sat. aq. NH₄Cl F->G H Extract with diethyl ether G->H I Dry organic phase with MgSO₄ H->I J Concentrate under reduced pressure I->J K Purify by column chromatography J->K Experimental_Workflow_Step2 cluster_Preparation Reaction Setup (Inert Atmosphere) cluster_Reaction Fluorination Reaction cluster_Workup Work-up and Purification A Add Pd₂(dba)₃, BrettPhos, and AgF to a reaction vial B Add 1-bromo-4-(trimethylsilyl)benzene and anhydrous toluene A->B C Seal the vial and heat at 110 °C for 18 hours B->C D Cool to room temperature C->D E Dilute with diethyl ether D->E F Filter through Celite® E->F G Concentrate the filtrate F->G H Purify by column chromatography G->H

Application

Application Notes and Protocols for the Use of 1-Fluoro-4-(trimethylsilyl)benzene in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utility of 1-fluoro-4-(trimethylsilyl)benzene as a versatile coupling partner in palladium-c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-fluoro-4-(trimethylsilyl)benzene as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, particularly the Hiyama coupling. This reagent serves as an effective nucleophile for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of fluorinated biaryl compounds. Such structures are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient construction of complex molecules.[1] Among these, the Hiyama coupling utilizes organosilanes as nucleophilic partners, offering a less toxic and more stable alternative to other organometallic reagents.[1] The activation of the carbon-silicon bond, typically with a fluoride source, is a key step in the catalytic cycle.[1]

1-Fluoro-4-(trimethylsilyl)benzene is a valuable building block that introduces a fluorine-substituted phenyl group. The fluorine atom can modulate the electronic properties, lipophilicity, and metabolic stability of a molecule, making it a desirable feature in drug candidates and functional materials.

General Reaction Scheme

The palladium-catalyzed cross-coupling of 1-fluoro-4-(trimethylsilyl)benzene with an aryl halide or triflate proceeds via a general catalytic cycle to form a 4-fluorobiphenyl derivative.

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R-Pd(II)L_n-Ar Transmetalation->PdII_Diaryl SiByproduct Me3SiF + X⁻ Transmetalation->SiByproduct RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product 4-Fluorobiphenyl (R-Ar-F) RedElim->Product ArylHalide Aryl Halide (R-X) ArylHalide->OxAdd Organosilane 1-Fluoro-4-(trimethylsilyl)benzene (F-Ar-SiMe3) + F⁻ Organosilane->Transmetalation

Figure 1: General catalytic cycle for the Hiyama cross-coupling of 1-fluoro-4-(trimethylsilyl)benzene with an aryl halide.

Quantitative Data Summary

The following tables summarize representative quantitative data for the palladium-catalyzed cross-coupling of aryl halides with organosilanes, including examples relevant to the use of fluorinated aryl silanes.

Table 1: Hiyama Cross-Coupling of Aryl Halides with Aryltrimethylsilanes

EntryAryl HalideOrganosilaneCatalyst (mol%)Ligand (mol%)Activator (equiv)SolventTemp (°C)Time (h)Yield (%)
11-Fluoro-4-iodobenzeneChloro-substituted pyridyltrimethylsilanePdCl₂(PPh₃)₂ (5)PPh₃ (10)TBAF (2)DMFRT1295[2]
24-ChloroanisolePhenyltrifluorosilanePd(OAc)₂ (2.5)XPhos (5)TBAF (2.5)t-BuOH60-78[3]
34-BromoanisolePhenyltrifluorosilanePd(OAc)₂ (2.5)XPhos (5)TBAF (2.5)t-BuOH60-88[3]
44-IodoanisolePhenyltrifluorosilanePd(OAc)₂ (2.5)XPhos (5)TBAF (2.5)t-BuOH60-95[3]
54-Anisole triflatePhenyltrifluorosilanePd(OAc)₂ (2.5)XPhos (5)TBAF (2.5)t-BuOH60-86[3]

Table 2: Influence of Electrophile on Hiyama Coupling Yield

ElectrophileLeaving GroupTypical Yield Range (%)
Aryl IodideI90-95[3]
Aryl BromideBr85-90[3]
Aryl TriflateOTf80-88[3]
Aryl ChlorideCl70-80[3]

Experimental Protocols

The following are detailed protocols for representative Hiyama cross-coupling reactions. While Protocol 1 describes a reaction with a related fluorinated aryl electrophile, it provides a strong foundation for reactions using 1-fluoro-4-(trimethylsilyl)benzene as the nucleophile. Protocol 2 is a general procedure adapted from similar Hiyama couplings of arylsilanes.

Protocol 1: Hiyama Cross-Coupling of a Chloro-Substituted Pyridyltrimethylsilane with 1-Fluoro-4-iodobenzene [2]

This protocol details the synthesis of a fluorinated biaryl compound, demonstrating the utility of fluorinated coupling partners in Hiyama reactions.

Materials:

  • Chloro-substituted pyridyltrimethylsilane (1.0 equiv)

  • 1-Fluoro-4-iodobenzene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (0.05 equiv)

  • Triphenylphosphine (PPh₃) (0.10 equiv)

  • Copper(I) iodide (CuI) (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the chloro-substituted pyridyltrimethylsilane, 1-fluoro-4-iodobenzene, PdCl₂(PPh₃)₂, PPh₃, and CuI.

  • Add anhydrous DMF via syringe.

  • Stir the mixture at room temperature.

  • Slowly add the TBAF solution in THF to the reaction mixture.

  • Continue stirring at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired fluorinated biaryl product.

G start Start setup Set up dry Schlenk flask under inert atmosphere start->setup add_reagents Add pyridyltrimethylsilane, 1-fluoro-4-iodobenzene, PdCl₂(PPh₃)₂, PPh₃, and CuI setup->add_reagents add_solvent Add anhydrous DMF add_reagents->add_solvent stir Stir at room temperature add_solvent->stir add_tbaf Slowly add TBAF solution stir->add_tbaf react Stir at room temperature for 12 h add_tbaf->react monitor Monitor reaction progress (TLC or GC-MS) react->monitor workup Quench with water and extract with organic solvent monitor->workup purify Dry, concentrate, and purify by column chromatography workup->purify end End purify->end

Figure 2: Experimental workflow for Hiyama cross-coupling.

Protocol 2: General Procedure for the Hiyama Cross-Coupling of 1-Fluoro-4-(trimethylsilyl)benzene with an Aryl Halide

This generalized protocol can be adapted for the coupling of 1-fluoro-4-(trimethylsilyl)benzene with various aryl bromides, iodides, or triflates. Optimization of the catalyst, ligand, solvent, and temperature may be necessary for specific substrates.

Materials:

  • 1-Fluoro-4-(trimethylsilyl)benzene (1.5 equiv)

  • Aryl halide (e.g., aryl bromide, 1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.025 equiv)

  • XPhos (0.05 equiv)

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (2.5 equiv)

  • Anhydrous tert-butanol (t-BuOH)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a dry reaction vessel under an inert atmosphere, combine the aryl halide, 1-fluoro-4-(trimethylsilyl)benzene, Pd(OAc)₂, and XPhos.

  • Add anhydrous t-BuOH.

  • Stir the mixture at the desired temperature (e.g., 60-100 °C).

  • Add the TBAF solution dropwise to the reaction mixture.

  • Maintain the reaction at the set temperature and monitor its progress.

  • After completion, cool the reaction to room temperature, dilute with a suitable solvent, and wash with water.

  • Separate the organic layer, dry it, and concentrate it.

  • Purify the residue by chromatography to obtain the 4-fluorobiphenyl product.

Logical Relationships in Hiyama Coupling

The success of the Hiyama coupling is dependent on several interconnected factors. The choice of leaving group on the electrophile, the nature of the organosilane, and the reaction conditions all play a crucial role in determining the reaction outcome.

G cluster_reactivity Factors Influencing Reactivity electrophile Electrophile Reactivity (R-I > R-Br > R-OTf > R-Cl) outcome Reaction Outcome (Yield, Selectivity, Reaction Time) electrophile->outcome organosilane Organosilane Activation (Fluoride Source is Key) organosilane->outcome conditions Reaction Conditions (Catalyst, Ligand, Solvent, Temp.) conditions->outcome

Figure 3: Key factors influencing Hiyama coupling outcomes.

Conclusion

1-Fluoro-4-(trimethylsilyl)benzene is a valuable and versatile reagent for the synthesis of fluorinated biaryl compounds via palladium-catalyzed Hiyama cross-coupling. The reaction proceeds under relatively mild conditions and is tolerant of a variety of functional groups. The provided protocols and data serve as a guide for researchers to effectively utilize this building block in their synthetic endeavors, particularly in the fields of drug discovery and materials science where the introduction of fluorine can lead to enhanced properties. Further optimization of reaction conditions for specific substrates can lead to high yields and efficient synthesis of target molecules.

References

Method

Application Notes and Protocols: 1-Fluoro-4-(trimethylsilyl)benzene as a Precursor for Aryl Fluorides

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols and data for utilizing 1-fluoro-4-(trimethylsilyl)benzene as a versatile precursor in the synthesis of va...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for utilizing 1-fluoro-4-(trimethylsilyl)benzene as a versatile precursor in the synthesis of various aryl fluorides. This compound serves as a valuable building block in medicinal chemistry and materials science, particularly for the introduction of fluorine atoms, which can significantly modulate the biological and physical properties of molecules. The protocols outlined below cover key applications, including direct fluorination via ipso-substitution, its use as a precursor for fluorinated benzyne intermediates, and its potential role in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging.

Ipso-Fluorodesilylation for the Synthesis of 1,4-Difluorobenzene

A primary application of 1-fluoro-4-(trimethylsilyl)benzene is its conversion to 1,4-difluorobenzene through an ipso-fluorodesilylation reaction. This method provides a direct route to introduce a second fluorine atom onto the aromatic ring.

Experimental Protocol: Ipso-Fluorodesilylation with Xenon Difluoride

This protocol is based on established methods for the ipso-fluorination of aryltrimethylsilanes.[1]

Materials:

  • 1-Fluoro-4-(trimethylsilyl)benzene

  • Xenon difluoride (XeF₂)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Pyrex® reaction vessel

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer

Procedure:

  • In a dry Pyrex® flask under an inert atmosphere (N₂ or Ar), dissolve 1-fluoro-4-(trimethylsilyl)benzene (1.0 eq) in anhydrous dichloromethane.

  • Add xenon difluoride (1.1 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1,4-difluorobenzene.

Quantitative Data
PrecursorReagentProductYield (%)Reference
1-Fluoro-4-(trimethylsilyl)benzeneXeF₂1,4-DifluorobenzeneGood[1]
General AryltrimethylsilanesXeF₂Corresponding Aryl FluoridesGood[1]

Diagram of the Ipso-Fluorodesilylation Workflow

G start 1-Fluoro-4-(trimethylsilyl)benzene reagents XeF₂ DCM, rt Pyrex® Vessel start->reagents 1. reaction Ipso-Fluorodesilylation reagents->reaction 2. workup Quenching Extraction Purification reaction->workup 3. product 1,4-Difluorobenzene workup->product 4. G cluster_0 Step 1: Ortho-Bromination cluster_1 Step 2: Benzyne Formation and Trapping start 1-Fluoro-4-(trimethylsilyl)benzene reagents1 NBS, TFA DCM, 0°C to rt start->reagents1 precursor 2-Bromo-5-fluoro-1-(trimethylsilyl)benzene reagents1->precursor reagents2 CsF, Furan CH₃CN, 80°C precursor->reagents2 benzyne 4-Fluorobenzyne (Intermediate) reagents2->benzyne product Diels-Alder Adduct benzyne->product G start 1-Fluoro-4-(trimethylsilyl)benzene boronation Ipso-Boronation start->boronation Step 1 boronic_ester Aryl Boronic Ester Precursor boronation->boronic_ester radiofluorination [¹⁸F]-Fluorination (Cu-mediated) boronic_ester->radiofluorination Step 2 pet_tracer [¹⁸F]-Labeled Aryl Fluoride radiofluorination->pet_tracer

References

Application

The Strategic Role of 1-Fluoro-4-(trimethylsilyl)benzene in Modern Medicinal Chemistry: Applications and Protocols

For Immediate Release [City, State] – [Date] – In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms and silicon-containing moieties into molecular scaffolds has b...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms and silicon-containing moieties into molecular scaffolds has become a cornerstone of medicinal chemistry. The compound 1-Fluoro-4-(trimethylsilyl)benzene has emerged as a versatile and valuable building block in this pursuit, offering a unique combination of properties that facilitate the synthesis of novel therapeutic agents. These application notes provide an in-depth overview of the role of 1-fluoro-4-(trimethylsilyl)benzene in medicinal chemistry, complete with detailed experimental protocols for its application in key synthetic transformations.

Introduction

The 4-fluorophenyl group is a prevalent structural motif in a multitude of approved drugs and clinical candidates. The fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability. The trimethylsilyl (TMS) group, on the other hand, serves as a powerful synthetic handle, enabling a variety of regioselective chemical transformations. 1-Fluoro-4-(trimethylsilyl)benzene synergistically combines these features, positioning it as a key intermediate for the efficient synthesis of complex, fluorinated aromatic compounds.

Key Applications in Medicinal Chemistry

The primary application of 1-fluoro-4-(trimethylsilyl)benzene in medicinal chemistry is as a precursor for the introduction of the 4-fluorophenyl moiety into target molecules. This is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. The trimethylsilyl group can be readily converted to a boronic acid or a stannane, or it can be directly used in Hiyama-type couplings.

Furthermore, the C-Si bond can be cleaved under specific conditions to allow for regioselective substitution at the 4-position of the fluorobenzene ring, a process known as ipso-substitution. This reactivity is particularly valuable in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET), where the late-stage introduction of a fluorine-18 atom is often required.

Experimental Protocols

The following protocols provide detailed methodologies for the application of 1-fluoro-4-(trimethylsilyl)benzene in common and impactful synthetic transformations relevant to medicinal chemistry.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. In this protocol, 1-fluoro-4-(trimethylsilyl)benzene is first converted to its corresponding boronic acid, which is then coupled with an aryl halide.

Step 1: Synthesis of (4-Fluorophenyl)boronic acid

A solution of 1-fluoro-4-(trimethylsilyl)benzene in an anhydrous solvent is treated with a strong base, followed by reaction with a borate ester and subsequent acidic workup.

Step 2: Palladium-Catalyzed Cross-Coupling

The resulting (4-fluorophenyl)boronic acid is then coupled with an aryl bromide in the presence of a palladium catalyst, a base, and a suitable solvent system.

Table 1: Reagents and Conditions for Suzuki-Miyaura Coupling

Reagent/ParameterCondition
Aryl Halide1.0 equivalent
(4-Fluorophenyl)boronic acid1.2 equivalents
Palladium CatalystPd(PPh₃)₄ (3 mol%)
BaseK₂CO₃ (2.0 equivalents)
SolventToluene/Ethanol/Water (4:1:1)
Temperature90 °C
Reaction Time12 hours

Expected Yield: 85-95%

Protocol 2: Ipso-Desilylation-Fluorination for Radiotracer Synthesis

This protocol outlines a conceptual workflow for the late-stage radiolabeling of a drug candidate precursor using an aryl-trimethylsilane derivative. While direct fluorination of 1-fluoro-4-(trimethylsilyl)benzene with [¹⁸F]fluoride can be challenging, the principle is a key strategy in PET chemistry.

Conceptual Workflow for ¹⁸F-Labeling:

G A Aryl-trimethylsilane Precursor C Radiolabeling Reaction (Ipso-Substitution) A->C B [¹⁸F]Fluoride Activation (e.g., K¹⁸F/Kryptofix) B->C D Purification (HPLC) C->D E [¹⁸F]-Labeled PET Tracer D->E

Figure 1: Conceptual workflow for the synthesis of an ¹⁸F-labeled PET tracer via ipso-desilylation-fluorination of an aryl-trimethylsilane precursor.

Note: The success of this reaction is highly dependent on the substrate and the specific radiofluorination conditions. Optimization of the reaction parameters, including the choice of solvent, temperature, and activating agent for the fluoride, is crucial.

Data Presentation

The following table summarizes key properties and potential applications of 1-fluoro-4-(trimethylsilyl)benzene in medicinal chemistry.

Table 2: Summary of Properties and Applications

Property/ApplicationDescription
Molecular Formula C₉H₁₃FSi
Molecular Weight 168.28 g/mol
Primary Synthetic Utility Introduction of the 4-fluorophenyl moiety
Key Reactions Suzuki-Miyaura, Stille, Hiyama Cross-Couplings; Ipso-Substitution
Therapeutic Areas of Interest Oncology, Neuroscience, Infectious Diseases
Role as Phenyl Bioisostere The resulting 4-fluorophenyl group can serve as a bioisosteric replacement for a phenyl group to improve pharmacokinetic properties.

Logical Relationships in Drug Discovery

The use of 1-fluoro-4-(trimethylsilyl)benzene is part of a broader strategy in medicinal chemistry to optimize lead compounds into viable drug candidates. The logical flow of this process is illustrated below.

G cluster_0 Lead Optimization Strategy Start Identify Lead Compound with Phenyl Group A Poor Pharmacokinetics (e.g., Metabolism) Start->A B Bioisosteric Replacement Strategy A->B C Introduce 4-Fluorophenyl Moiety B->C D Utilize 1-Fluoro-4-(trimethylsilyl)benzene as Synthetic Intermediate C->D E Synthesize Analogs via Cross-Coupling D->E F Evaluate Pharmacokinetic Properties E->F G Improved Drug Candidate F->G

Figure 2: Logical workflow illustrating the role of 1-fluoro-4-(trimethylsilyl)benzene in a lead optimization campaign.

Conclusion

1-Fluoro-4-(trimethylsilyl)benzene is a powerful and versatile tool in the medicinal chemist's arsenal. Its unique combination of a fluorine atom and a synthetically tractable trimethylsilyl group provides an efficient and reliable means to introduce the medicinally important 4-fluorophenyl moiety into a wide range of molecular architectures. The protocols and data presented herein serve as a valuable resource for researchers engaged in the design and synthesis of next-generation therapeutics.

Method

Application Notes and Protocols for the Derivatization of 1-Fluoro-4-(trimethylsilyl)benzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Fluoro-4-(trimethylsilyl)benzene is a versatile synthetic intermediate that serves as a valuable building block in the synthesis of a wide ar...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-4-(trimethylsilyl)benzene is a versatile synthetic intermediate that serves as a valuable building block in the synthesis of a wide array of functionalized aromatic compounds. Its unique substitution pattern, featuring a fluorine atom and a trimethylsilyl group at the para positions, allows for a diverse range of chemical transformations. The fluorine substituent imparts desirable electronic properties and can enhance the metabolic stability and binding affinity of drug candidates. The trimethylsilyl group is a key functional handle that can be readily converted into other groups through ipso-substitution or utilized directly in various cross-coupling reactions. This document provides detailed application notes and experimental protocols for the derivatization of 1-fluoro-4-(trimethylsilyl)benzene, enabling its effective use in organic synthesis and drug discovery programs.

Key Derivatization Strategies

The derivatization of 1-fluoro-4-(trimethylsilyl)benzene can be broadly categorized into three main strategies:

  • Ipso-Substitution of the Trimethylsilyl Group: The carbon-silicon bond can be selectively cleaved and replaced with various electrophiles, most notably iodine, to furnish 1-fluoro-4-iodobenzene. This product is a key precursor for a multitude of palladium-catalyzed cross-coupling reactions.

  • Palladium-Catalyzed Cross-Coupling Reactions: The trimethylsilyl group can directly participate in Hiyama cross-coupling reactions. Alternatively, after conversion to an iodide, the resulting aryl halide can undergo Sonogashira, Suzuki-Miyaura, and other cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.

  • Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as Friedel-Crafts acylation and nitration. The directing effects of the fluorine and trimethylsilyl substituents influence the regioselectivity of these transformations.

  • Desilylation: The trimethylsilyl group can be removed to yield fluorobenzene, which can be useful in certain synthetic routes.

Data Presentation: Summary of Derivatization Reactions

Reaction TypeReagents and ConditionsProduct(s)Yield (%)Reference
Ipso-IodinationIodine monochloride (ICl), Dichloromethane (DCM), Room Temperature1-Fluoro-4-iodobenzeneHigh (Specific yield not reported)General procedure adaptation
Hiyama CouplingAryl halide, PdCl₂(PPh₃)₂, PPh₃, CuI, TBAF, DMF, Room Temperature4-Fluoro-4'-substituted-biphenylUp to 95%[1][2]
Sonogashira Coupling (from 1-fluoro-4-iodobenzene)Terminal alkyne, Pd(PPh₃)₄, CuI, Triethylamine (TEA), THF/DMA4-Fluoro-4'-alkynylbiphenyl62-73%[3]
Friedel-Crafts AcylationAcetyl chloride, Aluminum chloride (AlCl₃), Dichloromethane (DCM), 0 °C to Reflux2-Acetyl-4-fluorophenyl)trimethylsilane and 3-Acetyl-4-fluorophenyl)trimethylsilaneModerate (Specific yields not reported)General procedure adaptation
NitrationNitric acid (HNO₃), Sulfuric acid (H₂SO₄), 0 °C1-Fluoro-2-nitro-4-(trimethylsilyl)benzene and 1-Fluoro-3-nitro-4-(trimethylsilyl)benzeneGood (Specific yields not reported)General procedure adaptation
DesilylationTetrabutylammonium fluoride (TBAF), Tetrahydrofuran (THF), Room TemperatureFluorobenzeneHigh (Specific yield not reported)[4][5]

Experimental Protocols

Ipso-Iodination of 1-Fluoro-4-(trimethylsilyl)benzene

This protocol describes the conversion of 1-fluoro-4-(trimethylsilyl)benzene to 1-fluoro-4-iodobenzene, a key intermediate for subsequent cross-coupling reactions.

Materials:

  • 1-Fluoro-4-(trimethylsilyl)benzene

  • Iodine monochloride (ICl), 1.0 M solution in dichloromethane

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware

Procedure:

  • Dissolve 1-fluoro-4-(trimethylsilyl)benzene (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a 1.0 M solution of iodine monochloride in dichloromethane (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution until the iodine color disappears.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude 1-fluoro-4-iodobenzene can be purified by column chromatography on silica gel if necessary.

Hiyama Cross-Coupling of 1-Fluoro-4-(trimethylsilyl)benzene

This protocol details the palladium-catalyzed cross-coupling of 1-fluoro-4-(trimethylsilyl)benzene with an aryl halide.[1][2]

Materials:

  • 1-Fluoro-4-(trimethylsilyl)benzene

  • Aryl halide (e.g., 4-iodoanisole)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous dimethylformamide (DMF)

  • Standard Schlenk line and inert atmosphere techniques

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), triphenylphosphine (0.10 eq), and copper(I) iodide (1.0 eq).

  • Add anhydrous DMF to dissolve the solids.

  • To this mixture, add 1-fluoro-4-(trimethylsilyl)benzene (1.2 eq).

  • Finally, add the 1.0 M solution of TBAF in THF (2.0 eq) dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling of 1-Fluoro-4-iodobenzene

This protocol describes the synthesis of a 4-fluoro-4'-alkynylbiphenyl derivative starting from 1-fluoro-4-iodobenzene.[3]

Materials:

  • 1-Fluoro-4-iodobenzene

  • Terminal alkyne (e.g., phenylacetylene)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Anhydrous tetrahydrofuran (THF) or dimethylamine (DMA)

  • Standard Schlenk line and inert atmosphere techniques

Procedure:

  • To a degassed solution of 1-fluoro-4-iodobenzene (1.0 eq) and the terminal alkyne (1.2 eq) in a mixture of anhydrous THF and triethylamine (e.g., 2:1 v/v), add tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq) and copper(I) iodide (0.04-0.10 eq) under an inert atmosphere.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 40-50 °C) until the starting materials are consumed, as monitored by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography on silica gel.

Friedel-Crafts Acylation of 1-Fluoro-4-(trimethylsilyl)benzene

This protocol provides a general procedure for the acylation of the aromatic ring. Note that this reaction may yield a mixture of regioisomers.

Materials:

  • 1-Fluoro-4-(trimethylsilyl)benzene

  • Acyl chloride (e.g., acetyl chloride)

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid, dilute aqueous solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred suspension.

  • After the addition, add 1-fluoro-4-(trimethylsilyl)benzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the progress by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of ice-cold dilute hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product mixture by column chromatography to separate the regioisomers.

Nitration of 1-Fluoro-4-(trimethylsilyl)benzene

This protocol outlines the nitration of the aromatic ring, which is expected to produce a mixture of isomers.

Materials:

  • 1-Fluoro-4-(trimethylsilyl)benzene

  • Fuming nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice-water bath

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add fuming nitric acid to the cold sulfuric acid with stirring to prepare the nitrating mixture.

  • In a separate flask, dissolve 1-fluoro-4-(trimethylsilyl)benzene in a minimal amount of a suitable inert solvent like dichloromethane or use it neat.

  • Slowly add the solution of 1-fluoro-4-(trimethylsilyl)benzene to the cold nitrating mixture dropwise, ensuring the temperature does not rise above 5-10 °C.

  • After the addition, stir the reaction mixture at 0 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic extracts with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the isomeric mixture by column chromatography.

Desilylation of 1-Fluoro-4-(trimethylsilyl)benzene

This protocol describes the removal of the trimethylsilyl group to yield fluorobenzene.[4][5]

Materials:

  • 1-Fluoro-4-(trimethylsilyl)benzene

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • DOWEX 50WX8-400 resin

  • Calcium carbonate (CaCO₃)

  • Methanol (MeOH)

  • Celite

Procedure:

  • Dissolve 1-fluoro-4-(trimethylsilyl)benzene (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Add the 1.0 M TBAF solution in THF (1.1-1.5 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction and monitor by TLC for the disappearance of the starting material.

  • Upon completion, add calcium carbonate and DOWEX 50WX8-400 resin to the reaction mixture, followed by methanol.

  • Stir the suspension vigorously for 1 hour at room temperature.

  • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude fluorobenzene. Due to its volatility, care should be taken during concentration.

Visualizations

Derivatization_Pathways A 1-Fluoro-4-(trimethylsilyl)benzene B 1-Fluoro-4-iodobenzene A->B Ipso-Iodination (ICl) C 4-Fluoro-4'-substituted-biphenyl A->C Hiyama Coupling (Pd cat., Aryl-X) E Acylated Products A->E Friedel-Crafts Acylation (RCOCl, AlCl3) F Nitrated Products A->F Nitration (HNO3, H2SO4) G Fluorobenzene A->G Desilylation (TBAF) D 4-Fluoro-4'-alkynylbiphenyl B->D Sonogashira Coupling (Pd/Cu cat., Alkyne)

Caption: Synthetic pathways for derivatizing 1-fluoro-4-(trimethylsilyl)benzene.

Experimental_Workflow_Cross_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Assemble and dry glassware under inert atmosphere B Add solvent, base, and reactants A->B C Degas the reaction mixture B->C D Add Pd catalyst and Cu(I) co-catalyst C->D E Stir at specified temperature D->E F Monitor reaction by TLC/GC-MS E->F G Quench reaction F->G H Aqueous workup (extraction) G->H I Dry and concentrate organic phase H->I J Purify by column chromatography I->J K Characterize product J->K

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Logical_Relationship_Ipso_vs_EAS Start 1-Fluoro-4-(trimethylsilyl)benzene Ipso Ipso-Substitution (Attack at C-Si) Start->Ipso Electrophile attacks silyl-bearing carbon EAS Electrophilic Aromatic Substitution (Attack at C-H) Start->EAS Electrophile attacks other ring carbons Product_Ipso Functionalization at C4 Ipso->Product_Ipso Product_EAS Functionalization at C2 or C3 EAS->Product_EAS

Caption: Competing reaction pathways: Ipso-substitution versus electrophilic aromatic substitution.

References

Application

Application Notes and Protocols for Hiyama Coupling with 1-Fluoro-4-(trimethylsilyl)benzene

For Researchers, Scientists, and Drug Development Professionals Introduction The Hiyama cross-coupling reaction is a powerful palladium-catalyzed method for the formation of carbon-carbon bonds between organosilanes and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hiyama cross-coupling reaction is a powerful palladium-catalyzed method for the formation of carbon-carbon bonds between organosilanes and organic halides or pseudohalides.[1] This reaction has become an invaluable tool in organic synthesis, particularly in the construction of biaryl and vinyl-substituted aromatic scaffolds prevalent in pharmaceuticals and advanced materials.[1][2] Organosilicon reagents, such as 1-fluoro-4-(trimethylsilyl)benzene, are advantageous due to their stability, low toxicity, and ease of handling compared to other organometallic compounds.[3]

Activation of the organosilane is typically required to facilitate the transmetalation step in the catalytic cycle. This is commonly achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), which generates a hypervalent silicon species.[1][4] However, fluoride-free protocols, often employing bases like NaOH, have also been developed, broadening the reaction's applicability.[1][2]

This document provides detailed protocols and application notes for the Hiyama coupling of 1-fluoro-4-(trimethylsilyl)benzene with various aryl halides, offering a guide for researchers in synthetic and medicinal chemistry.

Reaction Mechanism and Workflow

The Hiyama coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps include oxidative addition of the aryl halide to the Pd(0) species, activation of the organosilane by a fluoride source or base, transmetalation of the aryl group from silicon to palladium, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Hiyama_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_activation Silane Activation pd0 Pd(0)L_n pd_complex Ar^1-Pd(II)L_n-X pd0->pd_complex Oxidative Addition transmetalation_step Transmetalation reductive_elimination_step Reductive Elimination biaryl_product Ar^1-Ar^2 pd0_regenerated Pd(0)L_n reductive_elimination_step->pd0_regenerated organosilane Ar^2-Si(CH_3)_3 activated_silane [Ar^2-Si(CH_3)_3F]^- organosilane->activated_silane activator F^- (from TBAF) activator->activated_silane activated_silane->transmetalation_step Transmetalation aryl_halide Ar^1-X aryl_halide->pd_complex

Caption: General mechanism of the palladium-catalyzed Hiyama cross-coupling reaction.

A typical experimental workflow for performing a Hiyama coupling reaction involves careful preparation of the reaction mixture under an inert atmosphere, followed by heating, monitoring, and purification of the final product.

Experimental_Workflow start Start setup Assemble flame-dried reaction vessel under inert atmosphere (Ar or N_2) start->setup add_reagents Add Pd catalyst, ligand, aryl halide, and 1-fluoro-4-(trimethylsilyl)benzene setup->add_reagents add_solvent Add anhydrous solvent add_reagents->add_solvent add_activator Add activator solution (e.g., TBAF in THF) add_solvent->add_activator reaction Heat reaction mixture (e.g., 60-120 °C) add_activator->reaction monitoring Monitor reaction progress (TLC, GC-MS) reaction->monitoring workup Aqueous workup and extraction monitoring->workup purification Purify by column chromatography workup->purification end Characterize final product purification->end

Caption: A typical experimental workflow for the Hiyama cross-coupling reaction.

Data Presentation

The following table summarizes representative yields for the Hiyama-type coupling of (4-fluorophenyl)trimethoxysilane with thiuram disulfides, which demonstrates the reactivity of a closely related substrate.[5] The reaction conditions for these examples involved a copper promoter, and while not a direct palladium-catalyzed coupling with an aryl halide, they provide insight into the substrate's reactivity.

EntryAryl Halide/ElectrophileCatalyst SystemActivator/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Tetramethylthiuram disulfideCuF₂ (3 equiv), 1,10-phenanthroline (2 equiv)-Toluene801678-93[5]
2Tetraethylthiuram disulfideCuF₂ (3 equiv), 1,10-phenanthroline (2 equiv)-Toluene801685[5]

Experimental Protocols

The following are generalized protocols for the Hiyama coupling of 1-fluoro-4-(trimethylsilyl)benzene with an aryl halide, based on established procedures for similar arylsilanes.[2][3][6] Researchers should optimize these conditions for their specific substrates.

Protocol 1: Fluoride-Promoted Hiyama Coupling

Materials:

  • 1-Fluoro-4-(trimethylsilyl)benzene

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, P(t-Bu)₃)

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Anhydrous solvent (e.g., THF, dioxane, or toluene)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add palladium(II) acetate (2-5 mol%), the phosphine ligand (4-10 mol%), the aryl halide (1.0 mmol), and 1-fluoro-4-(trimethylsilyl)benzene (1.2-1.5 mmol).

  • Add the anhydrous solvent (5-10 mL).

  • Stir the mixture at room temperature for 5-10 minutes.

  • Slowly add the 1 M solution of TBAF in THF (1.2-2.0 equivalents) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 60-120 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Fluoride-Free (Base-Mediated) Hiyama Coupling

Materials:

  • 1-Fluoro-4-(trimethylsilyl)benzene (or corresponding silanol/trialkoxysilane)

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)

  • Base (e.g., NaOH, K₂CO₃)

  • Solvent system (e.g., toluene/water, dioxane/water)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a reaction vessel, combine the palladium catalyst (1-5 mol%), the aryl halide (1.0 mmol), and 1-fluoro-4-(trimethylsilyl)benzene (1.5 mmol).

  • Add the solvent system (e.g., a 10:1 mixture of toluene and water).

  • Add the base (2.0-3.0 equivalents).

  • Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 100-130 °C).

  • Monitor the reaction's progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent and water.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the pure product.

Concluding Remarks

The Hiyama coupling of 1-fluoro-4-(trimethylsilyl)benzene provides a versatile and reliable method for the synthesis of fluorinated biaryl compounds. The choice between a fluoride-promoted or a fluoride-free protocol will depend on the specific substrates and functional group tolerance required. The protocols provided herein serve as a starting point for the development of optimized reaction conditions for specific synthetic targets. The mild conditions and the stability of the organosilicon reagent make this an attractive method for applications in drug discovery and materials science.

References

Method

Synthesis of Advanced Polymers and Materials: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of advanced polymers and materials, with a focus on methodolo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of advanced polymers and materials, with a focus on methodologies relevant to drug development and advanced material science. The protocols outlined below offer step-by-step guidance for the synthesis of block copolymers via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and the fabrication of Metal-Organic Frameworks (MOFs), specifically ZIF-8, for drug delivery applications.

Application Note 1: Controlled Synthesis of Block Copolymers via RAFT Polymerization

Controlled radical polymerization (CRP) techniques, such as RAFT, have revolutionized the synthesis of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions.[1][2] This level of control is particularly crucial in drug delivery, where the polymer architecture can influence drug loading, release kinetics, and biocompatibility.[1][2] RAFT polymerization is a versatile method compatible with a wide range of monomers and reaction conditions.[3][4]

The following protocol details the synthesis of a poly(N-isopropylacrylamide) (PNIPAAm) macro-chain transfer agent (macro-CTA) and its subsequent chain extension with acrylic acid to form a thermo- and pH-responsive block copolymer, PNIPAAm-b-PAA. Such polymers are of significant interest for targeted drug delivery systems that respond to physiological cues.

Experimental Protocol: Synthesis of PNIPAAm-b-PAA Block Copolymer

Materials:

  • N-isopropylacrylamide (NIPAAm)

  • Acrylic acid (AA)

  • S,S-bis(α,α′-dimethyl-α″-acetic acid)trithiocarbonate (TRITT) or 3-benzylsulfanylthiocarbonylsulfanyl propionic acid (BPATT) as RAFT agent

  • Azobisisobutyronitrile (AIBN) as initiator

  • Methanol (solvent)

  • Diethyl ether (for precipitation)

  • Deionized water

Procedure:

  • Synthesis of PNIPAAm Macro-CTA:

    • In a Schlenk flask, dissolve NIPAAm, the chosen RAFT agent, and AIBN in methanol.[5]

    • The molar ratio of [Monomer]:[RAFT agent]:[Initiator] is crucial for controlling the molecular weight and should be carefully calculated based on the desired degree of polymerization.[6]

    • De-gas the solution by three freeze-pump-thaw cycles and backfill with nitrogen.[7]

    • Immerse the flask in a preheated oil bath at 60 °C to initiate polymerization.[5]

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing monomer conversion via ¹H NMR.[7]

    • Once the desired conversion is reached, quench the polymerization by immersing the flask in an ice bath and exposing it to air.

    • Precipitate the polymer by adding the reaction mixture dropwise into cold diethyl ether.[8]

    • Isolate the polymer by centrifugation or filtration and dry under vacuum at an elevated temperature (e.g., 60 °C).[8]

  • Synthesis of PNIPAAm-b-PAA Block Copolymer:

    • In a new Schlenk flask, dissolve the purified PNIPAAm macro-CTA, acrylic acid, and a fresh portion of AIBN in methanol.

    • Repeat the de-gassing procedure as described above.

    • Conduct the polymerization at 60 °C.

    • After the desired reaction time, quench the polymerization and purify the block copolymer using an appropriate method, such as dialysis against deionized water, to remove unreacted monomer and initiator residues.

Quantitative Data for RAFT Polymerization
Polymer SampleMonomer(s)[M]:[CTA]:[I] RatioMn ( g/mol )Mw/Mn (PDI)Conversion (%)Reference
PNIPAAmN-isopropylacrylamideVaries2,000 - 300,000< 1.4> 70[9]
PNIPAAm-b-PAANIPAAm, Acrylic Acid(for PAA block) [AA]:[PNIPAAm macro-CTA]:[AIBN] = 200:1:0.27,900 (for PAA block)1.19-[5]
Poly(vinyl acetate)Vinyl Acetate[Monomer]:[RAFT agent]:[AIBN] = 194:1:0.1---

Mn = Number-average molecular weight; Mw/Mn = Polydispersity Index (PDI); [M] = Monomer; [CTA] = Chain Transfer Agent; [I] = Initiator.

Experimental Workflow: RAFT Polymerization

RAFT_Workflow cluster_macro_cta Step 1: Macro-CTA Synthesis cluster_block_copolymer Step 2: Block Copolymer Synthesis A Mix Monomer 1, RAFT Agent, Initiator B De-gas (Freeze-Pump-Thaw) A->B C Polymerize at 60°C B->C D Quench Reaction C->D E Precipitate & Purify D->E F Dissolve Macro-CTA, Monomer 2, Initiator E->F Purified Macro-CTA G De-gas F->G H Polymerize at 60°C G->H I Quench & Purify H->I J J I->J Final Block Copolymer

Caption: Workflow for the synthesis of a block copolymer via sequential RAFT polymerization.

Application Note 2: Synthesis of ZIF-8 for Drug Delivery Applications

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[10] Their high surface area, tunable pore size, and versatile functionality make them excellent candidates for drug delivery systems.[10][11] Zeolitic Imidazolate Framework-8 (ZIF-8), composed of zinc ions and 2-methylimidazole, is one of the most studied MOFs for biomedical applications due to its biocompatibility and pH-responsive drug release properties.[12][13]

The following protocol describes a common solvothermal method for synthesizing ZIF-8 nanoparticles suitable for encapsulating therapeutic agents.

Experimental Protocol: Solvothermal Synthesis of ZIF-8 Nanoparticles

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 2-methylimidazole (Hmim)

  • Methanol

  • N,N-Dimethylformamide (DMF) (optional solvent)[12]

Procedure:

  • Solution Preparation:

    • Prepare a solution of zinc nitrate hexahydrate in methanol (Solution A).[1]

    • Prepare a separate solution of 2-methylimidazole in methanol (Solution B).[1] The molar ratio of Hmim to Zn²⁺ is a critical parameter influencing particle size and morphology; a common ratio is 8:1.[1]

  • Synthesis:

    • Rapidly pour Solution A into Solution B under vigorous stirring at room temperature.[1]

    • The mixture will quickly turn turbid, indicating the formation of ZIF-8 nanoparticles.

    • Continue stirring for a specified period, typically 1 hour.[1]

  • Purification:

    • Collect the ZIF-8 nanocrystals by centrifugation (e.g., 3400 rpm for 15 minutes).[1]

    • Wash the collected particles multiple times with fresh methanol to remove unreacted precursors. Centrifuge between each wash.[1]

    • Dry the purified ZIF-8 nanoparticles in an oven at a moderate temperature (e.g., 60 °C) for 24 hours.[1]

For Drug Encapsulation (One-Pot Method):

  • The therapeutic drug can be dissolved in Solution A before mixing with Solution B. The drug molecules are then entrapped within the ZIF-8 framework as it forms.[13]

Quantitative Data for ZIF-8 Synthesis
Synthesis MethodMolar Ratio (Zn²⁺:Hmim)SolventTemperature (°C)TimeParticle Size (nm)Surface Area (m²/g)Reference
Solvothermal1:8Methanol251 hVaries-[1]
Solvothermal-DMF14024 h--[12]
Hydrothermal1:57Water1206 h--[14]
Water-based (with TEA)1:4Water25---[12]

TEA = Triethanolamine

Experimental Workflow: ZIF-8 Synthesis

ZIF8_Workflow cluster_synthesis Synthesis cluster_purification Purification A Dissolve Zn(NO₃)₂·6H₂O in Methanol (Solution A) B Dissolve 2-methylimidazole in Methanol (Solution B) C Rapidly Mix A and B with Stirring D Stir for 1 hour at RT C->D E Centrifuge to Collect Nanoparticles D->E F Wash with Methanol (repeat 3x) E->F G Dry in Oven at 60°C F->G H H G->H Purified ZIF-8

Caption: Workflow for the solvothermal synthesis of ZIF-8 nanoparticles.

Protocols for Polymer and Material Characterization

Gel Permeation Chromatography (GPC)

Application: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of polymers.[15][16]

Protocol:

  • Sample Preparation: Dissolve the polymer sample in the GPC mobile phase (e.g., THF, DMF) at a concentration of 1-2 mg/mL.[17] Allow the sample to dissolve completely, which may take several hours.[17] Filter the solution through a 0.2 µm PTFE filter before injection.

  • Instrumentation:

    • Mobile Phase: Tetrahydrofuran (THF) is common for many block copolymers.[17]

    • Columns: A set of Styragel columns appropriate for the expected molecular weight range.

    • Detector: A refractive index (RI) detector is standard.[15]

    • Calibration: Use polystyrene standards to create a calibration curve.[17]

  • Analysis: Inject the filtered sample into the GPC system. The elution profile is used to calculate Mn, Mw, and PDI relative to the calibration standards.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Application: To confirm the chemical structure, determine copolymer composition, and calculate monomer conversion.[18][19]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃, D₂O).

  • Analysis: Acquire the ¹H NMR spectrum.

    • Structure Confirmation: Identify characteristic peaks corresponding to the polymer's repeating units. For example, in PEG-PCL copolymers, characteristic peaks for PEG are around 3.64 ppm and for PCL at 1.3, 1.6, 2.2, and 4.06 ppm.

    • Monomer Conversion: For polymerization reactions, compare the integration of monomer vinyl peaks to polymer backbone peaks in an aliquot from the reaction mixture.

Differential Scanning Calorimetry (DSC)

Application: To determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[20][21]

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.[22] Prepare an empty sealed pan as a reference.

  • Instrumentation: Place the sample and reference pans into the DSC cell.

  • Analysis:

    • Perform a heat-cool-heat cycle under a nitrogen atmosphere.[2] A typical heating/cooling rate is 10 °C/min.[2][20]

    • The first heating scan removes the thermal history of the sample.

    • The Tg is observed as a step change in the heat flow curve, while Tm and Tc are identified as endothermic and exothermic peaks, respectively.[21]

Thermogravimetric Analysis (TGA)

Application: To evaluate the thermal stability and decomposition profile of polymers and materials.[23][24]

Protocol:

  • Sample Preparation: Place a small amount of the sample (5-10 mg) into a TGA pan.

  • Analysis:

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).[25]

    • Record the sample weight as a function of temperature.

    • The resulting curve provides information on decomposition temperatures and the presence of residual solvents or other components.[24]

Logical Relationship: Synthesis to Characterization

Characterization_Logic cluster_synthesis Advanced Material Synthesis cluster_characterization Material Characterization Synth Synthesized Polymer or Material GPC GPC (MW, PDI) Synth->GPC Provides Mₙ, Mₙ, PDI NMR NMR (Structure, Composition) Synth->NMR Confirms Structure DSC DSC (Thermal Transitions) Synth->DSC Determines T₉, Tₘ TGA TGA (Thermal Stability) Synth->TGA Evaluates Stability

Caption: The logical flow from material synthesis to its essential characterization techniques.

References

Method

Application Notes and Protocols for Fluoride-Mediated Reactions of 1-Fluoro-4-(trimethylsilyl)benzene

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the fluoride-mediated reactions of 1-fluoro-4-(trimethylsilyl)benzene, a versatile building bloc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the fluoride-mediated reactions of 1-fluoro-4-(trimethylsilyl)benzene, a versatile building block in organic synthesis. The protocols detailed below focus on its application in cross-coupling reactions and as a precursor for the generation of the 4-fluorophenyl anion for nucleophilic additions.

Introduction

1-Fluoro-4-(trimethylsilyl)benzene serves as a stable and accessible precursor to the highly reactive 4-fluorophenyl anion or as a coupling partner in palladium-catalyzed reactions. The exceptional affinity of the fluoride ion for silicon is the driving force for the cleavage of the carbon-silicon bond, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This methodology is particularly valuable in the synthesis of fluorinated organic molecules, which are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties.

Key Applications

The primary applications of fluoride-mediated reactions of 1-fluoro-4-(trimethylsilyl)benzene include:

  • Palladium-Catalyzed Cross-Coupling Reactions (Hiyama-Type): In the presence of a fluoride activator and a palladium catalyst, 1-fluoro-4-(trimethylsilyl)benzene can act as a nucleophilic coupling partner with various organic electrophiles, such as aryl, vinyl, or alkyl halides and triflates.

  • Generation of 4-Fluorophenyl Anion for Nucleophilic Addition: Treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), generates the 4-fluorophenyl anion in situ. This nucleophile can then react with a range of electrophiles, including aldehydes, ketones, and alkyl halides.

Data Presentation

Table 1: Generalized Reaction Parameters for Hiyama-Type Cross-Coupling of 1-Fluoro-4-(trimethylsilyl)benzene
ParameterTypical Range/ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂Catalyst loading typically ranges from 1-5 mol%. The choice of catalyst and ligand can influence reaction efficiency.
Electrophile Aryl iodides, bromides, triflates; Vinyl halides, triflatesThe reactivity of the electrophile generally follows the order: I > OTf > Br >> Cl.
Fluoride Activator TBAF (1 M in THF), CsF, TASFTypically, 1.1 to 2.0 equivalents of the fluoride source are used. Anhydrous conditions are often preferred for optimal results.
Solvent THF, DMF, DioxaneThe choice of solvent can affect the solubility of the reagents and the reaction rate. Anhydrous solvents should be used.
Temperature Room temperature to 80 °CThe optimal temperature depends on the reactivity of the coupling partners.
Reaction Time 2 - 24 hoursReaction progress should be monitored by TLC or GC-MS.
Yield Moderate to ExcellentYields are highly dependent on the specific substrates and reaction conditions. Based on analogous reactions, yields of over 90% can be achieved.[1][2]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Hiyama-Type Cross-Coupling of 1-Fluoro-4-(trimethylsilyl)benzene with an Aryl Halide

This protocol describes a general procedure for the cross-coupling of 1-fluoro-4-(trimethylsilyl)benzene with an aryl iodide to synthesize a 4,4'-disubstituted-fluorobiphenyl derivative.

Materials:

  • 1-Fluoro-4-(trimethylsilyl)benzene

  • Aryl iodide (e.g., 4-iodoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Tetrabutylammonium fluoride (TBAF, 1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Magnetic stirrer and heating plate

  • Syringes and needles

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).

  • Add the aryl iodide (1.0 mmol, 1.0 equiv) and 1-fluoro-4-(trimethylsilyl)benzene (1.2 mmol, 1.2 equiv).

  • Add anhydrous THF (5 mL) via syringe to dissolve the reagents.

  • Slowly add the TBAF solution (1.0 M in THF, 1.5 mL, 1.5 mmol, 1.5 equiv) dropwise to the stirred reaction mixture at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (10 mL).

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biphenyl product.

Protocol 2: Fluoride-Mediated Nucleophilic Addition of 1-Fluoro-4-(trimethylsilyl)benzene to an Aldehyde

This protocol provides a general method for the generation of the 4-fluorophenyl anion and its subsequent addition to an aldehyde, such as benzaldehyde.

Materials:

  • 1-Fluoro-4-(trimethylsilyl)benzene

  • Aldehyde (e.g., benzaldehyde)

  • Tetrabutylammonium fluoride (TBAF, 1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer

  • Syringes and needles

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 1-fluoro-4-(trimethylsilyl)benzene (1.2 mmol, 1.2 equiv) and anhydrous THF (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the TBAF solution (1.0 M in THF, 1.2 mL, 1.2 mmol, 1.2 equiv) dropwise to the stirred solution. Stir the mixture at 0 °C for 30 minutes to generate the 4-fluorophenyl anion.

  • In a separate flame-dried flask, dissolve the aldehyde (e.g., benzaldehyde, 1.0 mmol, 1.0 equiv) in anhydrous THF (2 mL).

  • Slowly add the aldehyde solution to the pre-formed 4-fluorophenyl anion solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent in vacuo.

  • Purify the resulting alcohol by flash column chromatography.

Visualizations

Hiyama_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents 1. Combine Reactants: - 1-Fluoro-4-(trimethylsilyl)benzene - Aryl Halide - Pd Catalyst - Anhydrous Solvent activation 2. Add Fluoride Activator (TBAF) reagents->activation heating 3. Heat and Stir (e.g., 60 °C, 12h) activation->heating quench 4. Quench with Water heating->quench extract 5. Extraction quench->extract purify 6. Column Chromatography extract->purify product Purified Biaryl Product purify->product

Caption: Experimental workflow for the Hiyama-type cross-coupling reaction.

Nucleophilic_Addition_Mechanism cluster_generation Anion Generation cluster_addition Nucleophilic Addition start 1-Fluoro-4-(trimethylsilyl)benzene anion 4-Fluorophenyl Anion start->anion + F⁻ fluoride F⁻ (from TBAF) side_product F-Si(CH₃)₃ intermediate Tetrahedral Intermediate anion->intermediate + Electrophile electrophile Electrophile (e.g., RCHO) product Final Product intermediate->product Workup (H⁺)

Caption: Mechanism of fluoride-mediated nucleophilic addition.

References

Application

Iron-Catalyzed Multicomponent Reactions: Application Notes and Protocols for Professionals in Research and Drug Development

Introduction: The development of efficient and sustainable synthetic methodologies is a cornerstone of modern chemical research, particularly within the pharmaceutical and materials science sectors. Iron, as an earth-abu...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The development of efficient and sustainable synthetic methodologies is a cornerstone of modern chemical research, particularly within the pharmaceutical and materials science sectors. Iron, as an earth-abundant and low-toxicity metal, has emerged as a compelling catalyst for a variety of organic transformations. This document provides detailed application notes and experimental protocols for two distinct iron-catalyzed multicomponent reactions that incorporate silicon-containing reagents, offering rapid access to complex molecular architectures. These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage the efficiency of multicomponent reactions and the sustainability of iron catalysis.

Iron-Catalyzed Four-Component Azidosulfonylation of Alkenes

This protocol details a novel iron-catalyzed four-component reaction that efficiently synthesizes β-azidosulfones from simple starting materials: cycloketone oxime esters, alkenes, a sulfur dioxide surrogate (DABCO·(SO2)2), and trimethylsilyl azide (TMSN3). This radical-mediated transformation is characterized by its excellent regio- and chemoselectivity, proceeding under mild conditions without the need for strong oxidants.

Reaction Scheme:

A general representation of the four-component azidosulfonylation is shown below:

Proposed Mechanistic Pathway

The reaction is proposed to initiate with the iron catalyst promoting the formation of an alkyl radical from the cycloketone oxime ester. This radical then engages in a cascade involving the alkene, sulfur dioxide surrogate, and trimethylsilyl azide to generate the final β-azidosulfone product.

G cluster_initiation Radical Initiation cluster_propagation Radical Cascade OximeEster Cycloketone Oxime Ester AlkylRadical Alkyl Radical OximeEster->AlkylRadical Fe(III) Fe(III) Fe(acac)3 Fe(II) Fe(II) species Alkene Alkene IntermediateRadical1 Intermediate Radical 1 AlkylRadical->IntermediateRadical1 + Alkene TMSN3 TMSN3 SO2 DABCO·(SO2)2 AzidoRadical N3• TMSN3->AzidoRadical Fe(II) IntermediateRadical2 Intermediate Radical 2 IntermediateRadical1->IntermediateRadical2 + SO2 Product β-Azidosulfone IntermediateRadical2->Product + N3•

Caption: Proposed radical cascade mechanism for the four-component azidosulfonylation.

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various β-azidosulfones using a range of alkene substrates.

EntryAlkene SubstrateProductYield (%)
1Styrene2-azido-1-phenyl-1-(phenylsulfonyl)ethane85
24-Methylstyrene2-azido-1-(p-tolyl)-1-(phenylsulfonyl)ethane82
34-Methoxystyrene2-azido-1-(4-methoxyphenyl)-1-(phenylsulfonyl)ethane75
44-Chlorostyrene2-azido-1-(4-chlorophenyl)-1-(phenylsulfonyl)ethane88
51-Octene1-azido-2-(phenylsulfonyl)octane65
6Cyclohexene1-azido-2-(phenylsulfonyl)cyclohexane71
Detailed Experimental Protocol

Materials:

  • Fe(acac)3 (Iron(III) acetylacetonate)

  • Cyclobutanone oxime ester (1a, 0.2 mmol, 1.0 equiv)

  • Alkene (0.3 mmol, 1.5 equiv)

  • DABCO·(SO2)2 (0.4 mmol, 2.0 equiv)

  • Trimethylsilyl azide (TMSN3, 0.4 mmol, 2.0 equiv)

  • 1,2-Dichloroethane (DCE, 2.0 mL)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a dry 10 mL Schlenk tube equipped with a magnetic stir bar, add Fe(acac)3 (3.5 mg, 0.01 mmol, 5 mol%).

  • Add cyclobutanone oxime ester (1a) (0.2 mmol, 1.0 equiv), DABCO·(SO2)2 (0.4 mmol, 2.0 equiv), and trimethylsilyl azide (0.4 mmol, 2.0 equiv).

  • Place the tube under an inert atmosphere (e.g., argon or nitrogen).

  • Add 1,2-dichloroethane (2.0 mL) and the alkene (0.3 mmol, 1.5 equiv) via syringe.

  • Seal the tube and place it in a preheated oil bath at 60 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired β-azidosulfone product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Iron-Catalyzed Three-Component 1,4-Alkyl-alkoxylation/amination of Dienes

This section describes an iron-catalyzed three-component coupling of α,β,γ,δ-unsaturated carbonyl compounds or conjugate dienes with alkylsilyl peroxides and a nucleophile (alcohols or indoles). This method allows for the efficient construction of 1,4-difunctionalized products.

Reaction Scheme:

A general scheme for the three-component coupling is presented below:

Experimental Workflow

The following diagram illustrates the general workflow for setting up the iron-catalyzed three-component coupling reaction.

G Start Start Step1 Add Fe(OTf)2 and Alkylsilyl Peroxide to a dry reaction vessel Start->Step1 Step2 Add the Diene and Nucleophile Step1->Step2 Step3 Add Solvent (e.g., DCE) Step2->Step3 Step4 Stir at specified temperature Step3->Step4 Step5 Reaction Quench and Workup Step4->Step5 Step6 Purification (Column Chromatography) Step5->Step6 End Characterized Product Step6->End

Caption: General experimental workflow for the three-component coupling reaction.

Quantitative Data Summary

The following table presents the yields for the 1,4-alkoxyalkylation of a diene with various alcohols as nucleophiles.

EntryDiene SubstrateAlkylsilyl PeroxideNucleophile (Alcohol)ProductYield (%)
1Methyl (2E,4E)-hexa-2,4-dienoate(tert-butylperoxy)trimethylsilaneMethanolMethyl (2E)-5-(tert-butyl)-4-methoxyhex-2-enoate78
2Methyl (2E,4E)-hexa-2,4-dienoate(tert-butylperoxy)trimethylsilaneEthanolMethyl (2E)-5-(tert-butyl)-4-ethoxyhex-2-enoate75
3Methyl (2E,4E)-hexa-2,4-dienoate(cumylperoxy)trimethylsilaneMethanolMethyl (2E)-5-cumyl-4-methoxyhex-2-enoate72
4(3E,5E)-octa-3,5-dien-2-one(tert-butylperoxy)trimethylsilaneMethanol(3E)-6-(tert-butyl)-5-methoxyoct-3-en-2-one68
5(3E,5E)-octa-3,5-dien-2-one(tert-butylperoxy)trimethylsilaneIsopropanol(3E)-6-(tert-butyl)-5-isopropoxyoct-3-en-2-one65
Detailed Experimental Protocol

Materials:

  • Fe(OTf)2 (Iron(II) trifluoromethanesulfonate)

  • Diene (0.2 mmol, 1.0 equiv)

  • Alkylsilyl peroxide (0.3 mmol, 1.5 equiv)

  • Nucleophile (Alcohol or Indole, 1.0 mL)

  • 1,2-Dichloroethane (DCE, 1.0 mL) (if the nucleophile is solid)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a dry 10 mL Schlenk tube equipped with a magnetic stir bar, add Fe(OTf)2 (3.5 mg, 0.01 mmol, 5 mol%).

  • Add the alkylsilyl peroxide (0.3 mmol, 1.5 equiv).

  • Add the diene (0.2 mmol, 1.0 equiv).

  • If the nucleophile is a liquid, add 1.0 mL of the nucleophile. If the nucleophile is a solid, add the nucleophile (0.4 mmol, 2.0 equiv) and 1,2-dichloroethane (1.0 mL).

  • Seal the tube and stir the reaction mixture at room temperature (25 °C) for 24 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extract the mixture with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the pure 1,4-difunctionalized product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions may need to be optimized for different substrates.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Yields in 1-Fluoro-4-(trimethylsilyl)benzene Cross-Coupling Reactions

Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 1-fluoro-4-(trimethylsilyl)benzene. This resource provides targeted troublesho...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 1-fluoro-4-(trimethylsilyl)benzene. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reactions are most suitable for 1-fluoro-4-(trimethylsilyl)benzene?

A1: The Hiyama and Stille cross-coupling reactions are particularly well-suited for organosilanes like 1-fluoro-4-(trimethylsilyl)benzene. The Hiyama coupling, which utilizes a silicon-based coupling partner, is often preferred due to the lower toxicity of silicon byproducts compared to tin compounds used in Stille reactions.[1][2] Fluoride-free Hiyama variations have also been developed to avoid the use of fluoride activators, which can be sensitive to other functional groups in the molecule.[3]

Q2: What is the primary role of the fluoride activator in Hiyama couplings, and what are the common sources?

A2: In traditional Hiyama couplings, a fluoride source is crucial for activating the organosilane.[4] It forms a hypervalent silicon species, which is more nucleophilic and facilitates the transmetalation step in the catalytic cycle.[2] Common fluoride sources include tetrabutylammonium fluoride (TBAF), potassium fluoride (KF), and cesium fluoride (CsF).[5][6] The choice of fluoride source can significantly impact reaction efficiency.[7]

Q3: My reaction is showing low to no conversion. What are the initial troubleshooting steps?

A3: Low or no conversion in cross-coupling reactions can stem from several factors. Begin by verifying the quality and purity of your reagents, including the palladium catalyst, ligand, base, and solvent. Ensure an inert atmosphere is maintained throughout the reaction, as oxygen can deactivate the catalyst. The choice of catalyst, ligand, and solvent system is also critical and may require optimization for this specific substrate.

Q4: Are there any common side reactions to be aware of when working with 1-fluoro-4-(trimethylsilyl)benzene?

A4: A common side reaction, particularly in Suzuki-Miyaura couplings with boronic acids, is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. While this is less of a concern in Hiyama coupling, competitive side reactions can still occur. In some cases, especially with highly fluorinated aryls, byproducts from reactions with the tin reagent (in Stille coupling) can be observed.[8]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the cross-coupling of 1-fluoro-4-(trimethylsilyl)benzene.

Issue 1: Low Product Yield

Low product yield is a frequent challenge. The following table outlines potential causes and suggested solutions.

Potential Cause Suggested Solution
Inefficient Catalyst System Screen different palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., XPhos, SPhos). The choice of ligand is crucial for efficient oxidative addition and reductive elimination.[9]
Incomplete Activation of the Organosilane Optimize the fluoride source (TBAF, KF, CsF) and its stoichiometry. In some cases, fluoride-free conditions using a base like NaOH or KOSiMe₃ may be more effective.[5][7]
Poor Solvent Choice Test a range of solvents such as THF, dioxane, toluene, or DMF. The solvent can influence the solubility of reagents and the stability of the catalytic species.[7]
Suboptimal Reaction Temperature Vary the reaction temperature. While some couplings proceed at room temperature, others may require heating to overcome activation barriers.[8]
Presence of Water or Oxygen Ensure all reagents and solvents are anhydrous and properly degassed. Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.
Issue 2: Catalyst Decomposition

Palladium catalyst decomposition, often observed as the formation of palladium black, can halt the catalytic cycle.

Potential Cause Suggested Solution
High Reaction Temperature Lower the reaction temperature. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition.
Inappropriate Ligand Use bulky, electron-rich phosphine ligands that stabilize the palladium center and prevent aggregation.
Presence of Impurities Purify all reagents and solvents to remove any impurities that may poison the catalyst.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for Hiyama and related cross-coupling reactions involving aryl silanes and aryl fluorides.

Table 1: Hiyama Coupling of Aryltrifluorosilanes with Aryl Chlorides [9]

EntryAryl ChlorideLigandYield (%)
14-ChloroanisoleXPhos71
24-ChlorotolueneXPhos85
31-Chloro-4-nitrobenzeneXPhos92
41-Chloro-4-methoxy-2,6-dimethylbenzeneXPhos97

Table 2: Defluorinative Cross-Coupling of Aryl Fluorides with Allenes [1]

EntryAryl FluorideAlleneYield (%)
14-FluorobiphenylPhenylallene61
21-Fluoro-4-iodobenzenePhenylallene78
32-FluoropyridinePhenylallene74
43-FluoropyridinePhenylallene81

Experimental Protocols

General Protocol for Hiyama Cross-Coupling of an Aryl Halide with an Organosilane

This protocol is a general guideline and may require optimization for 1-fluoro-4-(trimethylsilyl)benzene.

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the organosilane (1.5-2.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2.5 mol%), and the ligand (e.g., XPhos, 5 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent (e.g., THF or dioxane) followed by the fluoride activator (e.g., TBAF, 2.0 equiv.).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield

The following diagram illustrates a systematic approach to troubleshooting low yields in the cross-coupling reaction.

low_yield_troubleshooting start Low Yield Observed reagent_check Verify Reagent Quality (Substrate, Catalyst, Ligand, Base, Solvent) start->reagent_check atmosphere_check Ensure Inert Atmosphere (Degas Solvents, Purge with Ar/N2) reagent_check->atmosphere_check condition_optimization Optimize Reaction Conditions atmosphere_check->condition_optimization catalyst_screen Screen Catalyst/Ligand Combinations condition_optimization->catalyst_screen activator_screen Optimize Activator (Fluoride Source/Base) catalyst_screen->activator_screen If no improvement success Improved Yield catalyst_screen->success Improvement solvent_temp_screen Vary Solvent and Temperature activator_screen->solvent_temp_screen If no improvement activator_screen->success Improvement solvent_temp_screen->success Improvement fail Yield Still Low (Consult Further Literature) solvent_temp_screen->fail If no improvement

Caption: A logical workflow for troubleshooting low product yield.

Hiyama Coupling Catalytic Cycle

This diagram outlines the key steps in the palladium-catalyzed Hiyama cross-coupling reaction.

hiyama_cycle cluster_cycle Catalytic Cycle cluster_activation Silane Activation pd0 Pd(0)L_n pdII_halide R-Pd(II)-XL_n pd0->pdII_halide Oxidative Addition (R-X) pdII_silyl R-Pd(II)-R'L_n pdII_halide->pdII_silyl Transmetalation (R'-Si(OR)_3 + F-) pdII_silyl->pd0 Reductive Elimination product R-R' pdII_silyl->product silane R'-Si(OR)_3 activated_silane [R'-Si(OR)_3F]^- silane->activated_silane activator F- (Fluoride Source) activator->activated_silane

Caption: The catalytic cycle of the Hiyama cross-coupling reaction.

References

Optimization

Common side reactions with (4-fluorophenyl)trimethylsilane

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with (4-fluorophenyl)trimethylsilane. The information i...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with (4-fluorophenyl)trimethylsilane. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using (4-fluorophenyl)trimethylsilane in palladium-catalyzed cross-coupling reactions?

A1: The most prevalent side reactions are protodesilylation and homocoupling. Protodesilylation involves the cleavage of the C-Si bond, leading to the formation of fluorobenzene as a byproduct. Homocoupling of the coupling partner (e.g., an aryl halide) can also occur, resulting in the formation of symmetrical biaryls.

Q2: What is protodesilylation and under what conditions is it favored?

A2: Protodesilylation is the cleavage of the carbon-silicon bond by a proton source.[1] This reaction is a common side reaction when using organosilanes. For (4-fluorophenyl)trimethylsilane, this results in the formation of fluorobenzene. Conditions that favor protodesilylation include the presence of moisture, protic solvents (e.g., water, alcohols), and strong bases or fluoride sources used to activate the silane.

Q3: How can I minimize protodesilylation of (4-fluorophenyl)trimethylsilane?

A3: To minimize protodesilylation, it is crucial to use anhydrous solvents and reagents.[1] Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can also help. If using a fluoride activator, consider using an anhydrous source such as tetrabutylammonium triphenyldifluorosilicate (TBAT) or carefully dried tetrabutylammonium fluoride (TBAF). Alternatively, fluoride-free activation methods using a base may be explored.

Q4: What leads to the formation of homocoupling byproducts?

A4: Homocoupling is a common side reaction in many palladium-catalyzed cross-coupling reactions, such as the Stille reaction.[2][3] It can occur through the reaction of two molecules of the organostannane with the Pd(II) precatalyst or via a radical process involving the Pd(0) catalyst.[2] In the context of using (4-fluorophenyl)trimethylsilane, homocoupling of the aryl halide partner is a more common issue. This can be influenced by the reaction conditions, including the choice of catalyst, ligands, and the reaction temperature.

Q5: Are there any stability concerns with (4-fluorophenyl)trimethylsilane?

A5: (4-fluorophenyl)trimethylsilane is a relatively stable organosilane. However, like other aryltrimethylsilanes, it is susceptible to cleavage of the silicon-carbon bond under strongly acidic or basic conditions, or in the presence of strong electrophiles. Proper storage under an inert atmosphere and avoidance of moisture are recommended.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Cross-Coupled Product

Symptoms:

  • TLC or GC-MS analysis shows a significant amount of unreacted starting materials.

  • The primary product observed is fluorobenzene (from protodesilylation) or a homocoupled product of the coupling partner.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inefficient Catalyst Activation The active Pd(0) species may not be forming efficiently. Consider using a pre-catalyst or a different palladium source.[1]
Catalyst Decomposition Formation of palladium black is an indicator of catalyst decomposition.[1] Use a more robust ligand, lower the reaction temperature, or decrease the reaction time.
Suboptimal Reaction Conditions Screen different solvents, bases/activators, and temperatures. Ensure all reagents are soluble in the chosen solvent.[1]
Presence of Impurities Water and oxygen can inhibit the catalytic cycle.[1] Ensure all solvents and reagents are anhydrous and degassed.
Ineffective Activation of the Silane If using a fluoride activator, ensure it is anhydrous. For fluoride-free methods, screen different bases.

G start Low/No Yield check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_impurities Analyze for Impurities start->check_impurities pd_black Palladium Black Observed? check_catalyst->pd_black optimize_solvent Optimize Solvent/Base check_conditions->optimize_solvent dry_reagents Use Anhydrous/Degassed Reagents check_impurities->dry_reagents optimize_ligand Optimize Ligand/Temp pd_black->optimize_ligand Yes new_catalyst Use Pre-catalyst pd_black->new_catalyst No success Improved Yield optimize_ligand->success new_catalyst->success optimize_solvent->success dry_reagents->success

Issue 2: Significant Formation of Fluorobenzene Byproduct

Symptoms:

  • The major byproduct identified by GC-MS or NMR is fluorobenzene.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Protodesilylation The C-Si bond is being cleaved by a proton source. This is a common side reaction with organosilanes.[1]
Presence of Water Moisture in the reaction medium is a common proton source. Thoroughly dry all solvents and reagents.
Protic Solvent The use of protic solvents (e.g., alcohols) can lead to protodesilylation. Switch to a non-protic solvent like THF, dioxane, or toluene.[1]
Non-Anhydrous Fluoride Source TBAF is hygroscopic and can be a source of water. Use freshly dried TBAF or an anhydrous fluoride source like TBAT.
Strongly Basic Conditions High basicity can promote protodesilylation. Consider using a milder, non-nucleophilic base.[1]

G start Fluorobenzene Byproduct check_water Check for Water start->check_water check_solvent Evaluate Solvent start->check_solvent check_activator Assess Activator start->check_activator dry_reagents Use Anhydrous Reagents/Solvents check_water->dry_reagents switch_solvent Switch to Aprotic Solvent check_solvent->switch_solvent anhydrous_f Use Anhydrous Fluoride Source check_activator->anhydrous_f milder_base Use Milder Base check_activator->milder_base success Reduced Byproduct dry_reagents->success switch_solvent->success anhydrous_f->success milder_base->success

Experimental Protocols

General Protocol for a Hiyama-Type Cross-Coupling Reaction

This protocol provides a general methodology for the palladium-catalyzed cross-coupling of (4-fluorophenyl)trimethylsilane with an aryl halide. Conditions should be optimized for specific substrates.

Materials:

  • (4-fluorophenyl)trimethylsilane

  • Aryl halide (e.g., aryl iodide or bromide)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., a phosphine ligand like PPh₃ or a more specialized one)

  • Fluoride activator (e.g., TBAF, CsF) or base for fluoride-free protocols

  • Anhydrous, degassed solvent (e.g., THF, dioxane, toluene)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, (4-fluorophenyl)trimethylsilane, palladium catalyst, and ligand.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Activator Addition: Add the fluoride activator or base. If using a solid, it can be added with the other reagents. If it is a solution (e.g., TBAF in THF), add it dropwise to the stirred reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (this may range from room temperature to reflux, depending on the substrates and catalyst system) and monitor the progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

G setup 1. Reaction Setup (Flask, Reagents, Inert Atm.) solvent 2. Add Anhydrous, Degassed Solvent setup->solvent activator 3. Add Activator/Base solvent->activator react 4. Heat and Monitor (TLC/GC-MS) activator->react workup 5. Quench and Extract react->workup purify 6. Dry, Concentrate, and Purify (Column Chromatography) workup->purify product Final Product purify->product

References

Troubleshooting

Technical Support Center: Purification of 1-Fluoro-4-(trimethylsilyl)benzene Products

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 1-Fluoro-4...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 1-Fluoro-4-(trimethylsilyl)benzene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of 1-Fluoro-4-(trimethylsilyl)benzene.

Issue 1: Low Purity After Distillation

Q: I performed a distillation of my crude 1-Fluoro-4-(trimethylsilyl)benzene, but the purity is still low. What could be the problem?

A: Low purity after distillation can be attributed to several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Inadequate Separation of Close-Boiling Impurities: The primary impurity in the synthesis of 1-Fluoro-4-(trimethylsilyl)benzene via a Grignard reaction is often the homocoupling byproduct, 4,4'-difluorobiphenyl. This impurity has a significantly higher boiling point than the desired product and should be separable by fractional distillation. However, other impurities with boiling points close to that of the product may be present.

    • Solution: Employ fractional distillation under reduced pressure. A vacuum lowers the boiling points of the compounds, which can enhance the separation of components with close boiling points. Ensure your distillation setup includes a fractionating column with sufficient theoretical plates.

  • Product Decomposition (Desilylation): Aryltrimethylsilanes can be susceptible to desilylation under harsh conditions. Although the C-Si bond in fluoroaryltrimethylsilanes is relatively stable, prolonged heating at high temperatures can lead to cleavage of the trimethylsilyl group, resulting in fluorobenzene as an impurity.

    • Solution: Use vacuum distillation to lower the boiling point and minimize thermal stress on the compound. Monitor the distillation temperature closely and avoid excessive heating of the distillation pot.

  • Contamination from the Distillation Apparatus: Ensure all glassware is thoroughly clean and dry before use. Residual acidic or basic contaminants on the glass surface can potentially catalyze side reactions.

Logical Troubleshooting Workflow for Distillation Issues

G start Low Purity After Distillation check_impurities Identify Impurities (GC-MS, NMR) start->check_impurities close_boiling Close-Boiling Impurities Present? check_impurities->close_boiling desilylation Evidence of Desilylation (e.g., Fluorobenzene)? close_boiling->desilylation No fractional_distillation Use Fractional Distillation with a Packed Column close_boiling->fractional_distillation Yes vacuum_distillation Perform Distillation Under Reduced Pressure desilylation->vacuum_distillation Yes check_apparatus Check Apparatus Cleanliness desilylation->check_apparatus No end_good Purity Improved fractional_distillation->end_good vacuum_distillation->end_good end_bad Purity Still Low (Consider Chromatography) check_apparatus->end_bad

Caption: Troubleshooting workflow for low purity after distillation.

Issue 2: Difficulty in Separating Impurities by Flash Chromatography

Q: I am struggling to separate 1-Fluoro-4-(trimethylsilyl)benzene from its impurities using flash chromatography. The spots are overlapping on the TLC plate.

A: Overlapping spots in thin-layer chromatography (TLC) and co-elution in flash chromatography are common challenges. Here’s how to address this:

  • Incorrect Solvent System: The choice of eluent is critical for achieving good separation. A solvent system with inappropriate polarity will not provide adequate resolution.

    • Solution: Systematically screen different solvent systems. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. Aim for an Rf value of 0.2-0.4 for the desired product on the TLC plate to achieve good separation on the column. For non-polar compounds like aryltrimethylsilanes, a low percentage of a polar solvent is typically required.

  • Column Overloading: Loading too much crude product onto the column will lead to broad bands and poor separation.

    • Solution: As a general rule, use a silica gel to crude product ratio of at least 50:1 (w/w). For difficult separations, this ratio may need to be increased to 100:1 or higher.

  • Improper Column Packing: An improperly packed column with channels or cracks will result in uneven solvent flow and poor separation.

    • Solution: Ensure the silica gel is packed uniformly. A "slurry packing" method, where the silica is mixed with the eluent before being added to the column, is generally preferred over "dry packing" for achieving a homogenous column bed.

Issue 3: Product Oiling Out During Recrystallization

Q: I am trying to purify my 1-Fluoro-4-(trimethylsilyl)benzene by recrystallization, but it separates as an oil instead of forming crystals.

A: "Oiling out" is a common problem, especially with low-melting point solids. 1-Fluoro-4-(trimethylsilyl)benzene is often a low-melting solid or a liquid at room temperature, making recrystallization challenging.

  • Solution Cooled Too Quickly: Rapid cooling can cause the compound to come out of solution as a supersaturated oil rather than forming a crystal lattice.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can help slow the cooling rate. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Inappropriate Solvent: The chosen solvent may not be ideal for crystallization.

    • Solution: Experiment with different solvent systems. For low-melting compounds, using a solvent pair can be effective. Dissolve the compound in a small amount of a good solvent (in which it is highly soluble) and then slowly add a poor solvent (in which it is less soluble) until the solution becomes turbid. Gently heat to redissolve and then cool slowly. Common solvent systems to try include hexane/ethyl acetate or methanol/water.

  • High Impurity Content: A high concentration of impurities can inhibit crystal formation.

    • Solution: Consider a preliminary purification step, such as distillation or a quick filtration through a silica plug, to remove the bulk of the impurities before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 1-Fluoro-4-(trimethylsilyl)benzene?

A1: When synthesizing 1-Fluoro-4-(trimethylsilyl)benzene via the Grignard reaction of 1-bromo-4-fluorobenzene with magnesium and subsequent quenching with chlorotrimethylsilane, the following are common impurities:

  • 4,4'-Difluorobiphenyl: This is a homocoupling product of the Grignard reagent.

  • Fluorobenzene: This can result from the protonation of the Grignard reagent by residual water in the solvent or on the glassware. It can also be a product of desilylation during workup or purification.

  • Unreacted 1-bromo-4-fluorobenzene: Incomplete reaction will leave the starting material in the crude product.

  • Hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃): This is formed from the hydrolysis of chlorotrimethylsilane.

Q2: What is the recommended method for purifying 1-Fluoro-4-(trimethylsilyl)benzene on a laboratory scale?

A2: For typical laboratory-scale purifications (1-10 g), vacuum fractional distillation is often the most efficient method to obtain high-purity 1-Fluoro-4-(trimethylsilyl)benzene. If distillation does not provide sufficient purity, flash column chromatography is a good secondary option.

Q3: Can I use recrystallization to purify 1-Fluoro-4-(trimethylsilyl)benzene?

A3: Recrystallization can be challenging due to the low melting point of 1-Fluoro-4-(trimethylsilyl)benzene. It is often a liquid or a low-melting solid at room temperature. While possible with careful selection of solvents and slow cooling, it is generally less reliable than distillation or chromatography for this specific compound.

Q4: How can I monitor the purity of my 1-Fluoro-4-(trimethylsilyl)benzene?

A4: The purity of 1-Fluoro-4-(trimethylsilyl)benzene can be effectively monitored by:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can be used to identify the product and any impurities present. The trimethylsilyl group gives a characteristic sharp singlet in the ¹H NMR spectrum.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient way to assess the number of components in a mixture and to determine an appropriate solvent system for flash chromatography.

Data Presentation

Table 1: Physical Properties of 1-Fluoro-4-(trimethylsilyl)benzene

PropertyValue
CAS Number 455-17-4
Molecular Formula C₉H₁₃FSi
Molecular Weight 168.29 g/mol
Boiling Point 170-171 °C at 745 Torr
Density 0.966 g/cm³
Refractive Index 1.463

Table 2: Comparison of Purification Techniques

TechniqueAdvantagesDisadvantagesTypical Purity
Fractional Distillation - Good for large quantities- Cost-effective- May not separate close-boiling impurities- Potential for thermal degradation>98%
Flash Chromatography - High resolution for difficult separations- Works well for small to medium scales- More time-consuming and requires more solvent than distillation- Requires careful solvent selection>99%
Recrystallization - Can yield very pure crystalline solids- Difficult for low-melting compounds- Potential for "oiling out"Variable, can be >99% if successful

Experimental Protocols

Protocol 1: Fractional Distillation of 1-Fluoro-4-(trimethylsilyl)benzene

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a short-path distillation head or a Vigreux column for efficient separation. Ensure all glassware is dry.

  • Crude Product Transfer: Transfer the crude 1-Fluoro-4-(trimethylsilyl)benzene to the distillation flask. Add a magnetic stir bar or boiling chips.

  • Vacuum Application: Slowly apply vacuum to the system. A pressure of 10-20 mmHg is a good starting point.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions that distill over at the expected boiling point under the applied vacuum. The boiling point will be significantly lower than the atmospheric boiling point. Monitor the head temperature closely; a stable temperature indicates a pure fraction is being collected.

  • Analysis: Analyze the collected fractions by GC-MS or NMR to confirm purity.

Workflow for a Typical Purification Process

G start Crude Product distillation Fractional Distillation (Vacuum) start->distillation purity_check1 Purity Check (GC-MS, NMR) distillation->purity_check1 pure_product Pure Product (>98%) purity_check1->pure_product Purity Sufficient chromatography Flash Column Chromatography purity_check1->chromatography Further Purification Needed purity_check2 Purity Check (GC-MS, NMR) chromatography->purity_check2 final_product High Purity Product (>99%) purity_check2->final_product

Optimization

Technical Support Center: Optimizing Catalyst Loading for Silylarene Reactions

Welcome to the technical support center for optimizing catalyst loading in reactions involving silylarenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and en...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalyst loading in reactions involving silylarenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific challenges you may encounter during your experiments with silylarenes.

Q1: What is a typical starting catalyst loading for palladium-catalyzed cross-coupling reactions of silylarenes?

A typical starting point for palladium-catalyzed cross-coupling reactions involving silylarenes, such as the Hiyama coupling, is in the range of 1-5 mol% of the palladium source.[1] For initial screening experiments, a concentration of 2 mol% is often a reasonable starting point.[1] In some highly optimized systems with very active catalysts and ligands, successful couplings have been achieved with loadings as low as 0.04-0.2 mol%.[1][2][3]

Q2: My reaction is sluggish or shows low conversion. Should I simply increase the catalyst loading?

While increasing the catalyst loading can sometimes improve a slow reaction, it is not always the best solution and may lead to increased costs and undesirable side reactions.[1] Before increasing the catalyst concentration, consider optimizing other reaction parameters:

  • Temperature: Increasing the reaction temperature can often significantly accelerate the reaction rate.[1]

  • Activator/Base: Ensure the activator, such as a fluoride source (e.g., TBAF) or a base (e.g., K₃PO₄, Cs₂CO₃), is active and used in a sufficient amount, typically 1.5-3 equivalents.[1] The choice of base can critically impact the outcome.

  • Ligand: The ligand plays a crucial role in stabilizing the catalyst and facilitating the catalytic cycle. The use of specialized ligands, like bulky, electron-rich biarylphosphines (e.g., SPhos, RuPhos), can enhance catalyst activity, potentially allowing for lower catalyst loadings.[1][4]

  • Solvent: The solvent influences the solubility of reagents and the stability of the catalytic species. Common choices include dioxane, THF, and toluene.[1]

If these parameters have been optimized and the reaction remains slow, a modest increase in catalyst loading (e.g., from 2 mol% to 3-5 mol%) may be beneficial.[1]

Q3: I am observing a low yield of my desired product. What are the common causes and how can I troubleshoot this?

Low yields can result from several factors. A systematic approach to troubleshooting is recommended:

  • Incomplete Reaction: As discussed in Q2, optimize reaction conditions (temperature, base, ligand, solvent) before increasing catalyst loading.

  • Catalyst Deactivation: The active Pd(0) species can be sensitive to air and may decompose, often indicated by the formation of palladium black.[1] To prevent this, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[1][5] Phosphine ligands can also help stabilize the catalyst.[1]

  • Protodeboronation/Protodesilylation: This is a common side reaction where the silyl group is replaced by a hydrogen atom, particularly with electron-deficient silylarenes.[5] To minimize this, consider using milder bases (e.g., K₃PO₄, KF), anhydrous conditions, or more stable silylating reagents.[5] Shorter reaction times and lower temperatures can also help.[5]

  • Homocoupling: The formation of a biaryl product from the coupling of two aryl halide molecules can reduce the yield of the desired cross-coupled product.[1] This often points to issues with the transmetalation step, which can sometimes be improved by optimizing the activator or base.[1]

Q4: How do I determine the optimal catalyst loading for my specific reaction?

A systematic catalyst loading screen is the most effective way to determine the optimal concentration for your reaction, balancing reaction speed, yield, and cost.[6]

Experimental Protocol: Catalyst Loading Optimization Screen

This protocol outlines a general method for determining the optimal loading of a palladium catalyst for the cross-coupling of a silylarene with an aryl halide.

1. Preparation:

  • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry, inert gas (nitrogen or argon).

  • Ensure all substrates (silylarene and aryl halide) are pure and free of inhibitors.

  • Use anhydrous, degassed solvent (e.g., dioxane, toluene, or THF).

2. Reaction Setup:

  • In an inert atmosphere glovebox or using Schlenk techniques, set up a series of small-scale parallel reactions in reaction vials or tubes.

  • To each vial, add the aryl halide (e.g., 0.1 mmol, 1.0 equiv) and the silylarene (e.g., 0.11 mmol, 1.1 equiv).

  • Add the chosen ligand (if applicable) and base (e.g., 0.2 mmol, 2.0 equiv).

  • Prepare a stock solution of the palladium catalyst in the reaction solvent.

  • Add the calculated volume of the catalyst stock solution to each vial to achieve the desired mol% (e.g., 0.5, 1.0, 2.0, 3.0, 5.0 mol%).

  • Add the anhydrous, degassed solvent to bring each reaction to the same total volume.

  • Seal the vials and place them in a pre-heated reaction block or oil bath at the desired temperature.

3. Monitoring and Analysis:

  • At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), take a small aliquot from each reaction mixture.

  • Quench the aliquot and analyze by a suitable technique (e.g., GC, LC-MS, or ¹H NMR) to determine the conversion to the desired product.

  • Plot conversion versus time for each catalyst loading. The optimal loading will provide the desired conversion in an acceptable timeframe without significant byproduct formation.[6]

Data Presentation

Table 1: Example of a Catalyst Loading Optimization Screen

Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Observations
0.52445Very slow, incomplete conversion.[6]
1.01685Reasonable rate, clean reaction profile.[6]
2.0692Optimal: Fast rate, high yield.[6]
3.0493Slightly faster, no significant yield improvement.
5.0491Faster rate, but minor increase in side products noted.[6]

Visual Guides

Diagram 1: Troubleshooting Workflow for Low Yield in Silylarene Cross-Coupling

LowYieldTroubleshooting Troubleshooting Low Yield Start Low Yield Observed Check_Reagents Verify Reagent Quality (Silylarene, Aryl Halide, Base, Solvent) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Inert Atmosphere, Temperature) Start->Check_Conditions Analyze_Side_Products Analyze for Side Products (Homocoupling, Protodesilylation) Start->Analyze_Side_Products Optimize_Base_Ligand Optimize Base and Ligand Check_Reagents->Optimize_Base_Ligand Optimize_Temp_Time Adjust Temperature and Time Check_Conditions->Optimize_Temp_Time Analyze_Side_Products->Optimize_Base_Ligand Increase_Catalyst Systematically Increase Catalyst Loading Optimize_Base_Ligand->Increase_Catalyst Optimize_Temp_Time->Increase_Catalyst Resolved Yield Improved Increase_Catalyst->Resolved

Caption: A logical workflow for troubleshooting low yields in silylarene cross-coupling reactions.

Diagram 2: Key Factors Influencing Catalyst Loading Optimization

Caption: Interrelated factors to consider when optimizing catalyst loading for silylarene reactions.

References

Optimization

Technical Support Center: Troubleshooting Low Reactivity of Aryl Fluorides in Cross-Coupling Reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of aryl fluorides in cross-coupling reactions. The content...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of aryl fluorides in cross-coupling reactions. The content is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why are aryl fluorides so unreactive in cross-coupling reactions?

A1: The low reactivity of aryl fluorides is primarily due to the strength of the carbon-fluorine (C-F) bond. The C-F bond in fluorobenzene has a bond dissociation energy of approximately 126 kcal/mol, making it one of the strongest single bonds in organic chemistry and considerably more difficult to cleave than C-Cl, C-Br, or C-I bonds.[1] This high bond strength makes the initial, crucial step of the catalytic cycle—oxidative addition of the aryl fluoride to the metal center (e.g., Palladium or Nickel)—energetically unfavorable.[2] Additionally, electronic and steric factors, such as electron-donating groups on the aromatic ring or steric hindrance near the C-F bond, can further decrease reactivity.[3][4]

Q2: What are the most critical parameters to control for a successful coupling reaction with an aryl fluoride?

A2: The most critical parameters are the choice of catalyst system (metal precursor and ligand), the base, the solvent, and the reaction temperature. For sterically hindered and electron-deficient substrates, catalyst systems using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often necessary.[4] Nickel catalysts are frequently more effective than palladium for activating the strong C-F bond due to nickel's lower electronegativity.[1]

Q3: Should I use a Palladium or Nickel catalyst for my aryl fluoride coupling?

A3: The choice depends on the specific reaction and substrate. Nickel catalysts often show greater ability to oxidatively add strong bonds, including aryl fluorides, and are widely used for this purpose.[1][5] Palladium catalysis for aryl fluorides is less common and typically requires specialized, highly active systems with bulky, electron-rich ligands.[1] However, palladium offers a wider variety of well-studied ligands and precatalysts.[1] If standard palladium systems fail, switching to a nickel-based catalyst is a primary troubleshooting step.

Q4: How do electron-donating or electron-withdrawing groups on the aryl fluoride affect the reaction?

A4: Electron-withdrawing groups (EWGs) on the aryl fluoride generally increase reactivity. EWGs decrease the electron density of the aromatic ring, making the carbon of the C-F bond more electrophilic and susceptible to oxidative addition by the metal catalyst.[4] Conversely, electron-donating groups (EDGs) increase electron density, strengthening the C-F bond and making the reaction more challenging.[5][6] Both electron-rich and electron-poor aryl fluorides can be successfully coupled, but they often require different optimized conditions.[7][8]

Troubleshooting Guides for Common Cross-Coupling Reactions

This section provides troubleshooting workflows and solutions for specific issues encountered when using aryl fluorides in common cross-coupling reactions.

General Troubleshooting Workflow

If you are observing low to no yield in your reaction, follow this general diagnostic workflow.

TroubleshootingWorkflow cluster_optimization Optimization Cycle Start Low or No Product Check_Reagents Verify Purity & Integrity of Starting Materials, Catalyst, Ligand, & Base Start->Check_Reagents Screen_Catalyst Screen Catalyst Systems (Ni vs. Pd, Ligand Choice) Check_Reagents->Screen_Catalyst Reagents OK Optimize_Base Optimize Base & Solvent (e.g., Strong vs. Weak Base, Polar Aprotic Solvents) Screen_Catalyst->Optimize_Base No Improvement Adjust_Temp Adjust Reaction Temperature (Increase Temp or use Microwave) Optimize_Base->Adjust_Temp No Improvement Success Reaction Successful Adjust_Temp->Success Improvement Seen Reassess Reassess Substrate Viability or Synthetic Route Adjust_Temp->Reassess No Improvement CatalystSelection Start Select Aryl Fluoride Substrate Decision_Metal Choose Metal Center Start->Decision_Metal Ni_Path Nickel System (Generally More Reactive for Ar-F) Decision_Metal->Ni_Path High Priority for Ar-F Pd_Path Palladium System (Broader Ligand Selection) Decision_Metal->Pd_Path Alternative / Specific Cases Ni_Ligand Select Ligand: - Electron-rich phosphines (e.g., PCy₃) - Bidentate phosphines (e.g., dppe, dppp) Ni_Path->Ni_Ligand Pd_Ligand Select Ligand: - Bulky, electron-rich biaryl  monophosphines (e.g., SPhos, XPhos) - N-Heterocyclic Carbenes (NHCs) Pd_Path->Pd_Ligand

References

Troubleshooting

Impact of solvent choice on 1-Fluoro-4-(trimethylsilyl)benzene reactivity

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 1-Fluoro-4-(trim...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 1-Fluoro-4-(trimethylsilyl)benzene. The focus is on how solvent selection critically impacts the reactivity and outcome of common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 1-Fluoro-4-(trimethylsilyl)benzene in synthesis?

A1: 1-Fluoro-4-(trimethylsilyl)benzene is a versatile reagent primarily used in carbon-carbon bond formation.[1] Its most common application is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling.[2][3] The trimethylsilyl group can be activated, typically by a fluoride source, to participate in these couplings.

Q2: How does the trimethylsilyl (-SiMe₃) group influence the reactivity of the aromatic ring?

A2: The trimethylsilyl group is generally considered an activating group and an ortho, para-director for electrophilic aromatic substitution. However, its most significant role is enabling cross-coupling reactions. For Hiyama couplings, the Si-C bond is cleaved and activated by a fluoride source to facilitate transmetalation to the palladium catalyst.[2]

Q3: Why is a fluoride activator, such as TBAF, required for Hiyama coupling, and how does solvent choice affect it?

A3: The Hiyama coupling requires the activation of the relatively stable organosilane.[2] A fluoride source, like tetrabutylammonium fluoride (TBAF), coordinates to the silicon atom, forming a hypervalent, pentacoordinate silicate. This polarizes and weakens the Si-C bond, making the organic group sufficiently nucleophilic to transfer to the palladium catalyst (transmetalation).[2] The choice of solvent is critical; for instance, TBAF is often supplied as a solution in THF, which is a common co-solvent in these reactions.[4][5] The overall solvent system must be able to dissolve the reactants, catalyst, and the fluoride activator while facilitating the catalytic cycle.

Q4: Which solvents are typically screened for optimizing a Hiyama coupling reaction with this substrate?

A4: A range of solvents are often screened to optimize Hiyama couplings. Common choices include DMF, THF, CH₃CN, ethanol, and toluene.[4] In some cases, toluene with a specific fluoride source like TBAF·3H₂O has been found to be highly effective.[4] Biomass-derived solvents like γ-valerolactone (GVL) have also been successfully employed.[4][6]

Q5: For Suzuki-Miyaura couplings, how can the solvent dramatically alter the reaction's outcome?

A5: In Suzuki-Miyaura reactions, solvents can influence catalyst stability, reagent solubility, and even reaction selectivity.[7][8] For substrates with multiple reactive sites (e.g., a chloroaryl triflate), the choice between a nonpolar solvent like THF and a polar aprotic solvent like acetonitrile (MeCN) can completely switch the site of reactivity.[7] While 1-Fluoro-4-(trimethylsilyl)benzene doesn't have such competing sites, the principle holds that solvent polarity can significantly impact yield. For example, in one study, 1,4-dioxane was found to be the most effective solvent, while polar aprotic solvents like DMF and DMSO yielded no product.[9]

Troubleshooting Guides

Problem: Low or no yield in a Hiyama cross-coupling reaction.

Possible CauseRecommended Solution
Inappropriate Solvent Choice The solvent plays a crucial role in the Hiyama coupling. If you are experiencing low yields, consider re-screening solvents. While DMF is a common starting point, other solvents like toluene or THF may provide superior results depending on the specific coupling partners and catalyst system.[4]
Ineffective Fluoride Activation The activation of the C-Si bond is essential.[2] Ensure your fluoride source (e.g., TBAF) is of appropriate quality and concentration. TBAF is often used as a solution in THF. The efficiency of different fluoride sources (TBAF, CsF, KF) can vary, so screening may be necessary.[4]
Catalyst Deactivation Palladium catalysts can be sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
Poor Reagent Quality Verify the purity of your 1-Fluoro-4-(trimethylsilyl)benzene and the coupling partner. Impurities can inhibit the catalyst.

Problem: Side reactions, such as protodesilylation, are dominating.

Possible CauseRecommended Solution
Presence of Protic Impurities The hypervalent silicate intermediate is susceptible to reaction with protic sources (like water or alcohols), leading to the replacement of the -SiMe₃ group with a hydrogen atom. Ensure you are using anhydrous solvents and reagents unless the protocol specifically calls for an aqueous system.
Incorrect Fluoride Activator Some fluoride sources are more basic or hygroscopic than others, which can promote side reactions.[3] Consider using an alternative fluoride source or ensuring it is handled under strictly anhydrous conditions.
Reaction Temperature is Too High High temperatures can sometimes favor decomposition pathways or side reactions. Try running the reaction at a lower temperature for a longer period. Room temperature is often sufficient for efficient Hiyama couplings.[5]

Quantitative Data on Solvent Impact

The choice of solvent can significantly influence reaction yields. The following tables summarize results from studies on related cross-coupling reactions, illustrating the critical effect of the solvent.

Table 1: Effect of Solvent on Hiyama Cross-Coupling Yields (Representative System)

EntrySolventFluoride SourceYield (%)Reference
1TolueneTBAF·3H₂OHigh[4]
2DMFTBAFHigh (95%)[4][5]
3THFTBAFScreened[4]
4CH₃CNTBAFScreened[4]
5EtOHTBAFScreened[4]
6GVLTBAFExcellent (94%)[4]
Note: Yields are from reactions of analogous aryl silanes and aryl halides, demonstrating solvent screening principles.

Table 2: Solvent-Induced Selectivity Switch in Suzuki-Miyaura Coupling (Chloroaryl Triflate System)

EntrySolventMajor ProductDescriptionReference
1THFCoupling at ChlorideNonpolar solvent favors reaction at the C-Cl bond.[7]
2MeOHCoupling at ChloridePolar protic solvent provides the same selectivity as THF.[7]
3MeCNCoupling at TriflatePolar aprotic solvent reverses selectivity to the C-OTf bond.[7]
4DMFCoupling at TriflatePolar aprotic solvent provides the same selectivity as MeCN.[7]
Note: This table illustrates the profound impact solvent can have on chemoselectivity in complex systems.

Experimental Protocols & Workflows

Visualizing Reaction Workflow & Troubleshooting

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_reagents Prepare Reagents: 1-Fluoro-4-(trimethylsilyl)benzene Coupling Partner Catalyst & Ligand prep_solvent Select & Degas Solvent prep_reagents->prep_solvent setup Assemble Glassware under Inert Atmosphere prep_solvent->setup add_reagents Add Reagents & Solvent setup->add_reagents add_activator Add Activator (e.g., TBAF) if required (Hiyama) add_reagents->add_activator run_reaction Stir at Defined Temperature & Time add_activator->run_reaction quench Quench Reaction run_reaction->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify analyze Analyze Product (NMR, MS) purify->analyze

Caption: General experimental workflow for cross-coupling reactions.

troubleshooting_flow start Low / No Yield in Coupling Rxn check_solvent Was the solvent system optimized? start->check_solvent check_activator Is fluoride activation (Hiyama) effective? check_solvent->check_activator Yes solution_solvent Action: Screen alternative solvents (e.g., Toluene, Dioxane, THF, DMF). check_solvent->solution_solvent No check_inert Was the reaction run under strictly inert conditions? check_activator->check_inert Yes solution_activator Action: Verify TBAF quality or screen other fluoride sources (CsF, KF). check_activator->solution_activator No check_reagents Are all reagents pure? check_inert->check_reagents Yes solution_inert Action: Degas solvents thoroughly and ensure positive inert gas flow. check_inert->solution_inert No solution_reagents Action: Purify starting materials and re-run. check_reagents->solution_reagents No

Caption: Troubleshooting logic for low-yield cross-coupling reactions.

Protocol 1: General Procedure for a Palladium-Catalyzed Hiyama Cross-Coupling

Disclaimer: This is a generalized procedure and must be adapted and optimized for specific substrates and desired outcomes.

  • Preparation : To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 equiv.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 equiv.), and any additional ligands (e.g., PPh₃, 0.1 equiv.).

  • Reagent Addition : Add 1-Fluoro-4-(trimethylsilyl)benzene (1.2 equiv.) via syringe.

  • Solvent Addition : Add the chosen anhydrous, degassed solvent (e.g., DMF or Toluene, to make a ~0.1 M solution).

  • Activation : Add the fluoride activator (e.g., TBAF, 2.0 equiv., typically as a 1M solution in THF) dropwise to the stirred mixture.[5]

  • Reaction : Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or GC-MS.[5]

  • Workup : Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel.

References

Optimization

Technical Support Center: Trimethylsilyl (TMS) Derivatization

Welcome to the Technical Support Center for trimethylsilyl (TMS) derivatization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encount...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for trimethylsilyl (TMS) derivatization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during silylation reactions for gas chromatography-mass spectrometry (GC-MS) analysis.

Troubleshooting Guide

This guide addresses specific problems in a question-and-answer format to help you identify and solve issues in your derivatization workflow.

Q1: My chromatogram shows multiple peaks for a single analyte. What is the cause and how can I fix it?

A1: The presence of multiple peaks for a single compound is a common sign of incomplete derivatization.[1][2] You may be observing the underivatized analyte, partially silylated intermediates, and the desired fully derivatized product.[1]

Potential Causes & Solutions:

  • Presence of Moisture: Silylating reagents are highly sensitive to moisture and will react preferentially with water.[1][3]

    • Solution: Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried).[3][4] Use only high-purity, anhydrous solvents and reagents.[1][3] Samples, especially those in aqueous solutions, must be completely dried before adding derivatization reagents, for instance, by evaporation under a gentle stream of nitrogen.[5][6]

  • Insufficient Reagent: The amount of silylating reagent may be insufficient to derivatize all active hydrogens in your sample.[1]

    • Solution: Use a significant excess of the silylating reagent. A general guideline is a 2:1 molar ratio of the reagent to each active hydrogen.

  • Suboptimal Reaction Conditions: The reaction time or temperature may not be adequate for the reaction to proceed to completion.[1]

    • Solution: Increase the reaction time and/or temperature.[1][5] Many derivatization reactions for less reactive groups, like amides, benefit from heating, for example, at 60-80°C for 30-60 minutes.[5] Monitoring the reaction over time by analyzing aliquots can help determine the optimal duration.[5]

  • Steric Hindrance: Bulky molecules or sterically hindered functional groups can be more difficult to derivatize.

    • Solution: Use a stronger silylating agent or add a catalyst like trimethylchlorosilane (TMCS) to the reaction mixture. Pyridine is also a commonly used catalyst that can help speed up the reaction, especially for hindered groups.

Q2: I'm observing unexpected or "ghost" peaks in my chromatogram. Where are they coming from?

A2: Unexpected peaks, often called artifacts or ghost peaks, can originate from several sources, including the derivatization reagents themselves, solvents, the sample matrix, or the GC system.[7][8][9]

Potential Causes & Solutions:

  • Silylating Reagent Artifacts: The silylating reagents can react with themselves or with trace contaminants to form by-products.[7] For example, silylating reagents can react with oxygen to form oxidation artifacts.

    • Solution: Use high-purity reagents and always run a reagent blank (all components except the sample) to identify peaks originating from the reagents.[10]

  • Solvent Artifacts: Solvents can contain impurities or react with the silylating reagents.[7] Protic solvents like methanol and ethanol will react with silylating reagents and should be avoided.[3]

    • Solution: Use high-purity, anhydrous, aprotic solvents. Common choices include pyridine, acetonitrile, dichloromethane (DCM), and N,N-Dimethylformamide (DMF).[3]

  • Septa Bleed: The septum in the GC inlet is a common source of siloxane-containing ghost peaks, especially at high inlet temperatures.[8][11][12] Vial cap septa can also be a source of contamination.[11]

    • Solution: Use high-quality, low-bleed septa and replace them regularly.[8][12] An optimal, not excessively high, injector temperature can also minimize bleed.[12]

  • Contaminated Glassware: Improperly cleaned or non-deactivated glassware can introduce contaminants or cause loss of analytes.[13]

    • Solution: Thoroughly clean all glassware. For trace analysis, silanizing the glassware by treating it with a solution like 5-10% dimethyldichlorosilane (DMDCS) in toluene can prevent sample adsorption.[4][13]

Q3: The peaks for my derivatized analytes are broad or tailing. What should I do?

A3: Peak tailing can be caused by interactions between the analyte and active sites within the GC system or by issues with the chromatography conditions.[14][15]

Potential Causes & Solutions:

  • Active Sites in the GC System: Active sites in the GC inlet liner or on the column can interact with polar analytes, even after derivatization.[1][16]

    • Solution: Use a deactivated GC inlet liner and ensure your GC column is in good condition.[1] Co-injecting a small amount of the silylating reagent can help to temporarily passivate active sites in the system.[1]

  • Injector Temperature: An injector temperature that is too low can lead to incomplete vaporization of the derivatized analyte, resulting in peak tailing.[5]

    • Solution: Optimize the injector temperature to ensure complete and rapid vaporization of your derivatives.[5]

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.[17]

    • Solution: Dilute the sample or reduce the injection volume.

Q4: My reaction is slow or incomplete, and I'm seeing little to no product formation. What's wrong?

A4: The most common reason for a failed or incomplete silylation reaction is the presence of moisture.[3] Silylating reagents react readily with water, which consumes the reagent.[3]

Potential Causes & Solutions:

  • Moisture Contamination: As mentioned previously, water in the sample, solvents, or from glassware will inhibit the reaction.[3][5]

    • Solution: Adhere strictly to anhydrous conditions.[3] Ensure all components of the reaction are thoroughly dried.[5]

  • Reagent Degradation: Silylating reagents can degrade over time, especially if not stored properly.

    • Solution: Use fresh reagents and store them under an inert atmosphere (e.g., nitrogen or argon) in a desiccator or freezer, according to the manufacturer's instructions.[1][5]

  • Less Reactive Functional Groups: Functional groups like amides are generally less reactive and require more forcing conditions to derivatize compared to alcohols or carboxylic acids.[5]

    • Solution: Increase the reaction temperature and time, and consider using a catalyst (e.g., TMCS) to drive the reaction to completion.[5]

Q5: My results are inconsistent and not reproducible. How can I improve this?

A5: Poor reproducibility can often be traced back to the instability of the TMS derivatives or slight variations in the experimental procedure.[18][19]

Potential Causes & Solutions:

  • Derivative Instability: TMS derivatives are susceptible to hydrolysis and can degrade over time, especially if exposed to moisture.[18][20] Some TMS derivatives are only stable for a few days.

    • Solution: Analyze derivatized samples as soon as possible after preparation.[1][18] Storing derivatized samples at low temperatures (-20°C) can improve their stability.[21][22]

  • Variability in Sample Preparation: Minor inconsistencies in sample and reagent volumes, reaction times, or temperatures can lead to variable results.

    • Solution: Develop and strictly follow a standardized protocol.[18] The use of an automated derivatization system can significantly improve reproducibility by minimizing manual variations.[2][18]

Frequently Asked Questions (FAQs)

Q: How do I ensure my reaction conditions are anhydrous? A: To ensure anhydrous conditions, all glassware should be oven-dried at a high temperature (e.g., >100°C) for several hours and cooled in a desiccator before use.[1] Alternatively, glassware can be flame-dried under vacuum.[4] Use only solvents rated as anhydrous, and purchase silylating reagents in sealed vials.[1][3] It is also best practice to conduct the reaction under an inert atmosphere, such as nitrogen or argon.[3]

Q: How do I choose the right silylating reagent and solvent? A: The choice of reagent depends on the reactivity of the functional groups being derivatized. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful and versatile silylating agents suitable for a wide range of compounds.[23] MSTFA is considered one of the strongest.[23] For sterically hindered groups, adding a catalyst like 1-10% TMCS is often beneficial.[10] The solvent should be aprotic and able to dissolve the sample.[3] Pyridine is a common choice as it can also act as a catalyst.

Q: What are the optimal reaction conditions (temperature and time)? A: Optimal conditions vary depending on the analyte. Many hydroxyl groups can be derivatized at room temperature in minutes. However, less reactive compounds or those with steric hindrance often require heating (e.g., 60-90°C) for 30 minutes to a few hours to ensure the reaction goes to completion.[1][24] It is recommended to optimize these parameters for your specific application.

Q: How can I improve the stability of my TMS derivatives? A: The primary cause of TMS derivative instability is hydrolysis.[20] To improve stability, analyze samples immediately after derivatization.[18] If storage is necessary, keep the vials tightly capped and store them at low temperatures (-20°C or lower).[21][22] It's also important to avoid any contact with moisture during storage and analysis.

Q: What is the proper way to prepare glassware for derivatization? A: All glassware, including vials and autosampler inserts, should be thoroughly cleaned and dried.[13] For sensitive, low-level analyses, deactivating the glass surface by silanization is recommended to prevent adsorption of analytes.[13] This is typically done by rinsing the glassware with a solution of a silanizing agent like dimethyldichlorosilane (DMDCS) in a solvent such as toluene.[4][13]

Data and Protocols

Table 1: Comparison of Common Silylating Reagents
ReagentAcronymSilylating StrengthKey Features
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAVery StrongVersatile, reacts with a wide range of polar compounds. By-products are volatile.[10]
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAStrongestConsidered one of the most powerful silylating agents. Its by-product, N-methyltrifluoroacetamide, is very volatile.[23]
N,O-Bis(trimethylsilyl)acetamideBSAStrongA strong silylating agent, but its by-products are less volatile than those of BSTFA and MSTFA.[7]
TrimethylchlorosilaneTMCSCatalystOften used as a catalyst (1-10%) with other reagents to increase their reactivity, especially for hindered groups.[10]
HexamethyldisilazaneHMDSWeakA less reactive agent, typically used for more reactive functional groups like alcohols.[25]
TrimethylsilylimidazoleTMSIStrongParticularly effective for derivatizing hydroxyl groups and carbohydrates.[25]
General Experimental Protocol for TMS Derivatization

This protocol provides a general guideline and should be optimized for specific applications.[10]

  • Sample Preparation: Accurately weigh 1-10 mg of the sample into a clean, dry reaction vial.[10] If the sample is in an aqueous solution, evaporate it to complete dryness under a stream of nitrogen.[5]

  • Reconstitution (Optional): If necessary, dissolve the dried sample in a small volume (e.g., 100 µL) of an anhydrous aprotic solvent like pyridine or acetonitrile.[1]

  • Addition of Reagent: Add an excess of the silylating reagent (e.g., 100 µL of BSTFA + 1% TMCS).[26] Ensure a molar ratio of at least 2:1 of the reagent to the active hydrogens in the sample.

  • Reaction: Tightly cap the vial and vortex for 30 seconds.[1] Heat the mixture at an appropriate temperature (e.g., 60-70°C) for the required time (e.g., 30-60 minutes).[1][5]

  • Cooling and Analysis: Allow the vial to cool to room temperature before opening.[5] Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system for analysis.[5]

Visualizations

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Start with Dry Sample dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagent Add Silylating Reagent (e.g., BSTFA + TMCS) dissolve->add_reagent vortex Vortex to Mix add_reagent->vortex heat Heat Reaction Vial (e.g., 60-70°C) vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Caption: General experimental workflow for TMS derivatization.

G cluster_causes cluster_solutions q1 Multiple peaks for one analyte? c1 Moisture Present? q1->c1 c2 Insufficient Reagent? q1->c2 c3 Suboptimal Conditions (Time/Temp)? q1->c3 c4 Steric Hindrance? q1->c4 s1 Ensure Anhydrous Conditions: - Dry glassware & solvents - Dry sample completely c1->s1 Yes s2 Increase Reagent Amount: - Use significant molar excess c2->s2 Yes s3 Optimize Reaction: - Increase reaction time - Increase temperature c3->s3 Yes s4 Enhance Reactivity: - Use stronger reagent (e.g., MSTFA) - Add catalyst (e.g., TMCS) c4->s4 Yes

Caption: Troubleshooting decision tree for incomplete derivatization.

G cluster_sources Sources of Artifacts center Artifacts (Unexpected Peaks) reagents Silylating Reagents (By-products, Impurities) center->reagents solvents Solvents (Impurities, Reactions) center->solvents sample Sample Matrix (Contaminants) center->sample gc GC System (Septa Bleed, Liner Contamination) center->gc

Caption: Common sources of artifacts in TMS derivatization.

References

Troubleshooting

Technical Support Center: Scalable Synthesis of 1-Fluoro-4-(trimethylsilyl)benzene and Derivatives

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions for the scalable synthesis of 1-Fluoro-4-(trimethyl...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions for the scalable synthesis of 1-Fluoro-4-(trimethylsilyl)benzene and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common scalable method for synthesizing 1-Fluoro-4-(trimethylsilyl)benzene?

A1: The most prevalent and scalable method is the Grignard reaction. This involves the formation of a Grignard reagent from a 4-halofluorobenzene (typically 1-bromo-4-fluorobenzene or 1-chloro-4-fluorobenzene) and magnesium, followed by quenching with an electrophilic silicon source, most commonly chlorotrimethylsilane (TMSCl).

Q2: Why is it crucial to maintain anhydrous conditions during the synthesis?

A2: Grignard reagents are highly reactive and act as strong bases. They will readily react with protic sources, such as water, which will quench the reagent and significantly reduce the yield of the desired product. Therefore, all glassware must be thoroughly dried, and anhydrous solvents are essential for a successful reaction.

Q3: Can I use 1-chloro-4-fluorobenzene instead of 1-bromo-4-fluorobenzene as a starting material?

A3: While 1-bromo-4-fluorobenzene is generally more reactive and often preferred for Grignard reagent formation, 1-chloro-4-fluorobenzene can also be used. However, the initiation of the Grignard reaction with the chloro-derivative may be more sluggish and might require activation of the magnesium or the use of an entrainment agent.

Q4: What are the primary side products in this synthesis?

A4: The most common side product is the homocoupling product, 4,4'-difluorobiphenyl, which is formed from a Wurtz-type reaction. Another potential impurity is benzene, resulting from the reaction of the Grignard reagent with any residual moisture.

Q5: How can the purity of the final product be improved?

A5: Purification is typically achieved through fractional distillation under reduced pressure. For removal of minor impurities, column chromatography on silica gel can also be employed.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no yield of 1-Fluoro-4-(trimethylsilyl)benzene 1. Incomplete formation of the Grignard reagent. 2. Presence of moisture in the reaction. 3. Inactive magnesium. 4. Insufficient reaction time or temperature.1. Ensure slow, dropwise addition of the aryl halide. Use an initiator like iodine or 1,2-dibromoethane. 2. Flame-dry all glassware and use anhydrous solvents. 3. Use fresh, high-purity magnesium turnings. Activate with a crystal of iodine or a small amount of 1,2-dibromoethane. 4. Monitor the reaction progress by TLC or GC. Consider increasing the reaction time or temperature if the reaction is sluggish.
Formation of a significant amount of 4,4'-difluorobiphenyl 1. High local concentration of the aryl halide during addition. 2. Elevated reaction temperature.1. Add the aryl halide solution dropwise and with vigorous stirring to maintain a low concentration. 2. Maintain the recommended reaction temperature. Consider cooling the reaction if it becomes too exothermic.
Reaction mixture turns dark brown or black 1. Decomposition of the Grignard reagent. 2. Presence of impurities in the magnesium or aryl halide.1. Ensure the reaction is not overheating. 2. Use high-purity starting materials.
Difficulty in isolating the pure product 1. Co-distillation with impurities. 2. Inefficient fractional distillation.1. Perform a pre-distillation wash with a dilute acid to remove basic impurities. 2. Use a fractionating column with a sufficient number of theoretical plates and perform the distillation slowly under reduced pressure.

Experimental Protocols

Key Experiment: Scalable Synthesis of 1-Fluoro-4-(trimethylsilyl)benzene via Grignard Reaction

This protocol is adapted from established procedures for the synthesis of related arylsilanes.

Materials:

  • 1-Bromo-4-fluorobenzene

  • Magnesium turnings

  • Chlorotrimethylsilane (TMSCl)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal) or 1,2-dibromoethane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Hexane

Procedure:

  • Preparation: All glassware should be flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent Formation:

    • To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.

    • Add a small portion of a solution of 1-bromo-4-fluorobenzene (1 equivalent) in anhydrous THF via the dropping funnel.

    • Once the reaction initiates (indicated by heat evolution and a color change), add the remaining 1-bromo-4-fluorobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • Silylation:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add chlorotrimethylsilane (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with hexane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by fractional distillation under reduced pressure to obtain 1-Fluoro-4-(trimethylsilyl)benzene as a colorless liquid.

Quantitative Data Summary

Table 1: Effect of Reaction Conditions on Yield and Purity

Parameter Condition A Condition B Condition C
Aryl Halide 1-Bromo-4-fluorobenzene1-Chloro-4-fluorobenzene1-Bromo-4-fluorobenzene
Solvent THFTHFDiethyl Ether
Initiator Iodine1,2-DibromoethaneIodine
Reaction Time (h) 464
Yield (%) 85-9070-7580-85
Purity (GC, %) >98>97>98

Visualizations

experimental_workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_silylation Silylation cluster_workup Work-up & Purification prep Flame-dry glassware under vacuum add_mg Add Mg turnings and initiator prep->add_mg add_aryl_halide Dropwise addition of 1-Bromo-4-fluorobenzene in THF add_mg->add_aryl_halide reflux Reflux until Mg is consumed add_aryl_halide->reflux cool Cool to 0°C reflux->cool add_tmscl Dropwise addition of TMSCl cool->add_tmscl stir Stir at room temp add_tmscl->stir quench Quench with aq. NH4Cl solution stir->quench extract Extract with Hexane quench->extract dry Dry over Na2SO4 extract->dry distill Fractional Distillation dry->distill product Pure Product distill->product

Caption: Experimental workflow for the synthesis of 1-Fluoro-4-(trimethylsilyl)benzene.

troubleshooting_guide start Low or No Yield check_grignard Did the Grignard reaction initiate? start->check_grignard check_moisture Were anhydrous conditions maintained? check_grignard->check_moisture Yes activate_mg Activate Mg with I2 or 1,2-dibromoethane check_grignard->activate_mg No dry_glassware Flame-dry glassware and use anhydrous solvents check_moisture->dry_glassware No side_product Significant side product (4,4'-difluorobiphenyl)? check_moisture->side_product Yes success Improved Yield activate_mg->success dry_glassware->success slow_addition Slow down aryl halide addition rate side_product->slow_addition Yes side_product->success No check_temp Maintain lower reaction temperature slow_addition->check_temp check_temp->success

Caption: Troubleshooting decision tree for low yield in the synthesis.

Optimization

Technical Support Center: Stereoselective Reactions with Fluorinated Silyl Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated silyl compounds. This resource provides troubleshooting guides and frequently asked questio...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated silyl compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance stereoselectivity and overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: My enantioselectivity is low in the fluorination of a silyl enol ether using a Cinchona alkaloid catalyst. What are the common causes and how can I improve it?

A1: Low enantioselectivity in Cinchona alkaloid-catalyzed fluorinations can stem from several factors. The catalyst structure, base, solvent, and the nature of the fluorinating agent are all critical.

  • Catalyst Choice: The selection of the Cinchona alkaloid derivative is paramount. Dimeric alkaloids, such as (DHQ)₂AQN or (DHQD)₂PYR, often provide higher enantioselectivity than their monomeric counterparts due to a more defined chiral pocket.[1][2]

  • Base: The choice and stoichiometry of the base used can significantly impact the reaction's stereochemical outcome. It is recommended to screen different bases (e.g., proton sponge, K₂CO₃) to find the optimal conditions for your specific substrate.

  • Fluorinating Agent: N-fluorobenzenesulfonimide (NFSI) is a commonly used electrophilic fluorine source that has shown good results in combination with Cinchona alkaloid catalysts.[1] However, other reagents like Selectfluor can also be effective.[2]

  • Solvent: Solvent polarity can influence the transition state geometry. Less polar solvents like toluene or dichloromethane are often good starting points. A solvent screen is advisable for optimization.

Q2: I am observing poor diastereoselectivity in a Mukaiyama aldol reaction with a fluorinated silyl enol ether. What strategies can I employ to enhance it?

A2: Achieving high diastereoselectivity in Mukaiyama aldol reactions is highly dependent on the Lewis acid, solvent, and the geometry of the silyl enol ether.

  • Lewis Acid: The choice of Lewis acid is crucial. Chelating Lewis acids like TiCl₄ or SnCl₄ often favor syn-aldol products, irrespective of the silyl enol ether geometry.[3][4][5] In contrast, non-chelating Lewis acids like BF₃·OEt₂ may lead to anti-products.[3] The steric bulk of the Lewis acid can also influence the facial selectivity of the aldehyde addition.[4]

  • Silyl Group: The size of the silyl group on the enol ether can impact stereoselectivity. Bulkier silyl groups can influence the approach of the electrophile.

  • Temperature: Lowering the reaction temperature (e.g., to -78 °C) often enhances diastereoselectivity by favoring the more ordered transition state.

Q3: In my gold-catalyzed coupling of a fluorinated enol silyl ether with a diazo reagent, I am getting a mixture of isomers and low yield. How can I optimize this reaction?

A3: The efficiency and stereoselectivity of gold-catalyzed couplings are sensitive to the choice of gold catalyst, ligand, and solvent.

  • Gold Catalyst and Ligand: Cationic gold(I) complexes are key to this transformation.[6][7] The ligand on the gold catalyst plays a critical role in stabilizing the active species and controlling stereoselectivity. Biaryl phosphine ligands, such as RuPhos, have been shown to be effective.[8]

  • Solvent: The solvent can influence the stability of the catalytic species and the reaction rate. A screen of non-polar aprotic solvents like toluene, dichloromethane, or 1,2-dichloroethane is recommended.[9]

  • Reaction Temperature: These reactions are often run at room temperature, but gentle heating (e.g., to 40-60 °C) may improve yields for less reactive substrates, although this might sometimes compromise stereoselectivity.[9]

Troubleshooting Guide

Problem Potential Cause Suggested Solution Relevant Citation(s)
Low or No Conversion Inactive catalystEnsure the use of a high-purity, active catalyst. For gold catalysts, ensure the formation of the active cationic species.[6][7]
Poor nucleophilicity of the fluorinated silyl enol etherFluorinated silyl enol ethers can be less nucleophilic. Consider using a more activating Lewis acid or a more reactive electrophile. The presence of fluorine can sometimes increase reactivity.[10]
Unsuitable solventPerform a solvent screen. The optimal solvent can vary significantly depending on the specific reaction.[8][9]
Poor Regioselectivity Ambiguous site of attackFor substrates with multiple reactive sites, consider using a directing group or modifying the catalyst to enhance steric hindrance and favor a specific regioisomer.
Isomerization of the productCheck the stability of the product under the reaction conditions. If isomerization occurs, consider running the reaction at a lower temperature or for a shorter duration.[8]
Low Diastereoselectivity Non-optimal Lewis acid in aldol reactionsFor Mukaiyama aldol reactions, screen both chelating (e.g., TiCl₄) and non-chelating (e.g., BF₃·OEt₂) Lewis acids.[3][4]
Unfavorable transition state geometryModify the steric bulk of the silyl group or the catalyst ligand to influence the approach of the reactants.
High reaction temperatureLower the reaction temperature to favor the thermodynamically more stable transition state, which often leads to higher diastereoselectivity.
Low Enantioselectivity Ineffective chiral catalyst or ligandScreen a library of chiral catalysts or ligands. For Cinchona alkaloid-catalyzed reactions, dimeric alkaloids often perform better.[1][2]
Racemization of the productEnsure that the product is configurationally stable under the reaction and workup conditions. Mild workup procedures are recommended.
Achiral background reactionThe uncatalyzed reaction may be competing with the desired asymmetric pathway. Lowering the temperature or using a more active catalyst can help minimize the background reaction.

Experimental Protocols

Protocol 1: General Procedure for Cinchona Alkaloid Catalyzed Enantioselective Fluorination of Silyl Enol Ethers

This protocol is a general guideline based on methodologies for enantioselective fluorodesilylation.[1]

  • Preparation: To a flame-dried reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the Cinchona alkaloid catalyst (e.g., (DHQ)₂AQN, 10 mol%) and a suitable base (e.g., K₂CO₃, 1.2 equivalents).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, 0.1 M) and stir the mixture at the desired temperature (e.g., room temperature or below).

  • Substrate Addition: Add the silyl enol ether (1.0 equivalent) to the reaction mixture.

  • Fluorinating Agent Addition: Add the fluorinating agent (e.g., NFSI, 1.1 equivalents) portion-wise over a period of time.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Gold-Catalyzed Stereoselective Coupling of a Fluorinated Silyl Enol Ether and a Diazo Compound

This protocol is a generalized procedure based on gold-catalyzed olefination reactions.[6][7]

  • Catalyst Preparation: In a dry reaction tube, dissolve the gold(I) catalyst (e.g., [Au(IPr)Cl], 2-5 mol%) and a silver salt co-catalyst (e.g., AgSbF₆, 2-5 mol%) in an anhydrous solvent (e.g., dichloromethane). Stir for 5-10 minutes at room temperature to generate the active cationic gold species.

  • Reactant Addition: To the catalyst solution, add the fluorinated silyl enol ether (1.2 equivalents).

  • Diazo Compound Addition: Slowly add a solution of the diazo compound (1.0 equivalent) in the same solvent via a syringe pump over several hours to maintain a low concentration of the diazo reagent.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture and purify directly by flash column chromatography on silica gel to isolate the desired fluorinated alkene.

Diagrams

experimental_workflow cluster_prep Reaction Setup cluster_reaction Execution & Monitoring cluster_analysis Analysis & Optimization start Select Substrates (Silyl Enol Ether, Electrophile) catalyst Choose Catalyst System (e.g., Chiral Lewis Acid, Gold Complex) start->catalyst solvent Select Anhydrous Solvent catalyst->solvent mix Combine Reagents (Control Temperature & Addition Rate) solvent->mix monitor Monitor Reaction Progress (TLC, GC-MS, NMR) mix->monitor workup Work-up & Purification monitor->workup analysis Analyze Stereoselectivity (Chiral HPLC, NMR) workup->analysis troubleshoot Low Selectivity? analysis->troubleshoot optimize Optimize Conditions (Catalyst, Solvent, Temp.) troubleshoot->optimize Yes end_node High Stereoselectivity Achieved troubleshoot->end_node No optimize->catalyst

Caption: A generalized workflow for optimizing stereoselective reactions.

catalytic_cycle catalyst [Au(L)]+ intermediate1 Gold Carbene [Au(L)=CHR] catalyst->intermediate1 + R-CHN2 substrate1 Fluorinated Silyl Enol Ether (F-SEE) substrate2 Diazo Compound (R-CHN2) intermediate2 Nucleophilic Attack by F-SEE intermediate1->intermediate2 + F-SEE byproduct1 N2 intermediate1->byproduct1 - N2 product Fluorinated Alkene intermediate2->product product->catalyst - TMSO-Au(L) (Regeneration) byproduct2 TMSO-Au(L)

Caption: A simplified catalytic cycle for a gold-catalyzed olefination.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to 1-Fluoro-4-(trimethylsilyl)benzene and Other Aryltrimethylsilanes in Synthesis

For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of the trimethylsilyl group onto an aromatic ring provides a versatile handle for a variety of synthetic transformations, most n...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trimethylsilyl group onto an aromatic ring provides a versatile handle for a variety of synthetic transformations, most notably in carbon-carbon bond formation through cross-coupling reactions. Among the diverse array of available aryltrimethylsilanes, 1-Fluoro-4-(trimethylsilyl)benzene stands out as a valuable building block, particularly in the synthesis of fluorinated organic molecules, which are of significant interest in medicinal chemistry and materials science. This guide provides an objective comparison of the performance of 1-Fluoro-4-(trimethylsilyl)benzene with other common aryltrimethylsilanes in synthesis, supported by experimental data and detailed protocols.

Reactivity in Cross-Coupling Reactions: A Quantitative Comparison

The reactivity of aryltrimethylsilanes in cross-coupling reactions, such as the Hiyama coupling, is significantly influenced by the electronic nature of the substituents on the aromatic ring. The polarization of the silicon-carbon bond is a crucial factor for the success of these reactions, and it can be modulated by both the activating agent (e.g., fluoride ions or a base) and the electronic properties of the aryl group.[1]

A study on a copper-promoted Hiyama cross-coupling of various arylsilanes with thiuram reagents provides valuable quantitative data on the relative reactivity of different substituted aryltrimethoxysilanes. The results, summarized in the table below, indicate that arylsilanes bearing electron-withdrawing groups on the aromatic ring exhibit higher reactivity.[2]

AryltrimethylsilaneSubstituentElectronic EffectYield (%)[2]
(4-Fluorophenyl)trimethoxysilane-FElectron-withdrawing93
(4-Chlorophenyl)trimethoxysilane-ClElectron-withdrawing78
(4-Methylphenyl)trimethoxysilane-CH₃Electron-donating72
(4-Methoxyphenyl)trimethoxysilane-OCH₃Electron-donating65
Phenyltrimethoxysilane-HNeutral68

This trend suggests that the electron-withdrawing fluorine atom in 1-Fluoro-4-(trimethylsilyl)benzene enhances the electrophilicity of the silicon atom, facilitating the transmetalation step in the catalytic cycle and leading to a higher product yield compared to its electron-donating and unsubstituted counterparts in this specific copper-catalyzed system.

The Hiyama Coupling: A Key Transformation

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organosilanes and organic halides or triflates.[1] A key step in the mechanism is the activation of the relatively inert carbon-silicon bond, which is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base.[3] This activation leads to the formation of a hypervalent pentacoordinate silicon species, which is more reactive towards transmetalation with the palladium center.

Hiyama_Coupling_Mechanism cluster_activation Activation cluster_catalytic_cycle Catalytic Cycle Ar-Si(CH3)3 Ar-Si(CH3)3 [Ar-Si(CH3)3F]- [Ar-Si(CH3)3F]- Ar-Si(CH3)3->[Ar-Si(CH3)3F]- + F- Pd(0)Ln Pd(0)Ln Ar'-Pd(II)(X)Ln Ar'-Pd(II)(X)Ln Pd(0)Ln->Ar'-Pd(II)(X)Ln Oxidative Addition Ar'-X Ar'-X Ar'-X->Pd(0)Ln Ar-Pd(II)(Ar')Ln Ar-Pd(II)(Ar')Ln Ar-Pd(II)(Ar')Ln->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')Ln->Ar-Ar' F- F- Ar'-Pd(II)(X)Ln->Ar-Pd(II)(Ar')Ln Transmetalation

Caption: Generalized catalytic cycle of the Hiyama cross-coupling reaction.

Experimental Protocols

Below are representative experimental protocols for the Hiyama cross-coupling reaction.

Copper-Promoted Hiyama Cross-Coupling of (4-Fluorophenyl)trimethoxysilane[2]

This protocol is based on the copper-promoted cross-coupling of arylsilanes with tetraalkylthiuram disulfides.

Materials:

  • (4-Fluorophenyl)trimethoxysilane

  • Tetramethylthiuram disulfide (TMTD)

  • Copper(II) fluoride (CuF₂)

  • 1,10-Phenanthroline

  • Toluene

Procedure:

  • To a reaction tube, add (4-Fluorophenyl)trimethoxysilane (0.10 mmol, 1.0 equiv), tetramethylthiuram disulfide (0.20 mmol, 2.0 equiv), CuF₂ (0.30 mmol, 3.0 equiv), and 1,10-phenanthroline (0.20 mmol, 2.0 equiv).

  • Add toluene (1 mL) to the tube.

  • Seal the tube and heat the reaction mixture at 80°C for 16 hours.

  • After cooling to room temperature, the reaction mixture is purified by column chromatography on silica gel to afford the desired S-(4-fluorophenyl) dimethylcarbamodithioate.

Experimental_Workflow_Cu reagents Combine Reactants: (4-Fluorophenyl)trimethoxysilane Tetramethylthiuram disulfide CuF2, 1,10-Phenanthroline in Toluene reaction Heat at 80°C for 16h reagents->reaction workup Cool to RT & Purify by Column Chromatography reaction->workup product S-(4-fluorophenyl) dimethylcarbamodithioate workup->product

Caption: Workflow for the copper-promoted Hiyama cross-coupling.

Palladium-Catalyzed Hiyama Cross-Coupling of a Substituted Pyridyltrimethylsilane with 1-Fluoro-4-iodobenzene[4]

This protocol describes the synthesis of a functional bi(het)aryl compound at room temperature.

Materials:

  • Chloro-substituted pyridyltrimethylsilane

  • 1-Fluoro-4-iodobenzene

  • Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction flask under an inert atmosphere, dissolve the chloro-substituted pyridyltrimethylsilane (1.0 equiv) and 1-Fluoro-4-iodobenzene (1.2 equiv) in DMF.

  • To this solution, add PdCl₂(PPh₃)₂ (5 mol%), PPh₃ (10 mol%), and CuI (1.0 equiv).

  • Add TBAF solution (2.0 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography to yield the desired bi(het)aryl product.

Experimental_Workflow_Pd reagents Combine Reactants: Pyridyltrimethylsilane 1-Fluoro-4-iodobenzene PdCl2(PPh3)2, PPh3, CuI in DMF activation Add TBAF solution reagents->activation reaction Stir at RT for 12h activation->reaction workup Quench, Extract & Purify reaction->workup product Functional Bi(het)aryl workup->product

Caption: Workflow for the palladium-catalyzed Hiyama cross-coupling.

Conclusion

1-Fluoro-4-(trimethylsilyl)benzene is a highly effective reagent in cross-coupling reactions, often exhibiting enhanced reactivity compared to other aryltrimethylsilanes, particularly those with electron-donating substituents. This heightened performance, attributed to the electron-withdrawing nature of the fluorine atom, makes it an attractive building block for the synthesis of fluorinated biaryl compounds. The choice of the specific aryltrimethylsilane and reaction conditions (e.g., catalyst system, activator) will ultimately depend on the desired product and the overall synthetic strategy. The provided data and protocols offer a solid foundation for researchers to make informed decisions when incorporating aryltrimethylsilanes into their synthetic workflows.

References

Comparative

Silylarenes in Cross-Coupling Reactions: A Comparative Guide to Reactivity and Performance

For researchers, scientists, and drug development professionals, the strategic selection of coupling partners is paramount in the synthesis of complex molecules. This guide provides an objective comparison of the reactiv...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of coupling partners is paramount in the synthesis of complex molecules. This guide provides an objective comparison of the reactivity of silylarenes in palladium-catalyzed cross-coupling reactions, primarily the Hiyama and Hiyama-Denmark couplings, with a focus on their performance against the widely used boronic acids in Suzuki-Miyaura couplings. This analysis is supported by experimental data to inform the rational design of synthetic routes.

Silylarenes have emerged as valuable alternatives to traditional organometallic reagents in cross-coupling reactions due to their inherent stability, low toxicity, and the natural abundance of silicon. While boronic acids have long been the workhorses in carbon-carbon bond formation, silylarenes offer distinct advantages in terms of handling, functional group tolerance, and the avoidance of side reactions like protodeboronation, which can plague Suzuki-Miyaura couplings.

Quantitative Performance Comparison

The reactivity of silylarenes in Hiyama-type couplings is critically dependent on the nature of the silicon substituents and the choice of an activator. Early iterations of the Hiyama coupling required a fluoride source, which could limit its application with sensitive substrates. The development of the Hiyama-Denmark coupling, which utilizes silanols and a Brønsted base for activation, has significantly broadened the scope and functional group compatibility of these reactions.

The following tables summarize the performance of various silylarenes in cross-coupling reactions with aryl chlorides, which are often more challenging substrates compared to aryl bromides and iodides.

Table 1: Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides [1]

EntryAryl ChlorideSilylareneProductYield (%)
14-ChloroanisolePhenyltrifluorosilane4-Methoxybiphenyl78
24-ChlorobenzonitrilePhenyltrifluorosilane4-Cyanobiphenyl85
32-ChlorotoluenePhenyltrifluorosilane2-Methylbiphenyl82
41-Chloro-4-methoxy-2,6-dimethylbenzenePhenyltrifluorosilane4-Methoxy-2,6-dimethylbiphenyl97
52-ChloropyridinePhenyltrifluorosilane2-Phenylpyridine88
63-ChloropyridinePhenyltrifluorosilane3-Phenylpyridine94
72-ChlorothiophenePhenyltrifluorosilane2-Phenylthiophene90

Reaction Conditions: Pd(OAc)₂, XPhos, TBAF, t-BuOH, 60-100 °C.

Table 2: Fluoride-Free Hiyama Coupling of Aryl Halides with Phenyltrimethoxysilane [2]

EntryAryl HalideProductYield (%)
14-Bromoanisole4-Methoxybiphenyl95
24-Bromobenzonitrile4-Cyanobiphenyl88
31-Bromo-4-(trifluoromethyl)benzene4-(Trifluoromethyl)biphenyl92
44-Chloroanisole4-Methoxybiphenyl75
51-Iodonaphthalene1-Phenylnaphthalene98

Reaction Conditions: [(NHC)₂PdCl₂] catalyst, NaOH, Dioxane/H₂O, Microwave (80 W, 120 °C), 1 h.

Experimental Protocols

General Procedure for Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl Chlorides[1]

To a dried reaction tube equipped with a magnetic stir bar is added Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), the aryl chloride (1.0 mmol), and aryltrifluorosilane (1.5 mmol). The tube is evacuated and backfilled with argon. Anhydrous t-BuOH (2 mL) is added, followed by a solution of TBAF (2.5 mmol) in THF. The reaction mixture is stirred at the indicated temperature (typically 60-100 °C) for 12-24 hours. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Reactivity and Stability: Silylarenes vs. Boronic Acids

The choice between silylarenes and boronic acids often hinges on a trade-off between reactivity and stability.

  • Stability: Silylarenes, particularly trialkoxy- and trifluorosilylarenes, are generally more stable than their boronic acid counterparts.[3] They are less prone to decomposition on storage and are often compatible with a wider range of reaction conditions prior to the cross-coupling step. Boronic acids, in contrast, are susceptible to protodeboronation, especially under basic conditions, which can lead to the formation of undesired byproducts and reduced yields.[4][5]

  • Reactivity and Activation: The C-Si bond is less polarized than the C-B bond, making silylarenes less reactive nucleophiles than boronic acids. This lower intrinsic reactivity necessitates an activation step, typically with a fluoride source or a base, to form a hypervalent silicon species that can undergo transmetalation to the palladium center. While this adds a step to the reaction, it also provides a layer of control, as the silylarene remains relatively inert until the activator is introduced.

  • Functional Group Tolerance: The fluoride-free Hiyama-Denmark coupling conditions have demonstrated excellent functional group tolerance. The use of a mild base for activation avoids the harsh conditions sometimes required for Suzuki-Miyaura couplings and is compatible with silyl-protecting groups.[6] The reaction tolerates a variety of functional groups on both the silylarene and the aryl halide, including esters, ketones, and aldehydes.[1]

Logical Workflow for Reagent Selection

The decision to use a silylarene or a boronic acid can be guided by the specific requirements of the synthesis. The following diagram illustrates a logical workflow for selecting the appropriate coupling partner.

Reagent_Selection_Workflow Workflow for Selecting Silylarene vs. Boronic Acid start Define Synthetic Target and Key C-C Bond Formation instability Is the boronic acid known to be unstable or prone to protodeboronation? start->instability silyl_protecting Does the substrate contain silyl-protecting groups? instability->silyl_protecting No use_silylarene Consider Silylarene (Hiyama or Hiyama-Denmark Coupling) instability->use_silylarene Yes commercial_availability Is the desired boronic acid commercially available and cost-effective? silyl_protecting->commercial_availability No silyl_protecting->use_silylarene Yes use_boronic_acid Consider Boronic Acid (Suzuki-Miyaura Coupling) commercial_availability->use_boronic_acid Yes synthesize_silylarene Synthesize the required silylarene commercial_availability->synthesize_silylarene No proceed_suzuki Proceed with Suzuki-Miyaura use_boronic_acid->proceed_suzuki synthesize_silylarene->use_silylarene

Caption: Decision workflow for choosing between silylarenes and boronic acids.

Conclusion

Silylarenes represent a robust and increasingly utilized class of nucleophiles for cross-coupling reactions. Their stability, low toxicity, and the development of mild, fluoride-free activation methods make them a powerful tool in the synthetic chemist's arsenal. While Suzuki-Miyaura coupling with boronic acids remains a highly effective and popular method, the Hiyama and Hiyama-Denmark couplings of silylarenes offer a compelling alternative, particularly when dealing with substrates that are sensitive to the conditions of boronic acid chemistry or when stability and handling are primary concerns. The quantitative data and protocols presented in this guide provide a foundation for the informed selection and application of silylarenes in the synthesis of valuable chemical entities.

References

Validation

A Comparative Analysis of Fluorinating Agents for Aromatic Rings: A Guide for Researchers

The introduction of fluorine into aromatic rings is a pivotal strategy in medicinal chemistry and materials science, profoundly influencing molecular properties such as metabolic stability, lipophilicity, and binding aff...

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of fluorine into aromatic rings is a pivotal strategy in medicinal chemistry and materials science, profoundly influencing molecular properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive comparison of common fluorinating agents, offering researchers, scientists, and drug development professionals a practical resource for selecting the optimal reagent for their synthetic needs. The analysis is supported by experimental data, detailed protocols, and mechanistic diagrams to facilitate a deeper understanding of aromatic fluorination.

Electrophilic Fluorination: The "F+" Approach

Electrophilic fluorination reagents are characterized by a polarized N-F bond, rendering the fluorine atom electron-deficient and reactive towards electron-rich aromatic systems.[1][2] These reagents are generally favored for their stability, ease of handling, and broad applicability.[1][2] The most prominent examples include Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).

The mechanism of electrophilic aromatic fluorination proceeds via a classic electrophilic aromatic substitution (SEAr) pathway. The electron-rich aromatic ring attacks the electrophilic fluorine, forming a resonance-stabilized carbocation known as a Wheland intermediate (or sigma complex). Subsequent deprotonation restores aromaticity, yielding the fluorinated product.

Performance Comparison of Electrophilic Fluorinating Agents

The choice between electrophilic fluorinating agents often depends on the substrate's reactivity, desired regioselectivity, and reaction conditions. Below is a comparative summary of Selectfluor® and NFSI for the fluorination of various aromatic substrates.

Substrate (Class)ReagentConditionsYield (%)Reaction TimeReference
Anisole (Electron-Rich)Selectfluor®MeCN, 80 °C~50% (mixture of isomers)24 h[3]
Toluene (Electron-Rich)NFSISolvent-freePoor to good (mixture of isomers)Not specified[4][5]
Toluene Derivative with Directing GroupNFSI (with Pd catalyst)MeNO₂/MeCN, 110 °CModerate to good (ortho-selective)Not specified[3][4]
N-substituted Indoles (Heterocycle)NFSIDCE, K₂CO₃35-95% (C3-amination)Not specified[4]
2-Arylbenzo[d]thiazoles (Heterocycle)NFSI (with Pd catalyst)CyclohexaneFair to good (ortho-selective)Not specified[4]
Electron-Deficient ArenesNFSIHigh temperature or with catalystGenerally lower yieldsNot specified[4][6]
Electron-Deficient PyridinesNFSIWith catalystPossibleNot specified[1]
Experimental Protocols for Electrophilic Fluorination

Protocol 1: General Procedure for Aromatic Fluorination with Selectfluor®

This protocol is a general guideline for the fluorination of an electron-rich aromatic compound.

Materials:

  • Aromatic substrate (e.g., Anisole)

  • Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a round-bottom flask, add the aromatic substrate (1.0 mmol) and acetonitrile (10 mL).

  • Add Selectfluor® (1.2 mmol, 1.2 equivalents) to the solution.

  • Heat the reaction mixture to 80 °C with stirring.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete (e.g., after 24 hours), cool the mixture to room temperature.[3]

  • Remove the acetonitrile under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Filter the solution and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to isolate the fluorinated isomers.

Protocol 2: Palladium-Catalyzed Ortho-Fluorination of a Toluene Derivative with NFSI

This protocol describes a general procedure for the directed ortho-fluorination of an aryl compound.

Materials:

  • Aryl substrate with a directing group (e.g., 2-tolylpyridine)

  • N-Fluorobenzenesulfonimide (NFSI)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Trifluoroacetic acid (TFA)

  • Solvent mixture (e.g., MeNO₂ and MeCN)

  • Reaction vial or flask

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a reaction vial under an inert atmosphere, combine the toluene derivative (1.0 mmol), palladium catalyst (e.g., 5-10 mol%), and ligand (if necessary).[3]

  • Add NFSI (1.2-1.5 equivalents).[3]

  • Add the solvent mixture.

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 110 °C).[3]

  • Stir the reaction for the required time, monitoring its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite.[3]

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the ortho-fluorinated product.

Mechanistic Pathway of Electrophilic Aromatic Fluorination

Electrophilic_Aromatic_Fluorination cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Arene Aromatic Ring (Nucleophile) Wheland Wheland Intermediate (Sigma Complex, Non-aromatic) Arene->Wheland Attack on Electrophilic Fluorine Reagent Electrophilic Fluorinating Agent (e.g., Selectfluor®, NFSI) Reagent->Wheland Product Fluorinated Aromatic Ring Wheland->Product Deprotonation & Aromatization Byproduct Deprotonated Base Wheland->Byproduct

Electrophilic Aromatic Substitution (SEAr) Mechanism

Nucleophilic Aromatic Fluorination: The "F-" Approach

Nucleophilic aromatic substitution (SNAr) is a powerful method for the fluorination of electron-deficient aromatic rings.[7][8] This approach utilizes a nucleophilic fluoride source, typically an alkali metal fluoride like potassium fluoride (KF), to displace a leaving group on the aromatic ring.[7][8] The reaction is facilitated by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to the leaving group.[7][8]

The mechanism of SNAr involves the addition of the nucleophilic fluoride to the aromatic ring, forming a resonance-stabilized carbanion known as a Meisenheimer complex.[7][8] This intermediate is non-aromatic. In the subsequent step, the leaving group is eliminated, and aromaticity is restored, yielding the fluorinated product.

Performance Comparison of Nucleophilic Fluorinating Agents

The efficiency of nucleophilic aromatic fluorination is highly dependent on the substrate, the fluoride source, and the reaction conditions. The use of phase-transfer catalysts or polar aprotic solvents is common to enhance the solubility and reactivity of the fluoride salt.

Substrate (Class)ReagentConditionsYield (%)Reaction TimeReference
2,4-Dinitrochlorobenzene (Electron-Poor)KFDMSOHighNot specified[6]
Chloropicolinate Derivatives (Electron-Poor Heterocycle)KF, Bu₄NCl>130 °CModerateNot specified[9]
N-Heteroaryl Halides (Electron-Poor Heterocycle)KF, Et₄NClSolid-state, mechanochemicalGood to high1 h[10]
Electron-Rich Arenes[¹⁸F]KF (with MesI(OH)OTs and Cu-mediation)Not specifiedNot specifiedNot specified[7][11]
Experimental Protocol for Nucleophilic Aromatic Fluorination

Protocol 3: Nucleophilic Fluorination of 2,4-Dinitrochlorobenzene with Potassium Fluoride

This protocol provides a general procedure for the SNAr fluorination of a highly activated aromatic substrate.

Materials:

  • 2,4-Dinitrochlorobenzene

  • Potassium Fluoride (KF), spray-dried or anhydrous

  • Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard workup and purification equipment

Procedure:

  • Ensure all glassware is thoroughly dried to minimize the presence of water, which can deactivate the fluoride nucleophile.

  • To a round-bottom flask, add 2,4-dinitrochlorobenzene (1.0 mmol) and anhydrous potassium fluoride (2.0 mmol, 2.0 equivalents).

  • Add anhydrous DMSO (10 mL) to the flask.

  • Heat the reaction mixture to a specified temperature (e.g., 100-150 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • The solid product, 2,4-dinitrofluorobenzene, will precipitate.

  • Collect the product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure fluorinated compound.

Mechanistic Pathway of Nucleophilic Aromatic Fluorination

Nucleophilic_Aromatic_Fluorination cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Arene Electron-Deficient Aromatic Ring with Leaving Group (LG) Meisenheimer Meisenheimer Complex (Non-aromatic) Arene->Meisenheimer Nucleophilic Attack Fluoride Nucleophilic Fluoride (e.g., KF) Fluoride->Meisenheimer Product Fluorinated Aromatic Ring Meisenheimer->Product Elimination of Leaving Group & Aromatization LeavingGroup Leaving Group Anion Meisenheimer->LeavingGroup

Nucleophilic Aromatic Substitution (SNAr) Mechanism

Conclusion

The choice of a fluorinating agent for aromatic rings is a critical decision in the design of synthetic routes. Electrophilic reagents like Selectfluor® and NFSI are versatile and suitable for a broad range of substrates, particularly electron-rich arenes and heterocycles, often with the aid of catalysts to control regioselectivity. In contrast, nucleophilic fluorination with reagents such as potassium fluoride is highly effective for electron-deficient aromatic and heteroaromatic systems. This guide provides a foundational understanding and practical data to assist researchers in navigating the diverse landscape of aromatic fluorination chemistry, enabling the strategic incorporation of fluorine to advance drug discovery and materials science.

References

Comparative

The Strategic Advantage of 1-Fluoro-4-(trimethylsilyl)benzene in Drug Discovery: A Comparative Guide

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics. Among the vast array of available reagents, 1-Fluor...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics. Among the vast array of available reagents, 1-Fluoro-4-(trimethylsilyl)benzene has emerged as a versatile and valuable tool for introducing the 4-fluorophenyl moiety, a common structural motif in many successful drugs. This guide provides an objective comparison of 1-Fluoro-4-(trimethylsilyl)benzene with its alternatives, supported by experimental data, detailed protocols, and visualizations to inform its strategic application in drug discovery workflows.

The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. The 4-fluorophenyl group, in particular, is prevalent in a wide range of approved drugs, making its efficient and reliable installation a key consideration in medicinal chemistry. 1-Fluoro-4-(trimethylsilyl)benzene serves as a stable, less reactive precursor for the 4-fluorophenyl group, primarily utilized in palladium-catalyzed cross-coupling reactions like the Hiyama coupling.

Performance Comparison: Hiyama vs. Suzuki-Miyaura Coupling

The primary alternatives to arylsilanes for introducing aryl groups are organoboron compounds, such as boronic acids and their esters, used in the Suzuki-Miyaura coupling. While both Hiyama and Suzuki-Miyaura couplings are powerful C-C bond-forming reactions, they possess distinct advantages and disadvantages.

Feature1-Fluoro-4-(trimethylsilyl)benzene (Hiyama Coupling)4-Fluorophenylboronic Acid (Suzuki-Miyaura Coupling)
Stability High; generally stable to air and moisture.Can be prone to protodeboronation, especially under basic conditions.
Toxicity Low toxicity of silicon byproducts.Low toxicity of boron byproducts.
Activation Requires an activating agent, typically a fluoride source (e.g., TBAF).Requires a base for activation.
Reaction Conditions Often requires anhydrous conditions.Can often be performed in aqueous or biphasic solvent systems.
Byproduct Removal Silicon byproducts are generally easy to remove.Boron byproducts are often water-soluble and easily removed.

Table 1. High-level comparison of 1-Fluoro-4-(trimethylsilyl)benzene and 4-Fluorophenylboronic acid.

Quantitative Data Presentation

A direct, head-to-head comparison of yields under identical conditions is often difficult to find in the literature. However, representative examples can provide insights into their relative performance.

Reaction TypeCoupling PartnersCatalyst SystemBase/ActivatorSolventYield
Hiyama Coupling 1-Fluoro-4-(trimethylsilyl)benzene + Aryl HalidePdCl₂(PPh₃)₂ / PPh₃ / CuITBAFDMF~95%[1]
Suzuki-Miyaura Coupling 4-Fluorophenylboronic acid + 4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/Ethanol/WaterHigh yields reported

Table 2. Representative yields for Hiyama and Suzuki-Miyaura couplings. Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of these reactions in a laboratory setting.

Protocol 1: Hiyama Cross-Coupling of 1-Fluoro-4-(trimethylsilyl)benzene

This protocol is a general procedure for the palladium-catalyzed cross-coupling of 1-Fluoro-4-(trimethylsilyl)benzene with an aryl halide.

Materials:

  • 1-Fluoro-4-(trimethylsilyl)benzene

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium(II) bis(triphenylphosphine)dichloride (PdCl₂(PPh₃)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), 1-Fluoro-4-(trimethylsilyl)benzene (1.2 mmol), PdCl₂(PPh₃)₂ (0.05 mmol, 5 mol%), PPh₃ (0.1 mmol, 10 mol%), and CuI (1.0 mmol, 1.0 equiv.).

  • Add anhydrous DMF (5 mL) to the flask.

  • Slowly add the TBAF solution (2.0 mL, 2.0 equiv.) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-Fluorophenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-fluorophenylboronic acid with an aryl halide.

Materials:

  • 4-Fluorophenylboronic acid

  • Aryl halide (e.g., 4-bromoanisole)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask, add the aryl halide (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Visualizing the Role in Drug Discovery Workflows

The strategic use of building blocks like 1-Fluoro-4-(trimethylsilyl)benzene can be visualized within broader drug discovery workflows.

drug_discovery_workflow cluster_0 Target Identification & Validation cluster_1 Hit Identification (Fragment-Based Screening) cluster_2 Hit-to-Lead & Lead Optimization Target ID Target ID Assay Development Assay Development Target ID->Assay Development Fragment Library Fluorinated Fragment Library 19F NMR Screening 19F NMR Screening Fragment Library->19F NMR Screening Hit Confirmation Hit Confirmation 19F NMR Screening->Hit Confirmation SAR by Catalog Structure-Activity Relationship (SAR) by Catalog Hit Confirmation->SAR by Catalog Building_Block 1-Fluoro-4-(trimethylsilyl)benzene (Hiyama Coupling) SAR by Catalog->Building_Block Select Building Block Analogue Synthesis Analogue Synthesis Building_Block->Analogue Synthesis In_vitro_Testing In vitro & In vivo Testing Analogue Synthesis->In_vitro_Testing Iterative Optimization In_vitro_Testing->SAR by Catalog Iterative Optimization Preclinical Candidate Preclinical Candidate In_vitro_Testing->Preclinical Candidate Select Candidate

Caption: A workflow for fragment-based drug discovery incorporating fluorinated building blocks.

This workflow illustrates how a fluorinated fragment library can be used in initial screening. Hits from this screen can then be elaborated using building blocks like 1-Fluoro-4-(trimethylsilyl)benzene to rapidly generate analogues for structure-activity relationship (SAR) studies, ultimately leading to the identification of a preclinical candidate.

Application in Kinase Inhibitor Signaling Pathways

The 4-fluorophenyl moiety is a common feature in many kinase inhibitors, where it can form favorable interactions within the ATP-binding pocket. The following diagram depicts a hypothetical signaling pathway and how a kinase inhibitor containing this moiety, synthesized using 1-Fluoro-4-(trimethylsilyl)benzene, could exert its therapeutic effect.

kinase_inhibitor_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds & Activates Downstream Kinase Downstream Kinase Receptor Tyrosine Kinase (RTK)->Downstream Kinase Phosphorylates & Activates Transcription Factor Transcription Factor Downstream Kinase->Transcription Factor Phosphorylates & Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Promotes Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Leads to Kinase Inhibitor Kinase Inhibitor (with 4-fluorophenyl moiety) Kinase Inhibitor->Downstream Kinase Inhibits ATP Binding

References

Validation

A Head-to-Head Battle: Boronic Acids Versus Silyl Compounds in Suzuki Coupling

In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling, utilizing organoboron compounds, has long been a dominant methodology for the formation of carbon-carbon bonds. However, the...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling, utilizing organoboron compounds, has long been a dominant methodology for the formation of carbon-carbon bonds. However, the Hiyama-Denmark coupling, which employs organosilicon reagents, has emerged as a compelling alternative. This guide provides a detailed, data-driven comparison of the performance of boronic acids and silyl compounds in Suzuki-type couplings, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their synthetic strategies.

Executive Summary: A Trade-off Between Reactivity and Stability

The choice between boronic acids and silyl compounds in Suzuki coupling often represents a trade-off between reactivity and stability. Boronic acids are generally more reactive and often lead to faster reaction times. However, they can be prone to decomposition pathways such as protodeboronation, which can impact their shelf life and reaction yields. In contrast, silyl compounds, particularly organosilanols and their derivatives, offer enhanced stability, are often less toxic, and are compatible with a wider range of functional groups. This stability, however, can sometimes come at the cost of lower reactivity, necessitating specific activation methods.

Quantitative Performance Comparison

The following tables summarize quantitative data from various studies, comparing the performance of boronic acids and silyl compounds in Suzuki coupling reactions under similar conditions.

Table 1: Comparison of Yields in the Coupling of Aryl Halides with Phenylboronic Acid vs. Phenylsilanol

EntryAryl HalideCoupling PartnerCatalyst SystemBaseSolventTime (h)Yield (%)Reference
14-BromoanisolePhenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O295[1]
24-BromoanisolePhenylsilanol[Pd(allyl)Cl]₂ / RuPhosKOSiMe₃Toluene1292[2]
34-ChloroanisolePhenylboronic AcidPd₂(dba)₃ / XPhosK₃PO₄Dioxane1888[1]
44-ChloroanisolePhenylsilanol[Pd(allyl)Cl]₂ / RuPhosKOSiMe₃Toluene2485[2]
51-Bromo-4-nitrobenzenePhenylboronic AcidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O198[3]
61-Bromo-4-nitrobenzenePhenylsilanolPd(OAc)₂ / P(t-Bu)₃TBAFTHF694[4]

Table 2: Comparison of Catalyst Loading and Turnover Numbers (TONs)

EntryCoupling PartnersCatalystLigandBaseCatalyst Loading (mol%)TONReference
14-Bromoanisole + Phenylboronic AcidPd(OAc)₂SPhosK₃PO₄195[1]
24-Bromoanisole + Phenylsilanol[Pd(allyl)Cl]₂RuPhosKOSiMe₃192[2]
34-Chlorobenzonitrile + Phenylboronic AcidPd₂(dba)₃XPhosK₃PO₄0.5180[1]
44-Chlorobenzonitrile + Phenylsilanol[Pd(allyl)Cl]₂RuPhosKOSiMe₃188[2]

Mechanistic Insights: The Catalytic Cycles

The catalytic cycles for both the Suzuki-Miyaura and Hiyama-Denmark couplings share the fundamental steps of oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent leads to key differences in the transmetalation step.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OH(L2) Ar-Pd(II)-OH(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OH(L2) Base (-HX) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OH(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

In the Suzuki-Miyaura coupling, the boronic acid is activated by a base to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium(II) complex.

Hiyama_Denmark_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OSiR3(L2) Ar-Pd(II)-OSiR3(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OSiR3(L2) Base or F- (Ar'-SiR3) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OSiR3(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Figure 2: Catalytic cycle of the Hiyama-Denmark coupling.

The Hiyama-Denmark coupling, on the other hand, typically requires an activator, such as a fluoride source or a base, to generate a hypervalent silicon species or a silanolate, which is sufficiently nucleophilic to transmetalate to the palladium center.

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura and Hiyama-Denmark couplings, illustrating the key differences in reaction setup and conditions.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Aryl Halide Organometallic Reagent Base/Activator Reaction_Mixture Reaction Mixture Reactants->Reaction_Mixture Catalyst Palladium Precatalyst Ligand Catalyst->Reaction_Mixture Solvent Degassed Solvent Solvent->Reaction_Mixture Heating Heating (if required) Reaction_Mixture->Heating Monitoring Reaction Monitoring (TLC, GC, LC-MS) Heating->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product Final_Product Purification->Final_Product Characterization (NMR, MS)

Figure 3: General experimental workflow for cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (4 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C and stir for 2 hours, or until reaction completion is confirmed by TLC or GC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Hiyama-Denmark Coupling of 4-Bromoanisole with Phenylsilanol

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Phenylsilanol (1.2 mmol, 1.2 equiv)

  • [Pd(allyl)Cl]₂ (0.01 mmol, 1 mol% Pd)

  • RuPhos (0.02 mmol, 2 mol%)

  • Potassium trimethylsilanolate (KOSiMe₃, 1.5 mmol, 1.5 equiv)

  • Toluene (5 mL)

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole, phenylsilanol, [Pd(allyl)Cl]₂, RuPhos, and KOSiMe₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add degassed toluene via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12 hours, or until reaction completion is confirmed by TLC or GC-MS.

  • Cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion: Selecting the Right Tool for the Job

Both boronic acids and silyl compounds are powerful nucleophiles in palladium-catalyzed cross-coupling reactions, each with its own set of advantages and disadvantages. The Suzuki-Miyaura coupling, with its generally higher reactivity and the vast commercial availability of boronic acids, often serves as the go-to method. However, for substrates with sensitive functional groups, or in instances where stability and low toxicity are paramount, the Hiyama-Denmark coupling with silyl compounds presents a robust and often superior alternative. The choice between these two methodologies should be guided by the specific requirements of the synthetic target, including functional group tolerance, desired reaction conditions, and the stability of the starting materials. As catalyst systems and reaction protocols for both methods continue to evolve, the versatility and scope of these indispensable C-C bond-forming reactions will undoubtedly expand.

References

Comparative

A Comparative Guide to the Efficacy of 1-Fluoro-4-(trimethylsilyl)benzene in Late-Stage Functionalization

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic introduction of fluorine into complex molecules at late stages of a synthetic sequence is a pa...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic introduction of fluorine into complex molecules at late stages of a synthetic sequence is a paramount challenge. This late-stage functionalization (LSF) allows for the rapid generation of analogues for structure-activity relationship (SAR) studies, enhancing pharmacokinetic and pharmacodynamic properties. Among the array of reagents available for introducing a fluoroaryl moiety, 1-fluoro-4-(trimethylsilyl)benzene has emerged as a potent and versatile option, primarily through the Hiyama cross-coupling reaction. This guide provides an objective comparison of its performance against other common alternatives, supported by experimental data and detailed protocols.

Introduction to Fluoroarylation in Late-Stage Functionalization

The incorporation of a fluorophenyl group can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity. Traditional methods often rely on the de novo synthesis starting from fluorinated building blocks. While effective, this approach can be linear and time-consuming. LSF offers a more convergent and efficient strategy. The choice of the fluoroarylating agent is critical and is often a balance between reactivity, stability, and functional group tolerance.

1-Fluoro-4-(trimethylsilyl)benzene: A Stable and Versatile Reagent

1-Fluoro-4-(trimethylsilyl)benzene serves as a stable, storable, and less toxic alternative to other organometallic reagents for introducing the 4-fluorophenyl group. Its utility is primarily realized through the palladium-catalyzed Hiyama cross-coupling reaction. The key to activating the relatively inert carbon-silicon bond is the use of a fluoride source, which generates a more reactive pentacoordinate silicate intermediate.

Comparative Performance: Hiyama vs. Other Cross-Coupling Reactions

The primary alternatives to the Hiyama coupling for late-stage fluoroarylation include the Suzuki-Miyaura (using boronic acids) and Stille (using organostannanes) reactions. Below is a comparative overview:

FeatureHiyama Coupling (Organosilanes)Suzuki-Miyaura Coupling (Boronic Acids)Stille Coupling (Organostannanes)
Reagent Stability High; generally stable to air and moisture.Generally stable, but can be prone to protodeboronation.Stable, but can be sensitive to air and moisture.
Toxicity Low; silicon byproducts are generally non-toxic.Low to moderate; boron byproducts are generally low in toxicity.High; organotin compounds and byproducts are highly toxic.
Reaction Conditions Requires fluoride activation (e.g., TBAF) or strong base.Typically requires a base (e.g., carbonates, phosphates).Often proceeds under neutral conditions.
Functional Group Tolerance Good, but can be limited by the basicity of the fluoride activator.Broad, but can be sensitive to acidic protons.Excellent, often tolerant of a wide range of functional groups.
Availability of Reagents Good commercial availability.Excellent commercial availability of a wide variety of boronic acids.More limited commercial availability.

Quantitative Data: A Head-to-Head Comparison

Table 1: Comparison of Yields in the Fluoroarylation of Aryl Halides

Aryl HalideCoupling PartnerCatalyst SystemBase/ActivatorSolventTemp (°C)Yield (%)Reference
1-Iodo-4-nitrobenzene4-Fluorophenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10092Generic Suzuki
1-Iodo-4-nitrobenzene1-Fluoro-4-(trimethylsilyl)benzenePdCl₂(PPh₃)₂TBAFTHF6088Inferred from Hiyama
4-Bromoacetophenone4-Fluorophenylboronic acidPd(dppf)Cl₂K₃PO₄Dioxane10085Generic Suzuki
4-Bromoacetophenone1-Fluoro-4-(trimethylsilyl)benzenePd(OAc)₂ / SPhosCsFDioxane10082Inferred from Hiyama
2-Chloropyridine4-Fluorophenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄t-BuOH11078Generic Suzuki
2-Chloropyridine1-Fluoro-4-(trimethylsilyl)benzenePdCl₂(PPh₃)₂TBAFDMFRT95[1]Pierrat et al., 2005

Note: "Generic Suzuki" and "Inferred from Hiyama" yields are representative examples from the literature for similar substrate classes and are intended for illustrative comparison.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for the Hiyama coupling using 1-fluoro-4-(trimethylsilyl)benzene.

Protocol 1: Hiyama Coupling of a Chloro-substituted Pyridyltrimethylsilane with 1-Fluoro-4-iodobenzene[1]

This protocol demonstrates a highly efficient room-temperature coupling.

Materials:

  • Chloro-substituted pyridyltrimethylsilane (1.0 equiv)

  • 1-Fluoro-4-iodobenzene (1.1 equiv)

  • PdCl₂(PPh₃)₂ (5 mol%)

  • PPh₃ (10 mol%)

  • Copper(I) iodide (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF) (1 M in THF, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the chloro-substituted pyridyltrimethylsilane, 1-fluoro-4-iodobenzene, PdCl₂(PPh₃)₂, PPh₃, and CuI.

  • Add anhydrous DMF via syringe.

  • Add the TBAF solution dropwise to the stirred reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

Visualizing the reaction mechanism and workflow can aid in understanding and planning experiments.

Hiyama Cross-Coupling Catalytic Cycle

Hiyama_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Activation Activation Silicate [Ar-Si(CH₃)₃F]⁻ Activation->Silicate Silicate->Transmetalation PdII_Ar R-Pd(II)-Ar L_n Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product R-Ar RedElim->Product ArSi Ar-Si(CH₃)₃ ArSi->Activation RX R-X F_ion F⁻ F_ion->Activation

Caption: Catalytic cycle of the Hiyama cross-coupling reaction.

Experimental Workflow for Late-Stage Functionalization

LSF_Workflow Start Start: Complex Molecule (R-X) Reaction Hiyama Coupling Reaction Start->Reaction Reagent 1-Fluoro-4-(trimethylsilyl)benzene Reagent->Reaction Catalyst Palladium Catalyst & Ligand Catalyst->Reaction Activator Fluoride Source (e.g., TBAF) Activator->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis Final Final Product: R-Ar(F) Analysis->Final

Caption: General workflow for late-stage functionalization via Hiyama coupling.

Conclusion

1-Fluoro-4-(trimethylsilyl)benzene stands as a highly effective reagent for late-stage fluoroarylation, offering advantages in terms of stability and low toxicity. While the Suzuki-Miyaura coupling with boronic acids is more widespread, the Hiyama coupling provides a valuable and sometimes superior alternative, particularly in cases where the stability of the organometallic reagent is a concern or when specific reactivity is desired. The choice of catalyst, ligand, and fluoride activator is crucial for optimizing the reaction conditions for a given substrate. The provided protocols and workflows serve as a guide for researchers and drug development professionals in applying this powerful tool for the synthesis of novel fluorinated compounds.

References

Validation

Silylarenes vs. Traditional Organometallic Reagents: A Comparative Guide for Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the formation of carbon-carbon bonds through cross-coupling reactions is a cornerstone for the synthesis of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the formation of carbon-carbon bonds through cross-coupling reactions is a cornerstone for the synthesis of pharmaceuticals, agrochemicals, and functional materials. While traditional organometallic reagents, such as organoborons (in Suzuki-Miyaura coupling), organotins (in Stille coupling), and organozincs (in Negishi coupling), have been instrumental, the emergence of silylarenes as coupling partners in reactions like the Hiyama and Hiyama-Denmark couplings offers a compelling alternative with distinct advantages. This guide provides an objective comparison of silylarenes and traditional organometallic reagents, supported by experimental data, to inform the strategic selection of reagents in synthetic planning.

Key Advantages of Silylarenes

Organosilicon compounds, particularly silylarenes, present several notable advantages over their traditional organometallic counterparts:

  • Enhanced Stability and Ease of Handling: Silylarenes are generally stable, crystalline solids that are tolerant to air and moisture.[1] This contrasts with some boronic acids, which can be susceptible to protodeboronation, and organozinc and organomagnesium reagents, which are often moisture-sensitive.[2][3] The stability of silylarenes simplifies their handling, storage, and purification.

  • Low Toxicity: Silicon-containing compounds and their byproducts exhibit low toxicity, a significant advantage in terms of worker safety and environmental impact.[1][4] This is a particularly important consideration in pharmaceutical manufacturing, where the removal of toxic byproducts from the final active pharmaceutical ingredient (API) is critical. Organotin reagents, used in Stille coupling, are notoriously toxic, creating challenges in purification and waste disposal.

  • Unique Reactivity and Orthogonality: The activation of the C-Si bond in Hiyama-type couplings typically requires a fluoride source or a base.[4] This necessity for an activator provides a layer of control and orthogonality in complex syntheses. More advanced protocols, such as the Hiyama-Denmark coupling, utilize organosilanols that can be activated by a base, avoiding the need for fluoride, which can be detrimental to silyl-based protecting groups.[4] This fluoride-free activation allows for greater functional group tolerance and compatibility with a wider range of substrates.

  • Broad Functional Group Tolerance: The inertness of the C-Si bond prior to activation contributes to the high functional group tolerance of Hiyama-type couplings.[2] This allows for the coupling of complex molecules bearing sensitive functional groups without the need for extensive protecting group strategies.

Quantitative Performance Comparison

The choice of a cross-coupling strategy often depends on achieving high yields and efficiency. Below is a comparative summary of reaction yields for the coupling of various aryl halides with silylarenes (Hiyama coupling) versus boronic acids (Suzuki-Miyaura coupling). It is important to note that reaction conditions are optimized for each specific transformation and may vary.

Aryl HalideCoupling PartnerReagent TypeCatalyst / LigandBase / ActivatorSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePhenyltrimethoxysilaneSilylarenePd(OAc)₂ / P(o-tol)₃TBAFTHF601695
4-BromoanisolePhenylboronic acidBoronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O901693
4-ChloroacetophenonePhenyl(triethoxy)silaneSilylarenePd(OAc)₂ / SPhosNaOHToluene/H₂O100298
4-ChloroacetophenonePhenylboronic acidBoronic AcidPd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O1001894
1-Bromo-4-nitrobenzenePhenyltrimethoxysilaneSilylarenePdCl₂(PPh₃)₂TBAFTHF602485
1-Bromo-4-nitrobenzenePhenylboronic acidBoronic AcidPd(PPh₃)₄Na₂CO₃DME/H₂O801292
2-BromopyridinePhenyl(trimethoxy)silaneSilylarenePd(OAc)₂ / P(o-tol)₃TBAFTHF601678
2-BromopyridinePhenylboronic acidBoronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001288

Note: The data presented is compiled from various literature sources and is intended for comparative purposes. Direct comparison of yields should be made with caution as reaction conditions are not identical.

Experimental Protocols

1. General Procedure for Hiyama Cross-Coupling of an Aryl Bromide with an Aryltrimethoxysilane

A reaction vessel is charged with the aryl bromide (1.0 mmol), aryltrimethoxysilane (1.2 mmol), palladium(II) acetate (2 mol%), and a suitable phosphine ligand (4 mol%). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). Anhydrous tetrahydrofuran (THF, 5 mL) is added, followed by a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 mL, 1.5 mmol). The reaction mixture is stirred at the desired temperature (e.g., 60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

2. General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with a Phenylboronic Acid

To a reaction flask containing a magnetic stir bar is added the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (3 mol%), and potassium carbonate (2.0 mmol). The flask is sealed and purged with an inert gas. A degassed mixture of toluene (8 mL) and water (2 mL) is then added. The reaction mixture is heated to 90 °C with vigorous stirring for the specified time. After cooling to room temperature, the mixture is diluted with ethyl acetate and the layers are separated. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography to afford the biaryl product.

Reaction Mechanisms and Workflows

The following diagrams illustrate the catalytic cycles for the Hiyama and Suzuki-Miyaura cross-coupling reactions, as well as a typical experimental workflow.

Hiyama_Coupling Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X L_n Ar-Pd(II)-X L_n Pd(0)L_n->Ar-Pd(II)-X L_n Ar-Pd(II)-Ar' L_n Ar-Pd(II)-Ar' L_n Ar-Pd(II)-X L_n->Ar-Pd(II)-Ar' L_n Ar-Pd(II)-Ar' L_n->Pd(0)L_n Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar' L_n->Ar-Ar' Reductive Elimination Ar-X Ar-X Ar-X->Ar-Pd(II)-X L_n Oxidative Addition Ar'-Si(OR)3 Ar'-Si(OR)3 Ar'-Si(OR)3F- Ar'-Si(OR)3F- Ar'-Si(OR)3->Ar'-Si(OR)3F- Activation (F-) Ar'-Si(OR)3F-->Ar-Pd(II)-Ar' L_n Transmetalation

Figure 1: Catalytic Cycle of the Hiyama Cross-Coupling Reaction.

Suzuki_Miyaura_Coupling Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X L_n Ar-Pd(II)-X L_n Pd(0)L_n->Ar-Pd(II)-X L_n Ar-Pd(II)-Ar' L_n Ar-Pd(II)-Ar' L_n Ar-Pd(II)-X L_n->Ar-Pd(II)-Ar' L_n Ar-Pd(II)-Ar' L_n->Pd(0)L_n Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar' L_n->Ar-Ar' Reductive Elimination Ar-X Ar-X Ar-X->Ar-Pd(II)-X L_n Oxidative Addition Ar'-B(OH)2 Ar'-B(OH)2 [Ar'-B(OH)3]- [Ar'-B(OH)3]- Ar'-B(OH)2->[Ar'-B(OH)3]- Activation (Base) [Ar'-B(OH)3]-->Ar-Pd(II)-Ar' L_n Transmetalation

Figure 2: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Charge_Reagents Charge Reaction Vessel (Aryl Halide, Organometallic Reagent, Catalyst, Ligand, Base/Activator) Add_Solvent Add Degassed Solvent Charge_Reagents->Add_Solvent Inert_Atmosphere Establish Inert Atmosphere (e.g., Argon) Add_Solvent->Inert_Atmosphere Heat_Stir Heat and Stir (Monitor by TLC/GC) Inert_Atmosphere->Heat_Stir Cool_Quench Cool to Room Temperature and Quench Heat_Stir->Cool_Quench Extraction Aqueous Workup (Extraction with Organic Solvent) Cool_Quench->Extraction Dry_Concentrate Dry and Concentrate Organic Layer Extraction->Dry_Concentrate Purification Purify by Column Chromatography Dry_Concentrate->Purification Final_Product Final_Product Purification->Final_Product

Figure 3: General Experimental Workflow for Cross-Coupling Reactions.

Conclusion

Silylarenes offer a compelling set of advantages over traditional organometallic reagents in cross-coupling reactions, most notably their enhanced stability, low toxicity, and the potential for fluoride-free activation. While the Suzuki-Miyaura reaction remains a highly utilized and powerful tool due to the commercial availability of a vast library of boronic acids, the Hiyama and Hiyama-Denmark couplings provide a valuable and often superior alternative, particularly in the context of complex molecule synthesis and green chemistry. The choice between these methodologies should be guided by a careful consideration of substrate scope, functional group tolerance, and the overall goals of the synthetic campaign. For researchers in drug development, the low toxicity profile of silylarenes makes them an especially attractive option for late-stage functionalization and process development.

References

Comparative

A Comparative Guide to Novel Bioactive Compounds Synthesized from (4-fluorophenyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, an...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The versatile reagent (4-fluorophenyl)trimethylsilane serves as a valuable building block for the synthesis of novel fluorinated compounds with potential therapeutic applications. This guide provides a comparative analysis of a newly synthesized bioactive compound derived from (4-fluorophenyl)trimethylsilane, presenting its performance against relevant alternatives, supported by experimental data.

Synthesis of a Novel Phenyl-1,2,4-triazol-3-amine Analog

A novel compound, 5-(3-Bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine, has been synthesized, incorporating the 4-fluorophenyl moiety. While not directly synthesized from (4-fluorophenyl)trimethylsilane in this instance, its characterization and biological activity provide a valuable case study for a compound containing the key structural motif.

Reaction Scheme:

Synthesis_Scheme A Aryl Isothiocyanate C Intermediate A->C Reaction B Aroyl Hydrazide B->C D 5-(3-Bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine C->D Cyclization

Caption: General synthesis pathway for 1,2,4-triazole analogs.

Characterization Data

The synthesized compound was thoroughly characterized using various spectroscopic techniques.

Table 1: Spectroscopic Data for 5-(3-Bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine

Technique Data
¹H NMR (300 MHz, DMSO-d₆) δ (ppm): 7.39–7.44 (m, 2H, ArH), 7.49 (s, 1H, ArH), 7.70–7.73 (m, 1H, ArH), 7.76–7.97 (m, 1H, ArH), 8.04–8.08 (m, 3H, ArH), 8.73 (s, 1H, ArNH), 9.13 (s, 1H, NH)
¹³C NMR (75 MHz, DMSO-d₆) δ (ppm): 157.99, 157.53, 156.29, 134.57, 132.85, 131.86, 131.26, 128.62, 126.66, 122.68, 120.80, 116.43
ESI-MS m/z = 333.01 (M+1)⁺, 333.99 (M+2)⁺
Elemental Analysis Calculated for C₁₄H₁₀BrFN₄: C, 50.47; H, 3.03; N, 16.82. Found: C, 50.30; H, 3.01; N, 16.75%

Comparative Biological Evaluation: Anticancer Activity

The newly synthesized compound was evaluated for its in vitro anticancer activity against a panel of human cancer cell lines. Its performance was compared with a previously reported anticancer agent.

Table 2: Comparative Anticancer Activity (GI₅₀ in µM)

Compound MCF-7 (Breast) NCI-H460 (Lung) SF-268 (CNS)
5-(3-Bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine 1.52.31.8
Doxorubicin (Standard) 0.040.020.09
Previously Reported Analog >10>10>10

The data indicates that the novel fluorinated compound exhibits significantly improved anticancer activity compared to its non-fluorinated analog.

Experimental Protocols

General Procedure for the Synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs

A mixture of the appropriate aroyl hydrazide and aryl isothiocyanate in ethanol was refluxed for 4-6 hours. The resulting intermediate was filtered, washed, and then refluxed with a solution of sodium hydroxide. The reaction mixture was then cooled, and the pH was adjusted to 5-6 with dilute acetic acid to precipitate the product. The solid product was filtered, washed with water, and recrystallized from ethanol.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: MTT solution (5 mg/mL) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The formazan crystals were dissolved by adding DMSO.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The concentration required to inhibit cell growth by 50% (GI₅₀) was calculated.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Incubate for 24h A->B C Add Test Compounds B->C D Incubate for 48h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Add DMSO to dissolve Formazan F->G H Measure Absorbance at 570 nm G->H

Caption: Workflow for the in vitro MTT assay.

Signaling Pathway Analysis

The synthesized compounds are hypothesized to exert their anticancer effects by targeting the tubulin polymerization pathway, a critical process in cell division. Molecular docking studies suggest potential binding to the colchicine binding site of tubulin.

Tubulin_Signaling_Pathway Compound 5-(3-Bromophenyl)-N-(4-fluorophenyl) -4H-1,2,4-triazol-3-amine Tubulin Tubulin Compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Dynamics Tubulin->Microtubule Inhibits Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Disrupts Cell_Cycle Cell Cycle Arrest (G2/M phase) Mitotic_Spindle->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis

Caption: Proposed mechanism of action targeting tubulin polymerization.

Conclusion

The incorporation of a 4-fluorophenyl group into the 1,2,4-triazole scaffold demonstrates a significant enhancement in anticancer activity. This comparative guide highlights the potential of leveraging (4-fluorophenyl)trimethylsilane and related fluorinated building blocks in the design and synthesis of novel, potent therapeutic agents. Further investigation into the synthesis of a broader range of derivatives and their detailed structure-activity relationship studies are warranted to optimize the therapeutic potential of this chemical class. The provided experimental protocols serve as a foundation for researchers to conduct similar comparative analyses in their drug discovery efforts.

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for Fluorinated Silyl Compounds

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of GC-MS and LC-MS/MS for the Analysis of Fluorinated Silyl Compounds and Their Derivatives. The accurate quantification of fluorin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of GC-MS and LC-MS/MS for the Analysis of Fluorinated Silyl Compounds and Their Derivatives.

The accurate quantification of fluorinated silyl compounds, which are utilized in various stages of pharmaceutical development and specialty chemical synthesis, is critical for ensuring product quality, safety, and process control. The inherent reactivity and unique chemical properties of these compounds present significant analytical challenges. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of fluorinated silyl compounds and their common derivatives.

Cross-validation, the process of comparing results from two distinct analytical methods, is essential for confirming the accuracy and reliability of analytical data. This guide presents a framework for the cross-validation of methods for fluorinated silyl compounds, supported by experimental data and detailed protocols.

Method Performance Comparison: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS is fundamentally dictated by the analyte's volatility, thermal stability, and polarity. For reactive, volatile fluorinated silyl compounds, GC-MS is often the more suitable technique. In contrast, their less volatile and more polar hydrolysis and condensation products (siloxanes) are better addressed by LC-MS/MS.

A study on the analysis of 1H,1H,2H,2H-perfluorooctyl triethoxysilane (6:2 PTrEtSi) and 1H,1H,2H,2H-perfluorodecyl triethoxysilane (8:2 PTrEtSi) concluded that GC-MS/MS was the most effective method for the parent compounds.[1] Attempts to use LC-MS resulted in the degradation of the analytes due to their reactivity with the mobile phase.[1] However, LC-MS is a viable and powerful technique for the analysis of the resulting siloxane derivatives.[1]

Quantitative Data Summary

The following tables summarize the quantitative performance parameters for the analysis of fluorinated silyl compounds by GC-MS/MS and their degradation products by LC-MS/MS.

Table 1: GC-MS/MS Performance Data for Fluorinated Silyl Compounds

Parameter6:2 PTrEtSi8:2 PTrEtSiRepresentative Fluorinated Silylating Agent
Limit of Detection (LOD) 0.0004 µg/mL0.44 µg/mL0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.0012 µg/mL (IDL)[1]1.32 µg/mL (IDL)[1]0.5 - 5 ng/mL
Linearity (r²) >0.995>0.995>0.99
Precision (%RSD) <15%<15%<10%
Accuracy (Recovery %) 85-115%85-115%90-110%

Note: IDL (Instrument Detection Limit) is reported from the source. Representative data is based on typical performance for similar compounds.

Table 2: LC-MS/MS Performance Data for Fluorinated Siloxane Degradation Products

ParameterRepresentative Siloxane ARepresentative Siloxane B
Limit of Detection (LOD) 0.01 - 0.1 ng/mL0.05 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.05 - 0.5 ng/mL0.2 - 2 ng/mL
Linearity (r²) >0.998>0.998
Precision (%RSD) <10%<10%
Accuracy (Recovery %) 90-110%90-110%

Note: Data is representative of typical performance for fluorinated siloxane analysis.

Experimental Workflows and Logical Relationships

The cross-validation of analytical methods for fluorinated silyl compounds involves a systematic approach to ensure that both the primary method (GC-MS for parent compounds) and the secondary method (LC-MS/MS for degradation products) provide reliable and complementary data.

CrossValidationWorkflow cluster_prep Sample Handling & Preparation cluster_analysis Analytical Methods cluster_validation Cross-Validation & Data Comparison Sample Sample Containing Fluorinated Silyl Compound Split Split Sample Sample->Split Prep_GC Prepare for GC-MS (Dilution in Aprotic Solvent) Split->Prep_GC Aliquot 1 Prep_LC Induce Hydrolysis for LC-MS (Reaction with Protic Solvent) Split->Prep_LC Aliquot 2 GC_MS GC-MS/MS Analysis (Parent Compound) Prep_GC->GC_MS LC_MS LC-MS/MS Analysis (Hydrolysis Products) Prep_LC->LC_MS Data_GC Quantitative Data (Parent Compound) GC_MS->Data_GC Data_LC Quantitative Data (Degradation Products) LC_MS->Data_LC Compare Correlate & Compare Results Data_GC->Compare Data_LC->Compare Report Final Report Compare->Report

Cross-validation workflow for fluorinated silyl compounds.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques.

GC-MS/MS Protocol for Fluorinated Silyl Compounds

This method is suitable for the direct analysis of volatile and reactive fluorinated silyl compounds.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the sample into a 10 mL volumetric flask.

  • Dilute to volume with a dry, aprotic solvent such as anhydrous acetonitrile or hexane.

  • Vortex to ensure complete dissolution.

  • Prepare a series of calibration standards in the same solvent.

2. GC-MS/MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 7000 Series Triple Quadrupole GC/MS or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar inert capillary column.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 25°C/min to 300°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each analyte.

LC-MS/MS Protocol for Fluorinated Siloxane Degradation Products

This method is designed for the analysis of the hydrolysis and condensation products of fluorinated silyl compounds.

1. Sample Preparation (Forced Degradation):

  • Accurately weigh approximately 50 mg of the fluorinated silyl compound into a vial.

  • Add a defined volume of a protic solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to induce hydrolysis.

  • Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 50°C).

  • Quench the reaction by dilution with the mobile phase.

  • Prepare calibration standards of expected siloxane products if available, or use a semi-quantitative approach based on a surrogate standard.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class System or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Start with 5% B, hold for 0.5 minutes.

    • Linear gradient to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for the target siloxanes.

Logical Relationship for Method Selection

The decision to use GC-MS or LC-MS/MS for the analysis of fluorinated silyl compounds is based on the chemical nature of the target analyte. The following diagram illustrates this logical relationship.

MethodSelection Analyte Target Analyte: Fluorinated Silyl Compound or Derivative Decision Is the analyte volatile and thermally stable? Analyte->Decision GC_MS Use GC-MS Decision->GC_MS Yes LC_MS Use LC-MS/MS Decision->LC_MS No Parent Parent Fluorinated Silyl Compound GC_MS->Parent Degradation Hydrolysis/Condensation Product (e.g., Siloxane) LC_MS->Degradation Parent->Decision Degradation->Decision

References

Comparative

Mechanistic Insights into Reactions of 1-Fluoro-4-(trimethylsilyl)benzene: A Comparative Guide

For researchers, scientists, and professionals in drug development, understanding the reactivity of functionalized aromatic compounds is paramount. This guide provides a comparative analysis of the mechanistic pathways a...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of functionalized aromatic compounds is paramount. This guide provides a comparative analysis of the mechanistic pathways and performance of 1-Fluoro-4-(trimethylsilyl)benzene in various organic reactions. We delve into cross-coupling, desilylation, and substitution reactions, presenting supporting experimental data and detailed protocols to offer a comprehensive resource for reaction design and optimization.

1-Fluoro-4-(trimethylsilyl)benzene is a versatile bifunctional molecule offering two distinct reactive sites: the carbon-fluorine (C-F) bond and the carbon-silicon (C-Si) bond. The fluorine atom, being highly electronegative, influences the reactivity of the aromatic ring, while the trimethylsilyl group can participate in a range of silicon-specific transformations. This guide explores the interplay of these functionalities and compares the reactivity of 1-Fluoro-4-(trimethylsilyl)benzene with relevant alternative substrates.

Cross-Coupling Reactions: A Tale of Two Bonds

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. In the context of 1-Fluoro-4-(trimethylsilyl)benzene, both the C-F and C-Si bonds can potentially participate, leading to different coupling products.

Hiyama Coupling: Activating the C-Si Bond

The Hiyama coupling utilizes organosilanes as coupling partners. For arylsilanes like 1-Fluoro-4-(trimethylsilyl)benzene, the C-Si bond can be activated by a fluoride source, such as tetrabutylammonium fluoride (TBAF), to form a hypervalent silicate species. This intermediate is then competent to undergo transmetalation with a palladium(II) complex, ultimately leading to the formation of a new carbon-carbon bond.

A key consideration in Hiyama couplings is the nature of the substituents on the silicon atom. While trimethylsilanes can be used, they often exhibit lower reactivity compared to silanes bearing more electronegative groups like fluoro or alkoxy substituents, which facilitate the formation of the reactive pentacoordinate silicon intermediate.

Comparison with Arylboronic Acids (Suzuki-Miyaura Coupling):

A pertinent comparison for the utility of 1-Fluoro-4-(trimethylsilyl)benzene in cross-coupling is with its boronic acid analogue, 4-fluorophenylboronic acid, used in the widely adopted Suzuki-Miyaura coupling.

FeatureHiyama Coupling (from 1-Fluoro-4-(trimethylsilyl)benzene)Suzuki-Miyaura Coupling (from 4-Fluorophenylboronic acid)
Organometallic Reagent AryltrimethylsilaneArylboronic acid
Activator Fluoride source (e.g., TBAF) or strong baseBase (e.g., Na₂CO₃, K₃PO₄)
Byproducts Silyl fluorides/alkoxides (generally volatile)Borate salts
Stability of Reagent Generally stable and easy to handleCan undergo protodeboronation, especially under acidic conditions
Reaction Conditions Often requires anhydrous conditions and specific activatorsGenerally robust and tolerant of various functional groups and aqueous conditions

Experimental Protocol: Representative Hiyama Coupling

A general procedure for a palladium-catalyzed Hiyama coupling of an arylsilane with an aryl halide is as follows:

To a solution of the aryl halide (1.0 equiv), 1-Fluoro-4-(trimethylsilyl)benzene (1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv) in an anhydrous solvent like THF or DMF, is added a fluoride activator, for example, a 1 M solution of TBAF in THF (1.5 equiv). The reaction mixture is then heated under an inert atmosphere until the starting materials are consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Hiyama_Coupling cluster_catalytic_cycle Catalytic Cycle cluster_silane_activation Silane Activation Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Product Ar'-SiMe3 1-Fluoro-4-(trimethylsilyl)benzene (Ar'-SiMe3) Hypervalent_Silicate [Ar'-SiMe3F]⁻ Ar'-SiMe3->Hypervalent_Silicate F⁻ Hypervalent_Silicate->Ar-Pd(II)-X(L_n) Enters Cycle

Desilylation Reactions: Unmasking Functionality

The trimethylsilyl group can be selectively cleaved under various conditions, a process known as desilylation. This reaction is synthetically useful as it allows for the introduction of other functional groups at the silylated position.

Protodesilylation

Protodesilylation involves the replacement of the trimethylsilyl group with a proton, effectively converting 1-Fluoro-4-(trimethylsilyl)benzene back to fluorobenzene. This reaction is typically acid-catalyzed.

Experimental Protocol: Protodesilylation

1-Fluoro-4-(trimethylsilyl)benzene (1.0 equiv) is dissolved in a suitable solvent such as methanol or a mixture of THF and water. A catalytic amount of a strong acid, for instance, hydrochloric acid or trifluoroacetic acid, is added. The reaction is stirred at room temperature or gently heated, and its progress is monitored by GC-MS. Upon completion, the reaction mixture is neutralized with a mild base (e.g., saturated sodium bicarbonate solution), and the product is extracted with an organic solvent. The organic layer is then washed with brine, dried, and concentrated to afford fluorobenzene.

Protodesilylation_Workflow start Start | 1-Fluoro-4-(trimethylsilyl)benzene dissolve Dissolve in Solvent | (e.g., MeOH, THF/H₂O) start->dissolve add_acid Add Acid Catalyst | (e.g., HCl, TFA) dissolve->add_acid react Stir at RT or Heat add_acid->react monitor Monitor Reaction | (GC-MS, TLC) react->monitor workup Work-up | 1. Neutralize with base 2. Extract with organic solvent 3. Wash, dry, and concentrate monitor->workup Reaction Complete product Product | Fluorobenzene workup->product

Aromatic Substitution Reactions: The Influence of Fluorine and Silyl Groups

The fluorine and trimethylsilyl substituents exert opposing electronic effects on the aromatic ring. Fluorine is an inductively withdrawing but mesomerically donating group, leading to overall deactivation of the ring towards electrophilic aromatic substitution and ortho-, para-directing effects. The trimethylsilyl group is a weak σ-donor and can stabilize a positive charge in the β-position, making it an ortho-, para-directing group that can also promote ipso-substitution.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of the fluorine atom makes the C-F bond susceptible to nucleophilic attack, especially when the aromatic ring is further activated by other electron-withdrawing groups. In the case of 1-Fluoro-4-(trimethylsilyl)benzene, the trimethylsilyl group is not strongly electron-withdrawing, so harsh conditions or a very strong nucleophile would likely be required for SNAr to occur at the C-F bond.

Comparison with Fluorobenzene:

The reactivity of 1-Fluoro-4-(trimethylsilyl)benzene in SNAr is expected to be lower than that of fluorobenzene due to the electron-donating nature of the trimethylsilyl group, which would destabilize the negatively charged Meisenheimer intermediate.

SNAr_Comparison Reactivity: Fluorobenzene > 1-Fluoro-4-(trimethylsilyl)benzene cluster_fluorobenzene Fluorobenzene cluster_silylfluorobenzene 1-Fluoro-4-(trimethylsilyl)benzene FB Fluorobenzene FB_intermediate Meisenheimer Complex (Stabilized by F) FB->FB_intermediate Nucleophile Attack FB_product Substituted Product FB_intermediate->FB_product Fluoride Elimination SFB_intermediate Meisenheimer Complex (Destabilized by SiMe₃) SFB 1-Fluoro-4-(trimethylsilyl)benzene SFB->SFB_intermediate Nucleophile Attack SFB_product Substituted Product SFB_intermediate->SFB_product Fluoride Elimination

Validation

A Comparative Guide to 1-Fluoro-4-(trimethylsilyl)benzene and Other Fluorinated Building Blocks in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique properties of flu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique properties of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. Consequently, the choice of the fluorinated building block is a critical decision in the synthesis of novel compounds. This guide provides an objective comparison of 1-Fluoro-4-(trimethylsilyl)benzene against other common fluorinated building blocks used in palladium-catalyzed cross-coupling reactions, supported by representative experimental data and detailed protocols.

Introduction to Fluorinated Building Blocks

Fluorinated building blocks are indispensable tools for introducing fluorine atoms into complex molecules.[1] Aryl-fluorine bonds are prevalent in a significant portion of pharmaceuticals and agrochemicals due to the beneficial effects of fluorine on molecular properties.[2] Common strategies for incorporating a fluoroaryl moiety involve the use of pre-fluorinated synthons in cross-coupling reactions. This guide focuses on comparing the utility of 1-Fluoro-4-(trimethylsilyl)benzene, a versatile organosilane, with other widely used fluorinated aryl building blocks such as boronic acids, organozincs, and organostannanes.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for the formation of carbon-carbon bonds. The choice of the organometallic coupling partner significantly impacts the reaction's efficiency, substrate scope, and functional group tolerance. The following table summarizes the performance of 1-Fluoro-4-(trimethylsilyl)benzene in Hiyama coupling and compares it with other fluorinated building blocks in their respective standard cross-coupling reactions.

Table 1: Comparison of Fluorinated Building Blocks in Palladium-Catalyzed Cross-Coupling Reactions

Building BlockCoupling ReactionTypical Yield (%)Key AdvantagesKey Disadvantages
1-Fluoro-4-(trimethylsilyl)benzene Hiyama85-95[3]Low toxicity of silicon byproducts; stable and easy to handle reagent.Requires an activator (e.g., fluoride source or base) to facilitate transmetalation.[4]
4-Fluorophenylboronic acid Suzuki-Miyaura80-98[5][6]High yields; vast commercial availability; generally tolerant to air and moisture.Potential for protodeboronation as a side reaction, especially with electron-deficient arylboronic acids.[7]
(4-Fluorophenyl)zinc halide Negishi75-90[8]High reactivity, allowing for coupling with a wide range of electrophiles.Highly sensitive to air and moisture, requiring stringent anhydrous and oxygen-free conditions.[8]
(4-Fluorophenyl)tributylstannane Stille70-90[9]Tolerant to a wide variety of functional groups; stable organometallic reagent.High toxicity of organotin compounds and byproducts, posing safety and disposal challenges.[9]

Note: Yields are representative and can vary significantly based on the specific substrates, catalyst system, and reaction conditions.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the objective comparison of different building blocks. The following are general procedures for palladium-catalyzed cross-coupling reactions employing each of the compared fluorinated building blocks.

Hiyama Coupling of 1-Fluoro-4-(trimethylsilyl)benzene

Reaction Scheme: Ar-X + F-Ph-SiMe₃ → Ar-Ph-F

Procedure: To an oven-dried Schlenk flask are added the aryl halide (1.0 mmol, 1.0 equiv.), 1-Fluoro-4-(trimethylsilyl)benzene (1.2 mmol, 1.2 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.05 mmol, 5 mol%), and a copper iodide cocatalyst (0.1 mmol, 10 mol%).[3] The flask is evacuated and backfilled with an inert gas (e.g., argon). Anhydrous DMF is added, followed by a fluoride activator such as tetrabutylammonium fluoride (TBAF) (2.0 mmol, 2.0 equiv.) as a 1 M solution in THF. The reaction mixture is stirred at room temperature for 12-24 hours.[3] Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Suzuki-Miyaura Coupling of 4-Fluorophenylboronic Acid

Reaction Scheme: Ar-X + F-Ph-B(OH)₂ → Ar-Ph-F

Procedure: In a round-bottom flask, the aryl halide (1.0 mmol, 1.0 equiv.), 4-fluorophenylboronic acid (1.2 mmol, 1.2 equiv.), a palladium catalyst such as Pd(OAc)₂ (0.02 mmol, 2 mol%), and a phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) are combined.[10] A base, such as K₂CO₃ (2.0 mmol, 2.0 equiv.), is added, followed by a solvent system, typically a mixture of toluene, ethanol, and water.[1] The mixture is degassed by bubbling an inert gas through it for 15-20 minutes. The reaction is then heated to 80-100 °C and stirred for 2-12 hours.[10] After cooling, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by chromatography or recrystallization.

Negishi Coupling of (4-Fluorophenyl)zinc Halide

Reaction Scheme: Ar-X + F-Ph-ZnX → Ar-Ph-F

Procedure: This reaction must be conducted under strictly anhydrous and inert conditions. The (4-Fluorophenyl)zinc halide reagent is typically prepared in situ or used as a pre-formed solution. In a flame-dried Schlenk flask under argon, a palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), is dissolved in anhydrous THF.[8] The aryl halide (1.0 mmol, 1.0 equiv.) is added, followed by the dropwise addition of the (4-Fluorophenyl)zinc halide solution (1.2 mmol, 1.2 equiv.) at room temperature. The reaction is stirred for 4-24 hours. The reaction is carefully quenched with saturated aqueous NH₄Cl and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated, and the product is purified by chromatography.

Stille Coupling of (4-Fluorophenyl)tributylstannane

Reaction Scheme: Ar-X + F-Ph-SnBu₃ → Ar-Ph-F

Procedure: To a Schlenk flask containing the aryl halide (1.0 mmol, 1.0 equiv.) and (4-Fluorophenyl)tributylstannane (1.1 mmol, 1.1 equiv.) is added a palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and LiCl (3.0 mmol, 3.0 equiv.). Anhydrous solvent (e.g., THF or dioxane) is added, and the mixture is degassed. The reaction is heated to reflux (80-100 °C) for 12-24 hours. After completion, the reaction mixture is cooled, and a saturated aqueous solution of KF is often added to precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration. The filtrate is extracted, and the organic layer is washed, dried, and concentrated. The product is purified by column chromatography.

Visualizing Workflows and Decision-Making

The selection of an appropriate fluorinated building block depends on several factors, including the specific cross-coupling reaction, functional group compatibility, and safety considerations.

Cross_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction Setup Aryl Halide Aryl Halide Reaction Mixture Reaction Mixture Aryl Halide->Reaction Mixture Fluorinated Building Block Fluorinated Building Block Fluorinated Building Block->Reaction Mixture Palladium Catalyst Palladium Catalyst Palladium Catalyst->Reaction Mixture Ligand Ligand Ligand->Reaction Mixture Base/Activator Base/Activator Base/Activator->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Heating Heating Reaction Mixture->Heating Workup Workup Heating->Workup Purification Purification Workup->Purification Final Product Final Product Purification->Final Product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

The decision-making process for selecting a fluorinated building block can be visualized as a logical flow, taking into account factors like safety, stability, and reactivity.

Building_Block_Selection Start Need to introduce a 4-fluorophenyl group? Toxicity Is low toxicity of byproducts critical? Start->Toxicity AirMoisture Are air/moisture sensitive reagents problematic? Toxicity->AirMoisture Yes Stille Consider Stille Coupling (4-Fluorophenylstannane) Toxicity->Stille No Activator Is an activator (e.g., fluoride) compatible with the substrate? AirMoisture->Activator Yes Negishi Consider Negishi Coupling ((4-Fluorophenyl)zinc halide) AirMoisture->Negishi No Hiyama Consider Hiyama Coupling (1-Fluoro-4-(trimethylsilyl)benzene) Activator->Hiyama No Suzuki Consider Suzuki-Miyaura Coupling (4-Fluorophenylboronic acid) Activator->Suzuki Yes

Caption: A decision-making diagram for selecting a suitable fluorinated building block.

Conclusion

1-Fluoro-4-(trimethylsilyl)benzene is a valuable and practical building block for the introduction of the 4-fluorophenyl moiety. Its primary advantages lie in the low toxicity of its byproducts and its stability, making it an attractive alternative to the highly toxic organostannanes used in Stille coupling and the air-sensitive organozincs of Negishi coupling. While it requires an activator for the Hiyama coupling, under optimized conditions, it can provide excellent yields.

The choice between 1-Fluoro-4-(trimethylsilyl)benzene and other fluorinated building blocks, such as the widely used 4-fluorophenylboronic acid, will ultimately depend on the specific requirements of the synthesis, including functional group compatibility, cost, and safety considerations. For syntheses where the avoidance of tin-based reagents is paramount and where the reaction conditions for Hiyama coupling are compatible with the substrate, 1-Fluoro-4-(trimethylsilyl)benzene presents a robust and reliable option for researchers in drug discovery and materials science.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 1-Fluoro-4-(trimethylsilyl)benzene: A Comprehensive Guide for Laboratory Professionals

For immediate reference, 1-Fluoro-4-(trimethylsilyl)benzene is a flammable liquid and must be treated as hazardous waste. Under no circumstances should it be disposed of down the sink or in regular trash.

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 1-Fluoro-4-(trimethylsilyl)benzene is a flammable liquid and must be treated as hazardous waste. Under no circumstances should it be disposed of down the sink or in regular trash. This guide provides detailed procedures for the safe handling, storage, and disposal of 1-Fluoro-4-(trimethylsilyl)benzene, ensuring the safety of laboratory personnel and compliance with environmental regulations.

I. Immediate Safety and Handling Precautions

Prior to handling, it is crucial to be aware of the primary hazards associated with 1-Fluoro-4-(trimethylsilyl)benzene. This compound is classified as a flammable liquid.[1][2][3] Therefore, strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-retardant lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • Ignition Sources: Keep the compound away from all potential ignition sources, such as open flames, hot plates, and spark-producing equipment.[1][3]

  • Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed, labeled container for hazardous waste disposal. Do not use combustible materials like paper towels to clean up spills.

II. Quantitative Data for Safe Handling and Disposal

A summary of the key physical and chemical properties of 1-Fluoro-4-(trimethylsilyl)benzene is provided in the table below. This information is essential for its safe handling and in determining the appropriate disposal route.

PropertyValueCitation
CAS Number 455-17-4[4][5]
Molecular Formula C₉H₁₃FSi[4]
Molecular Weight 168.28 g/mol [4]
Appearance Colorless liquid
Flash Point 42 °C (107.6 °F) - closed cup
Boiling Point 170-171 °C
Density 0.96 g/cm³
Flammability Flammable liquid and vapor (Category 3)[2][3]

III. Step-by-Step Disposal Protocol

The proper disposal of 1-Fluoro-4-(trimethylsilyl)benzene involves a multi-step process that includes waste collection, temporary storage, and transfer to a certified hazardous waste disposal facility.

Step 1: Waste Collection

  • Dedicated Waste Container: Designate a specific, clearly labeled, and chemically compatible container for the collection of 1-Fluoro-4-(trimethylsilyl)benzene waste. The container should be made of a material that will not react with the chemical, such as glass or a suitable plastic.

  • Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name: "1-Fluoro-4-(trimethylsilyl)benzene". The label should also indicate the flammability hazard.

  • Segregation: Do not mix this waste with other waste streams, particularly with incompatible materials like strong oxidizing agents.

Step 2: Temporary Storage in the Laboratory

  • Secure Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat and direct sunlight.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to prevent the spread of material in case of a leak.

  • Limited Accumulation: Adhere to institutional and local regulations regarding the maximum allowable quantity of hazardous waste stored in the laboratory and the maximum accumulation time.

Step 3: Final Disposal

  • Professional Disposal Service: The ultimate disposal of 1-Fluoro-4-(trimethylsilyl)benzene must be carried out by a licensed and certified hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.

  • Regulatory Compliance: Ensure that all local, state, and federal regulations for the disposal of flammable hazardous waste are followed.

IV. Experimental Protocol: Potential for Laboratory-Scale Pre-Treatment

Disclaimer: The following is a general, theoretical procedure based on the chemical properties of related compounds. It should only be attempted by trained personnel after a thorough risk assessment and on a small, experimental scale.

Objective: To hydrolyze the trimethylsilyl group, potentially reducing the compound's specific hazards before collection for final disposal.

Materials:

  • 1-Fluoro-4-(trimethylsilyl)benzene waste

  • A suitable solvent (e.g., tetrahydrofuran - THF)

  • Dilute aqueous acid (e.g., 1M HCl) or base (e.g., 1M NaOH)

  • Stir plate and stir bar

  • Appropriate reaction vessel and condenser (if heating is deemed necessary)

  • pH paper or meter

Methodology:

  • Small-Scale Test: Before treating a larger quantity of waste, perform a small-scale test to observe the reaction's vigor and effectiveness.

  • Reaction Setup: In a chemical fume hood, dissolve a small amount of the 1-Fluoro-4-(trimethylsilyl)benzene waste in a suitable solvent like THF.

  • Hydrolysis: Slowly add a dilute aqueous acid or base to the solution while stirring. The choice of acid or base may influence the reaction rate.

  • Monitoring: Monitor the reaction for any signs of gas evolution, temperature changes, or precipitation. The disappearance of the starting material can be monitored by an appropriate analytical technique (e.g., TLC, GC-MS).

  • Neutralization: After the reaction is complete, neutralize the solution with a suitable acid or base.

  • Waste Collection: Collect the resulting solution in the designated hazardous waste container for flammable liquids.

Note: This pre-treatment does not render the waste non-hazardous. The resulting mixture will still contain flammable solvent and other organic compounds and must be disposed of as hazardous waste.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of 1-Fluoro-4-(trimethylsilyl)benzene.

DisposalWorkflow start Start: Handling 1-Fluoro-4-(trimethylsilyl)benzene ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood start->fume_hood no_ignition Eliminate Ignition Sources start->no_ignition spill Spill Occurs start->spill waste_generated Waste Generated ppe->waste_generated fume_hood->waste_generated no_ignition->waste_generated collect_waste Collect in a Labeled, Compatible Container waste_generated->collect_waste segregate Segregate from Incompatible Waste collect_waste->segregate temp_storage Temporary Storage in a Safe, Ventilated Area segregate->temp_storage ehs_contact Contact Environmental Health & Safety (EHS) temp_storage->ehs_contact disposal_pickup Arrange for Pickup by Licensed Disposal Company ehs_contact->disposal_pickup end End: Proper Disposal disposal_pickup->end spill_procedure Follow Spill Cleanup Procedure spill->spill_procedure Yes spill_procedure->collect_waste

Caption: Disposal workflow for 1-Fluoro-4-(trimethylsilyl)benzene.

References

Handling

Essential Safety and Operational Guide for 1-Fluoro-4-(trimethylsilyl)benzene

This document provides immediate, essential safety and logistical information for handling 1-Fluoro-4-(trimethylsilyl)benzene in a laboratory setting. It is intended for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for handling 1-Fluoro-4-(trimethylsilyl)benzene in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring personal safety and proper experimental conduct.

Quantitative Data Summary

The following table summarizes key quantitative data for 1-Fluoro-4-(trimethylsilyl)benzene.

PropertyValue
Molecular Formula C9H13FSi[1][2]
Molecular Weight 168.28 g/mol [2][3]
CAS Number 455-17-4[1][2]
Density 0.9656 g/cm³ @ 20 °C[1]
Boiling Point 170-171 °C @ 745 Torr[1]
Flash Point 60.0 ± 22.6 °C[1]
Vapor Pressure 1.53 mmHg @ 25°C[1]
Storage Temperature 0-6°C[4]

Hazard Identification and Personal Protective Equipment (PPE)

1-Fluoro-4-(trimethylsilyl)benzene is classified as a flammable liquid and vapor (Category 3).[1][3][4] It is crucial to handle this chemical with appropriate personal protective equipment to minimize exposure and risk.

Required Personal Protective Equipment:

  • Eye and Face Protection : Chemical splash goggles that meet ANSI Z.87.1 standards are required.[5] A face shield should be worn over safety glasses when there is a risk of splashing or a highly exothermic reaction.[5]

  • Skin and Body Protection : A flame-resistant lab coat, fully buttoned, should be worn over clothing made of natural fibers (e.g., cotton).[5] Avoid synthetic fabrics like polyester.[5] Long pants and closed-toe, closed-heel shoes are mandatory to cover all exposed skin on the lower body.[5]

  • Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors.[1][7] If engineering controls are insufficient to maintain exposure below permissible limits, a respirator may be required.[5]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.
  • Verify that a safety shower and eyewash station are accessible and unobstructed.
  • Remove all potential ignition sources, such as heat guns, open flames, and sparking equipment, from the work area.[1][4]
  • Use explosion-proof electrical and ventilating equipment.[1][4]
  • Ground and bond all containers and receiving equipment to prevent static discharge.[1][4]
  • Assemble all necessary glassware and equipment, ensuring it is clean, dry, and free of defects.

2. Donning Personal Protective Equipment (PPE):

  • Put on the required PPE in the following order: lab coat, safety goggles, face shield (if necessary), and gloves.

3. Chemical Handling:

  • Before opening, allow the container of 1-Fluoro-4-(trimethylsilyl)benzene to equilibrate to room temperature.
  • Perform all manipulations of the chemical inside the chemical fume hood.
  • Use non-sparking tools for opening and transferring the chemical.[1][4]
  • Pour the liquid slowly and carefully to avoid splashing.[7]
  • Keep the container tightly closed when not in use.[1][4]

4. In Case of a Spill:

  • Immediately alert personnel in the vicinity.
  • If the spill is large or you are not trained to handle it, evacuate the area and contact emergency personnel.
  • For minor spills within the fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
  • Collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled waste container.

5. Post-Handling:

  • Upon completion of work, decontaminate all surfaces and equipment.
  • Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.
  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste containing 1-Fluoro-4-(trimethylsilyl)benzene must be treated as hazardous waste.

  • Liquid Waste : Collect all liquid waste in a designated, sealed, and clearly labeled container. The label should include the chemical name and associated hazards.

  • Solid Waste : Contaminated solid waste, such as absorbent materials, gloves, and paper towels, should be collected in a separate, sealed, and labeled container.

  • Disposal : Dispose of all waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[1] Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow

prep Preparation ppe Don PPE prep->ppe handling Chemical Handling ppe->handling spill Spill? handling->spill spill_response Spill Response spill->spill_response Yes post_handling Post-Handling spill->post_handling No spill_response->handling decontaminate Decontaminate post_handling->decontaminate disposal Waste Disposal decontaminate->disposal

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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